2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-chlorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4ClF5O3S/c13-5-3-1-2-4-6(5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONMTCGVYZSEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4ClF5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219702 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-55-3 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate, a highly functionalized aromatic sulfonate ester. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document extrapolates its properties, reactivity, and potential applications based on the well-established chemistry of its structural analogs and constituent functional groups. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique characteristics of polyfluorinated and chlorinated aromatic compounds.
Introduction: The Significance of Polyhalogenated Aryl Sulfonates
Polyhalogenated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by halogen atoms, such as increased metabolic stability, enhanced binding affinities, and altered electronic characteristics. Sulfonate esters, particularly those with highly electron-withdrawing groups, are potent electrophiles and excellent leaving groups in nucleophilic substitution reactions. The combination of a pentafluorophenyl group and a chlorobenzenesulfonate moiety in this compound results in a molecule with anticipated high reactivity and utility in organic synthesis.
The pentafluorophenyl group is a strong electron-withdrawing group, which significantly enhances the electrophilicity of the sulfonate sulfur atom. The 2-chloro substituent on the benzenesulfonate ring further modulates the electronic properties and steric environment of the molecule.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₁₂H₄ClF₅O₃S | Based on the chemical name. |
| Molecular Weight | 378.67 g/mol | Calculated from the molecular formula. |
| Physical Form | Solid | Analogy with similar compounds like 2,3,4,5,6-pentafluorophenyl 2,3-dichlorobenzene-1-sulfonate which is a solid with a melting point of 117-119 °C.[1] |
| Solubility | Soluble in polar aprotic organic solvents (e.g., THF, DMF, Acetone). | General solubility of arylsulfonates. |
| Stability | Stable under anhydrous conditions; sensitive to moisture and nucleophiles. | The sulfonate ester linkage is susceptible to hydrolysis. |
Synthesis and Mechanistic Considerations
The synthesis of this compound would likely proceed via the reaction of 2-chlorobenzenesulfonyl chloride with pentafluorophenol in the presence of a non-nucleophilic base.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target molecule.
Step-by-Step Protocol:
-
Preparation: To a solution of pentafluorophenol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine) dropwise at 0 °C.
-
Reaction: To the resulting solution, add a solution of 2-chlorobenzenesulfonyl chloride in the same solvent dropwise at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for a specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a mild acid (e.g., dilute HCl). Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality: The use of a non-nucleophilic base is crucial to prevent side reactions with the highly electrophilic 2-chlorobenzenesulfonyl chloride. Anhydrous conditions are necessary to avoid hydrolysis of the sulfonyl chloride and the final product.
Reactivity and Potential Applications
The high degree of halogenation in this compound makes it a potent electrophile. The pentafluorophenyl sulfonate is an excellent leaving group, making the compound a valuable reagent in nucleophilic substitution reactions.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient pentafluorophenyl ring is susceptible to nucleophilic aromatic substitution, typically at the para-position.
Sulfonate Ester Chemistry
The primary utility of this compound is expected to be as a powerful sulfonating agent or as a substrate in reactions where the pentafluorophenoxy group acts as a leaving group. Studies on the reactivity of alkyl pentafluorophenyl (PFP) sulfonates suggest a mechanism involving an elimination-addition pathway in reactions with amines.[2] The presence of multiple electron-withdrawing halogen atoms significantly increases the electrophilic character of the sulfur center, facilitating rapid reaction with nucleophiles.[3]
Potential Applications in Drug Discovery and Materials Science
-
Lead Optimization: Introduction of the 2-chlorobenzenesulfonyl moiety into a drug candidate can modulate its pharmacokinetic and pharmacodynamic properties.
-
Synthesis of Novel Scaffolds: Can be used as a building block for the synthesis of complex molecules with unique electronic and steric properties.
-
Polymer Chemistry: The reactivity of the sulfonate ester could be exploited in the synthesis of specialty polymers.
Predicted Spectral Properties
Predicting the exact spectral data requires computational modeling or experimental analysis. However, we can anticipate the key features based on the functional groups present.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum will be characterized by signals in the aromatic region corresponding to the four protons on the 2-chlorobenzenedisulfonate ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the twelve carbon atoms in the molecule, with those bonded to fluorine exhibiting characteristic C-F coupling.
IR Spectroscopy
The IR spectrum is expected to show strong absorption bands characteristic of S=O stretching in the sulfonate group (typically around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹), as well as absorptions corresponding to C-F and C-Cl bonds.
Safety and Handling
As with many polyhalogenated aromatic compounds, this compound should be handled with care. Based on similar compounds, it may cause skin and eye irritation.[3] Halogenated compounds can also pose environmental hazards.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a promising, albeit understudied, chemical entity with significant potential in synthetic chemistry. Its predicted high reactivity, stemming from the convergence of a pentafluorophenyl group and a chlorobenzenesulfonate moiety, positions it as a valuable tool for the synthesis of novel organic molecules. Further experimental investigation is warranted to fully elucidate its properties and unlock its synthetic potential.
References
- 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfon
-
Caddick, S., Wilden, J. D., & Judd, D. B. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. Chemical Communications, (21), 2727-2728. (URL: [Link])
Sources
- 1. 2,3,4,5,6-pentafluorophenyl 2,3-dichlorobenzene-1-sulfonate | 885949-54-2 [sigmaaldrich.com]
- 2. Observations on the reactivity of pentafluorophenyl sulfonate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Buy 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate | 886361-22-4 [smolecule.com]
A Technical Guide to the Synthesis of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate
Introduction
2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate is a highly halogenated aryl sulfonate ester. Compounds within this class are recognized for their utility as versatile intermediates in organic synthesis. The presence of the electron-withdrawing pentafluorophenyl group makes the sulfonate an excellent leaving group, facilitating nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of a robust and reproducible pathway for the synthesis of this compound, intended for researchers and professionals in chemical and pharmaceutical development. We will delve into the strategic rationale behind the synthetic design, a detailed experimental protocol, and methods for purification and characterization.
Retrosynthetic Analysis and Synthetic Strategy
The most direct and reliable approach to constructing aryl sulfonate esters is through the condensation of a phenol with a sulfonyl chloride.[2][3] This strategy is particularly effective due to the high reactivity of sulfonyl chlorides towards nucleophiles and the widespread availability of the requisite precursors.
The retrosynthetic disconnection for the target molecule is therefore straightforward:
Caption: Retrosynthetic analysis of the target compound.
This pathway involves an O-sulfonylation reaction, a cornerstone of organic synthesis. The core of this strategy is the nucleophilic attack of the pentafluorophenoxide ion on the electrophilic sulfur atom of 2-chlorobenzenesulfonyl chloride.
Precursor Sourcing and Preparation
2.1. 2,3,4,5,6-Pentafluorophenol This key starting material is commercially available from numerous chemical suppliers. For research purposes where it may not be readily available, it can be synthesized from hexafluorobenzene. A common laboratory-scale preparation involves the nucleophilic aromatic substitution of a fluorine atom in hexafluorobenzene using potassium hydroxide in an aqueous medium or with pyridine and water.[4]
2.2. 2-chlorobenzenesulfonyl chloride This reagent is also a standard, commercially available chemical. Industrially, it is prepared via the chlorosulfonation of chlorobenzene, a process that reacts chlorobenzene with chlorosulfonic acid.[5] Given its commercial availability, in-lab synthesis is typically not required.
The Core Sulfonylation Reaction: Mechanism and Rationale
The formation of the sulfonate ester bond is achieved by reacting 2,3,4,5,6-pentafluorophenol with 2-chlorobenzenesulfonyl chloride in the presence of a suitable base.
3.1. Mechanistic Considerations The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The base plays a critical role by deprotonating the acidic hydroxyl group of the pentafluorophenol to generate the more nucleophilic pentafluorophenoxide anion. This anion then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the desired sulfonate ester.
3.2. Optimization of Reaction Parameters
-
Base Selection: The choice of base is crucial. A tertiary amine base such as pyridine or triethylamine is ideal. Pyridine can serve as both the base and, in some cases, the solvent. Alternatively, a combination of a non-nucleophilic base like triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6] The base neutralizes the HCl byproduct formed, driving the reaction to completion.
-
Solvent Choice: Anhydrous aprotic solvents are required to prevent the hydrolysis of the highly reactive sulfonyl chloride.[7] Dichloromethane (DCM) is an excellent choice due to its inert nature and ability to dissolve both reactants.[8]
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the sulfonyl chloride. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without generating excessive heat that could lead to side reactions.
Experimental Protocol and Workflow
The following protocol describes a general procedure for the synthesis. All reagents should be of high purity, and solvents should be anhydrous.
4.1. Detailed Synthesis Protocol
-
To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2,3,4,5,6-pentafluorophenol (1.0 eq).
-
Dissolve the phenol in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution. Stir for 10 minutes.
-
In a separate flask, prepare a solution of 2-chlorobenzenesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the 2-chlorobenzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
4.2. Work-up and Purification
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material using silica gel column chromatography.[8] A gradient of ethyl acetate in hexanes is typically effective for eluting the product.
-
Combine the pure fractions and remove the solvent in vacuo to afford this compound as a solid or oil.
4.3. Workflow Visualization
Caption: Experimental workflow for synthesis and purification.
Characterization and Data Analysis
The identity and purity of the final product must be confirmed through rigorous analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the four protons on the 2-chlorobenzenesulfonyl group. |
| ¹³C NMR | Signals corresponding to the 12 unique carbon atoms in the molecule. Carbons attached to fluorine will show characteristic C-F coupling. |
| ¹⁹F NMR | Three distinct signals (multiplets) for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring. |
| HRMS (ESI) | Calculation of the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) should match the theoretical mass for C₁₂H₄ClF₅O₃S.[8] |
| IR Spectroscopy | Characteristic strong absorption bands for the S=O stretching of the sulfonate group (approx. 1370 cm⁻¹ and 1180 cm⁻¹). |
Safety and Handling
-
2-chlorobenzenesulfonyl chloride: This reagent is corrosive and moisture-sensitive. It causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
-
Pentafluorophenol: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. All operations should be performed within a fume hood.
-
Pyridine: This base is flammable, harmful if swallowed or inhaled, and causes skin irritation.
Concluding Remarks
The synthesis of this compound is readily achievable through a standard O-sulfonylation reaction. The key to a successful synthesis lies in the use of anhydrous conditions to prevent hydrolysis of the sulfonyl chloride and proper purification techniques to isolate the target compound. This guide provides a solid foundation for the preparation of this and structurally similar aryl sulfonate esters, which are valuable building blocks in modern synthetic chemistry.
References
-
Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Available at: Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Sulfonylation of phenols. Retrieved from ResearchGate. [Link]
-
Ngassa, F., Riley, S., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Retrieved from ResearchGate. [Link]
-
Fier, P. S., & Maloney, K. M. (2017). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules, 29(4), 481. [Link]
-
National Center for Biotechnology Information. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PubMed Central. [Link]
- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
Sources
- 1. Buy 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate | 886361-22-4 [smolecule.com]
- 2. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate (CAS 885949-55-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical research and pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics govern a molecule's behavior from synthesis and formulation to its interaction with biological systems, ultimately dictating its potential as a therapeutic agent or its utility as a synthetic intermediate. This guide provides a detailed examination of the physicochemical profile of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate (CAS 885949-55-3), a compound whose structural motifs—a highly electronegative pentafluorophenyl group and a substituted benzenesulfonate ester—suggest unique and compelling chemical properties.
While some fundamental data for this molecule are available, many key parameters crucial for computational modeling, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, and formulation development have not been extensively reported. Therefore, this document serves a dual purpose: to consolidate the known attributes of this compound and to provide a robust framework of authoritative experimental and computational methodologies for determining its uncharacterized, yet critical, physicochemical properties. As Senior Application Scientists, our focus extends beyond the mere presentation of data to elucidate the causal reasoning behind the selection of specific analytical techniques, ensuring a self-validating and scientifically rigorous approach.
Part 1: Compound Identification and Known Properties
Before delving into advanced characterization, it is essential to establish the foundational identity of the molecule.
Chemical Structure:
Figure 1: 2D Structure of the target compound.
Table 1: Core Identification and Physicochemical Properties of CAS 885949-55-3
| Identifier | Value | Source |
| CAS Number | 885949-55-3 | [1][2] |
| Chemical Name | This compound | [1] |
| Synonyms | Benzenesulfonic acid, 2-chloro-, 2,3,4,5,6-pentafluorophenyl ester | [1] |
| Molecular Formula | C₁₂H₄ClF₅O₃S | [1] |
| Molecular Weight | 358.67 g/mol | [2] |
| Melting Point | 96-97 °C | [2] |
| Boiling Point | 392.8 ± 42.0 °C (Predicted) | [2] |
Part 2: Determination of Critical Physicochemical Parameters
The predictive power of early-stage drug development and process chemistry relies heavily on three key parameters: aqueous solubility, lipophilicity (LogP), and ionization state (pKa). As these have not been experimentally determined for CAS 885949-55-3, this section details the authoritative experimental and computational approaches for their elucidation.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability and is fundamental to designing appropriate formulations.[3] For a crystalline solid like the target compound, the most definitive value is the thermodynamic or equilibrium solubility.
Causality of Method Selection: The gold-standard "shake-flask" method is chosen because it measures the true equilibrium solubility, representing the saturation point of the compound in a specific medium after sufficient time.[4] This contrasts with kinetic solubility methods, which can overestimate solubility due to the formation of supersaturated solutions, especially when dissolving from a high-concentration DMSO stock.[4] Given the audience of researchers and drug development professionals, thermodynamic solubility provides the most reliable data for biopharmaceutical modeling and formulation.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Figure 2: Workflow for Thermodynamic Solubility.
Self-Validation and Integrity:
-
Verification of Equilibrium: To ensure thermodynamic equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points.[4]
-
pH Measurement: The pH of the final suspension must be measured to confirm it has not shifted, as the solubility of ionizable compounds is pH-dependent.[4]
-
Solid State Analysis: The remaining solid should be analyzed (e.g., by XRPD) to ensure the compound has not changed its crystalline form during the experiment.
Lipophilicity (Octanol-Water Partition Coefficient, LogP)
Lipophilicity is a key indicator of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism. It is quantified by the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, LogP.[5]
Causality of Method Selection: The OECD Guideline 107 "Shake-Flask Method" is the internationally recognized gold standard for LogP determination. It is a direct measurement of partitioning and is suitable for compounds with expected LogP values in the range of -2 to 4. While chromatographic methods exist, they are indirect and rely on calibration with structurally similar compounds. The shake-flask method provides a definitive, standalone value.
Experimental Protocol: LogP Determination (OECD 107 Shake-Flask Method)
Figure 3: Workflow for LogP Determination.
Self-Validation and Integrity:
-
Mass Balance: The total amount of compound recovered from both phases should be compared to the initial amount added. A recovery of 90-110% validates the experiment.
-
Duplicate Determinations: The experiment must be performed in duplicate, and the resulting LogP values should agree within ± 0.3 log units.[6]
-
Purity: The shake-flask method is sensitive to impurities; therefore, the test compound must be of high purity (>98%).[6]
Ionization Constant (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. It is crucial for predicting solubility, absorption, and receptor binding. Based on its structure, CAS 885949-55-3 is a sulfonate ester. While the ester itself is not readily ionizable, hydrolysis could yield 2-chlorobenzenesulfonic acid, a strong acid, and 2,3,4,5,6-pentafluorophenol, a weak acid. However, for the intact molecule, we would not expect significant basic or acidic centers within the typical physiological pH range. Potentiometric titration remains the definitive method to confirm this.
Causality of Method Selection: Potentiometric titration is a high-precision, direct method for pKa measurement.[7] It involves monitoring pH changes as a titrant is added, allowing for the direct observation of ionization events. This method is superior to spectrophotometric methods which require the molecule to have a chromophore near the ionizable center.
Experimental Protocol: pKa Determination by Potentiometric Titration
Figure 4: Workflow for pKa Determination.
Self-Validation and Integrity:
-
Co-solvent Correction: If a co-solvent is necessary due to low aqueous solubility, measurements must be performed at several co-solvent concentrations and extrapolated back to 0% to determine the aqueous pKa (pKaʷ).
-
Titration of Blank: A blank titration of the solvent system without the compound should be performed to correct for any buffering capacity of the medium itself.[7]
-
Purity: The method requires a pure, accurately weighed sample to ensure the molarity is known for the determination of equivalence points.[7]
Part 3: Computational Prediction of Physicochemical Properties
In modern drug discovery, in silico methods are invaluable for high-throughput screening and for prioritizing synthetic targets before a physical sample exists.[8] These methods use the 2D structure of a molecule to predict its properties.
Causality and Approach: Computational models generally fall into two categories: fragment-based and whole-molecule (QSPR/QSAR) based.
-
Fragment-based methods (e.g., for LogP) deconstruct the molecule into known structural fragments, each with an assigned value. The property is calculated as the sum of these fragmental contributions with correction factors.[5]
-
QSPR (Quantitative Structure-Property Relationship) models use statistical methods to correlate a molecule's properties with a large set of calculated molecular descriptors for a training set of compounds with known experimental values.[9]
Recommended Tools: Several well-regarded software platforms can provide reliable predictions for the key physicochemical properties:
-
ACD/Percepta: A widely used commercial software suite for predicting pKa, LogP, LogD, and solubility.[8]
-
Simulations Plus ADMET Predictor®: Offers highly accurate models for a wide range of physicochemical and ADME properties.[9]
-
Chemaxon: Provides robust calculators for pKa, LogP/LogD, and other properties, often used in chemical database and discovery platforms.[10]
When using these tools, it is critical to assess the reliability of the prediction. Reputable software will provide a confidence index or show the most similar compounds in their training set, allowing the researcher to judge if the prediction is a valid extrapolation.[8]
Conclusion
This compound (CAS 885949-55-3) is a molecule with defined structural features that imply interesting physicochemical characteristics. While its melting point is known, its aqueous solubility, lipophilicity (LogP), and ionization behavior (pKa) remain uncharacterized in public literature. This guide has provided a comprehensive framework for the systematic determination of these properties. By grounding our approach in authoritative, self-validating experimental protocols such as the shake-flask method for solubility and LogP, and potentiometric titration for pKa, we establish a pathway for generating high-fidelity data essential for any research or development program. Furthermore, the integration of computational prediction methods offers a parallel, resource-efficient strategy for property estimation. The rigorous application of these methodologies will fully elucidate the physicochemical profile of this compound, enabling its effective application in drug discovery, process chemistry, and materials science.
References
-
PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
- Bergström, C. A. (2014). Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-9.
- El-Gendy, M. A., & Adejare, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 990-998.
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.
-
Simulations Plus. (n.d.). PCB Module: Accurate Physicochemical Property Predictions. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
- Avdeef, A. (2012).
- Box, K. J., & Comer, J. E. A. (2008). Using potentiometric titration to determine pKa values. In Methods in molecular biology (Clifton, N.J.) (Vol. 400, pp. 277–293).
- Ruiz, R., Tsinman, K., & Avdeef, A. (2016). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 92, 238-248.
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Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
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Pentafluorophenyl Sulfonate Esters: A Paradigm Shift in Sulfonamide Synthesis and Beyond
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluorophenyl (PFP) sulfonate esters are rapidly emerging as a superior class of reagents, supplanting traditional sulfonyl chlorides in a multitude of synthetic applications. Their remarkable bench-top stability, ease of handling, and tunable reactivity offer significant advantages for researchers in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the synthesis, stability, and reactivity of PFP sulfonate esters. We will delve into the mechanistic underpinnings of their behavior, offer field-proven experimental protocols, and showcase their versatility in modern organic synthesis, from robust sulfonamide formation to their role as stable protecting groups in complex cross-coupling reactions.
Introduction: The Need for a Sulfonyl Chloride Alternative
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a vast array of marketed drugs and clinical candidates.[1] Traditionally, the synthesis of sulfonamides relies on the reaction of a primary or secondary amine with a sulfonyl chloride. However, sulfonyl chlorides are notoriously difficult to handle; they are often unstable, moisture-sensitive, prone to hydrolysis, and challenging to purify, frequently presenting as oils.[2] These drawbacks necessitate the development of more stable and user-friendly synthetic equivalents.
Pentafluorophenyl sulfonate esters have risen to this challenge, offering a compelling alternative.[1][3] They are typically crystalline, shelf-stable solids that are significantly less susceptible to hydrolysis, streamlining purification and storage.[3][4] This inherent stability, coupled with their predictable reactivity, makes them ideal for applications ranging from high-throughput screening library synthesis to the intricate multi-step construction of complex molecular architectures.
Synthesis of Pentafluorophenyl Sulfonate Esters
The accessibility of PFP sulfonate esters is key to their widespread adoption. Several reliable synthetic routes have been established.
From Sulfonyl Chlorides and Sulfonic Acids
The most direct method involves the reaction of a corresponding sulfonyl chloride with pentafluorophenol (PFPOH), a route first reported by the Caddick group.[5] This straightforward esterification provides the PFP sulfonate ester in high yield. The same group later developed a one-pot synthesis directly from sulfonic acids.[5]
Copper-Catalyzed One-Pot Synthesis
More recently, a highly efficient one-pot, three-component reaction has been developed, utilizing aryl diazonium salts, a sulfur dioxide surrogate (DABSO), and pentafluorophenol.[5][6][7] This copper-catalyzed method is notable for its excellent functional group tolerance and use of an inexpensive catalyst, making it a powerful tool for generating diverse PFP sulfonate esters.[5]
Figure 1: Key synthetic routes to Pentafluorophenyl Sulfonate Esters.
Core Attributes: Stability and Physical Properties
The defining advantage of PFP sulfonate esters lies in their exceptional stability compared to their sulfonyl chloride counterparts.
| Property | Pentafluorophenyl Sulfonate Esters | Sulfonyl Chlorides |
| Physical State | Often stable, crystalline solids[3][4] | Frequently oils or low-melting solids |
| Handling & Purification | Easy to handle; purification often by simple crystallization[1] | Difficult to handle and purify; chromatography often required |
| Moisture Sensitivity | Significantly less reactive to nucleophiles and hydrolysis[3][8] | Highly reactive; readily hydrolyzes to sulfonic acid[2] |
| Shelf Life | Excellent, "shelf stable" alternatives[1][5] | Limited; prone to decomposition upon storage |
| Thermal Stability | Generally stable; desulfonation observed at >250 °C[9] | Variable; can decompose upon heating |
| Table 1. Comparative properties of PFP Sulfonate Esters and Sulfonyl Chlorides. |
This enhanced stability is not merely a matter of convenience; it enables chemical transformations that would be incompatible with the lability of sulfonyl chlorides. For instance, PFP sulfonates are robust enough to withstand aqueous and mild acidic/basic work-up conditions.[1] Their thermal stability is also noteworthy, with decomposition via desulfonation generally occurring at temperatures above 250 °C.[9]
Reactivity and Mechanistic Insights
While stable, PFP sulfonate esters are sufficiently reactive to be synthetically useful. Their reactivity is tunable, allowing for controlled reactions with a variety of nucleophiles.
Sulfonamide Formation: A Mechanistic Departure
The reaction of PFP sulfonate esters with amines to form sulfonamides is a cornerstone of their utility. However, their reduced electrophilicity compared to sulfonyl chlorides means that the reaction mechanism and conditions are different.[1]
Alkyl PFP sulfonates do not typically undergo direct nucleophilic substitution with amines at low temperatures. Instead, the reaction proceeds smoothly at elevated temperatures (e.g., >65 °C) in the presence of a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] This observation points towards an elimination-addition mechanism proceeding through a highly reactive sulfene intermediate.[1][10]
Figure 2: Proposed elimination-addition mechanism for sulfonamide formation via a sulfene intermediate.
Causality Insight: The requirement for a strong base like DBU is critical. Its function is to deprotonate the α-carbon, initiating an E1cb-type elimination of the pentafluorophenoxide leaving group to generate the transient sulfene. The amine then rapidly traps this electrophilic intermediate. This mechanistic pathway explains why alkyl PFP sulfonates are inert to amines at 0 °C, a condition under which alkyl sulfonyl chlorides react readily.[1]
Utility in Cross-Coupling Reactions
The stability of the PFP sulfonate ester moiety allows it to function as an effective protecting group for sulfonic acids during transition-metal-catalyzed cross-coupling reactions.[3][11] This is a significant advantage, as the sulfonyl chloride group itself can act as a leaving group in such reactions.[4]
PFP sulfonate esters have been successfully employed in Suzuki-Miyaura, Sonogashira, Chan-Evans-Lam, and decarboxylative coupling reactions, demonstrating their broad compatibility with modern synthetic methods.[5][6] In the Suzuki-Miyaura reaction, for example, a C-C bond can be formed on an aryl ring bearing both a halogen and a PFP sulfonate ester, with the latter group remaining completely intact.[3][4]
Figure 3: Workflow illustrating the use of a PFP sulfonate ester as a protecting group in a Suzuki-Miyaura reaction, followed by conversion to a sulfonamide.
Experimental Protocols
The following protocols are adapted from peer-reviewed literature and serve as a validated starting point for laboratory synthesis.
Protocol 1: Copper-Catalyzed One-Pot Synthesis of PFP 4-Iodobenzenesulfonate[5]
This protocol provides a robust method for synthesizing an aryl PFP sulfonate ester from a diazonium salt.
Materials:
-
4-Iodoaniline
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄, 48 wt% in H₂O)
-
DABSO (DABCO·(SO₂)₂)
-
Pentafluorophenol (PFPOH)
-
Copper(I) iodide (CuI)
-
Acetonitrile (MeCN)
-
Diethyl ether
Procedure:
-
Diazonium Salt Formation: In a flask cooled to 0 °C, dissolve 4-iodoaniline (e.g., 10 mmol) in an aqueous solution of HBF₄. Add a solution of NaNO₂ (1.1 equiv) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. Collect the precipitated aryl diazonium tetrafluoroborate salt by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Coupling Reaction: To a reaction vessel, add the prepared aryl diazonium salt (1.5 equiv), DABSO (2.0 equiv), pentafluorophenol (1.0 equiv, the limiting reagent), and CuI (0.2 equiv).
-
Add acetonitrile (e.g., 8.0 mL per 1.0 mmol of PFPOH) to the vessel.
-
Heat the reaction mixture under air at 85 °C for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired PFP 4-iodobenzenesulfonate.
Protocol 2: Sulfonamide Synthesis via Aminolysis of an Alkyl PFP Sulfonate[1]
This protocol details the DBU-mediated reaction of a PFP sulfonate with an amine.
Materials:
-
Alkyl pentafluorophenyl sulfonate ester (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Acetonitrile)
Procedure:
-
Dissolve the alkyl PFP sulfonate ester in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine to the solution.
-
Add DBU to the reaction mixture.
-
Heat the mixture to 65-70 °C and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude sulfonamide by flash column chromatography or crystallization.
Conclusion and Future Outlook
Pentafluorophenyl sulfonate esters represent a significant advancement in synthetic chemistry, offering a stable, versatile, and highly effective alternative to sulfonyl chlorides. Their unique reactivity profile, governed by a base-induced elimination-addition mechanism with amines, and their stability under cross-coupling conditions, solidifies their role as a powerful tool for drug development professionals and academic researchers. As the demand for robust and modular synthetic methods continues to grow, the applications of PFP sulfonate esters are poised to expand further, enabling the construction of novel sulfonamide-containing molecules with enhanced efficiency and precision.
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One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters. Available at: [Link]
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Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Organic Letters. Available at: [Link]
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One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper- Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. ResearchGate. Available at: [Link]
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One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters. Available at: [Link]
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A Technical Guide to Sulfonylation using 2,3,4,5,6-Pentafluorophenyl 2-Chlorobenzenesulfonate
Introduction: The Enduring Importance of the Sulfonyl Group
In the landscape of medicinal chemistry and drug development, the sulfonamide and sulfonate ester moieties are foundational pillars.[1] These functional groups are present in a vast array of pharmaceuticals, agrochemicals, and advanced materials, owing to their unique chemical stability and ability to act as key pharmacophores.[2] The synthesis of these crucial compounds, a process known as sulfonylation, has traditionally relied on highly reactive sulfonyl chlorides.[3] However, the instability, difficult handling, and propensity for side reactions associated with sulfonyl chlorides have driven the search for more robust and versatile reagents.[4][5]
This guide delves into the mechanism and application of a superior class of sulfonating agent: activated sulfonate esters, specifically focusing on 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate . We will explore the fundamental principles that govern its reactivity, the causality behind experimental design, and provide field-proven protocols for its use, offering researchers a comprehensive understanding of this powerful synthetic tool.
The Reagent: A Modular Design for Enhanced Reactivity and Stability
The efficacy of this compound stems from its intelligent molecular architecture, which separates the reactive center from a highly efficient activating group.
Caption: Molecular structure of the sulfonylation reagent.
The molecule consists of two primary components:
-
The 2-Chlorobenzenesulfonyl Moiety : This is the core electrophilic "payload" that is transferred to the nucleophile (an alcohol or amine). The sulfur atom is rendered highly electron-deficient by the two adjacent oxygen atoms and the electron-withdrawing 2-chlorophenyl ring.
-
The 2,3,4,5,6-Pentafluorophenyl (PFP) Group : This is a superb activating group. Its powerful electron-withdrawing nature makes the adjacent sulfonate oxygen a very good leaving group, facilitating the reaction under mild conditions.[6]
The Core Mechanism: A Tale of Activation and Displacement
The sulfonylation reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center. The success of this process is underpinned by the exceptional properties of the PFP group, which acts as a superior leaving group compared to the halides found in traditional sulfonyl chlorides.
Pillar 1: The Unmatched Power of the Pentafluorophenyl Leaving Group
The defining feature of this reagent class is the pentafluorophenyl group. Its potency arises from the cumulative inductive effect of five highly electronegative fluorine atoms, which pull electron density away from the aromatic ring.[7] This extreme electron deficiency has a critical consequence: it dramatically stabilizes the resulting pentafluorophenoxide anion (C₆F₅O⁻) that departs during the reaction. This stabilization lowers the activation energy of the reaction, allowing it to proceed efficiently under mild conditions.
Pentafluorophenyl esters are significantly more reactive towards nucleophiles than other activated esters, a property that is invaluable in the synthesis of complex, sensitive molecules often encountered in drug development.[8]
| Leaving Group Class | Relative Reactivity | Rationale for Reactivity |
| Substituted Benzoates | 1 | Poor leaving group; resulting anion is moderately stabilized by resonance. |
| Halides (e.g., Cl⁻) | ~10⁴ – 10⁶ | Good leaving groups, but parent sulfonyl chlorides can be unstable. |
| Sulfonates (e.g., Tosylates) | ~10¹⁰ – 10¹² | Excellent leaving groups due to high stability of the sulfonate anion. |
| Pentafluorophenoxide | ~10¹¹ – 10¹³ | Exceptional leaving group; anion is highly stabilized by strong inductive effects. [6] |
| Perfluoroalkane Sulfonates | ~10¹⁵ – 10¹⁶ | The most reactive leaving groups, often too reactive for selective transformations.[9] |
| Caption: Comparative reactivity of common leaving groups in nucleophilic substitution reactions. |
Pillar 2: The Nucleophilic Attack and Transition State
The reaction is initiated by the attack of a nucleophile, such as the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol, on the electron-deficient sulfur atom. This proceeds through a trigonal bipyramidal transition state, culminating in the cleavage of the S-O bond and the expulsion of the stable pentafluorophenoxide anion.
Caption: General mechanism for sulfonylation with a PFP sulfonate ester.
The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine. The role of the base is to neutralize the proton generated from the nucleophile, driving the reaction to completion.[10]
Field-Proven Insights & Experimental Protocols
A key advantage of PFP sulfonate esters is their compatibility with a wide range of reaction conditions, allowing for their application to sensitive and complex substrates.
Causality in Experimental Design
-
Solvent Selection : Aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are preferred. Causality : These solvents effectively dissolve the reactants without competing as nucleophiles, ensuring the desired reaction proceeds cleanly.
-
Base Selection : A mild, non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is crucial. Causality : The base is required to scavenge the proton released from the nucleophile. Using a non-nucleophilic base prevents it from competing with the intended amine or alcohol substrate in attacking the sulfonate ester.
-
Temperature Control : Reactions are often run at 0 °C to room temperature. Causality : The high reactivity of the PFP ester means that excessive heating is unnecessary and could lead to side reactions with sensitive substrates. Starting at a lower temperature helps control the initial exothermic reaction.
Experimental Protocol 1: Synthesis of N-benzyl-2-chlorobenzenesulfonamide
This protocol details the sulfonylation of an amine.
Step 1: Reagent Preparation
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C using an ice bath.
Step 2: Substrate Addition
-
To the stirred solution, add triethylamine (Et₃N, 1.2 eq) followed by the dropwise addition of benzylamine (1.05 eq).
-
Causality : Adding the base first ensures that any acid impurities are neutralized. Slow addition of the amine controls the reaction rate and heat generation.
Step 3: Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting PFP ester is consumed.
Step 4: Workup and Purification
-
Quench the reaction by adding 1M HCl (aq). Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.
-
Causality : The acid wash removes excess amine and triethylamine. The bicarbonate wash removes any remaining acidic species. The brine wash removes residual water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.
Experimental Protocol 2: Synthesis of Benzyl 2-chlorobenzenesulfonate
This protocol details the sulfonylation of an alcohol, which often requires a stronger, catalytic base.
Step 1: Reagent Preparation
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) in anhydrous DCM (~0.2 M).
-
Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and triethylamine (1.5 eq).
-
Causality : Alcohols are less nucleophilic than amines. DMAP is a highly effective acylation/sulfonylation catalyst that works by forming a more reactive intermediate with the sulfonate ester.[11]
-
Cool the solution to 0 °C.
Step 2: Sulfonating Agent Addition
-
Add a solution of this compound (1.1 eq) in DCM dropwise to the alcohol solution.
Step 3: Reaction and Monitoring
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours.
-
Monitor by TLC for the disappearance of the benzyl alcohol spot.
Step 4: Workup and Purification
-
Perform the same aqueous workup procedure as described in Protocol 1 (1M HCl, NaHCO₃, brine).
-
Dry, concentrate, and purify the crude product by flash column chromatography to afford the pure sulfonate ester.
General Experimental Workflow
Caption: A generalized workflow for sulfonylation reactions.
Conclusion: A Superior Reagent for Modern Synthesis
This compound and related PFP sulfonate esters represent a significant advancement over traditional sulfonylation reagents. Their enhanced stability, ease of handling, and high reactivity under mild conditions make them exceptionally well-suited for the demands of modern organic synthesis, particularly in the complex, multi-step sequences common in drug discovery and development.[12][13] By understanding the core mechanistic principles—a highly activated electrophilic center coupled with a superb leaving group—researchers can confidently employ this powerful tool to construct vital sulfonamide and sulfonate ester linkages with greater efficiency and control.
References
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-
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-
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-
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Navigating the Synthesis and Handling of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The successful application of complex chemical reagents in research and development, particularly within the pharmaceutical industry, hinges on a thorough understanding of their safe handling, storage, and reactivity. This guide provides an in-depth technical overview of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate, a highly activated sulfonate ester. By elucidating its intrinsic chemical properties and potential hazards, this document aims to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure procedural integrity.
Compound Profile and Hazard Identification
This compound is an aromatic sulfonate ester characterized by two halogenated benzene rings linked by a sulfonate group. The pentafluorophenyl moiety acts as a potent electron-withdrawing group, significantly enhancing the electrophilicity of the sulfur center. This inherent reactivity, while synthetically useful, also necessitates stringent safety protocols.
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
These classifications underscore the importance of minimizing direct contact and aerosol generation. The signal word "Warning" is appropriate for this level of hazard.
Table 1: Chemical Identity and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | - | - |
| Molecular Formula | C₁₂H₄ClF₅O₃S | - |
| Molecular Weight | 374.67 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred from analogs |
| Melting Point | 117 - 119 °C (for 2,3-dichloro analog) | [1] |
Reactivity and Chemical Hazards
The core of this compound's utility and its primary hazard lies in its reactivity. The sulfonate ester linkage is susceptible to nucleophilic attack, a characteristic intentionally designed for its function as a leaving group in organic synthesis.
Hydrolysis
Sulfonate esters can undergo hydrolysis to the corresponding sulfonic acid and alcohol (or phenol). While generally stable under neutral conditions, the rate of hydrolysis can be accelerated by acidic or basic conditions. Given the electron-withdrawing nature of both aromatic rings, this compound is expected to be more susceptible to hydrolysis than simpler alkyl or aryl sulfonates. Contact with water, especially at elevated temperatures or non-neutral pH, should be avoided during storage and handling to prevent decomposition.
Thermal Decomposition
At elevated temperatures, benzenesulfonates can decompose. Thermal decomposition of related compounds has been shown to produce sulfur oxides (SO₂, SO₃) and other hazardous gases.[2] The presence of fluorine and chlorine atoms introduces the additional risk of releasing toxic and corrosive gases such as hydrogen fluoride (HF) and hydrogen chloride (HCl) upon thermal degradation. Therefore, this compound should be protected from high heat and ignition sources.
Incompatibilities
Due to its electrophilic nature, this compound is incompatible with:
-
Strong Oxidizing Agents: May lead to violent reactions.
-
Strong Bases: Will promote rapid hydrolysis and decomposition.
-
Nucleophiles: Will readily react, which may be the intended chemical transformation but should be controlled.
-
Active Metals: May catalyze decomposition.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to safe handling is paramount. The following protocols are based on established best practices for handling corrosive and toxic chemicals.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood to prevent inhalation of any dust or vapors.
-
Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory to protect against splashes.[3][4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart for resistance to halogenated aromatic compounds. Gloves should be inspected before use and changed immediately if contaminated.
-
Lab Coat: A flame-retardant lab coat that fully covers the arms is required.
-
Apron: For larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[1]
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Caption: Emergency response workflow for spills and exposures.
Synthesis and Handling Considerations
The synthesis of aryl sulfonates typically involves the reaction of a sulfonyl chloride with a phenol in the presence of a base. For this specific compound, the reaction would be between 2-chlorobenzenesulfonyl chloride and pentafluorophenol. Researchers should be aware that the starting materials, particularly sulfonyl chlorides, are often corrosive and moisture-sensitive. [4]The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Conclusion
This compound is a valuable reagent whose reactivity demands a high level of respect and caution. By understanding its chemical properties, potential hazards, and implementing the rigorous safety protocols outlined in this guide, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their experimental work. A proactive approach to safety, grounded in a thorough understanding of the materials being handled, is the cornerstone of responsible scientific practice.
References
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PubChem. (n.d.). 2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate. Retrieved from [Link]
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Angene Chemical. (2024, August 31). Safety Data Sheet - Sodium pentafluorobenzenesulfonate. Retrieved from [Link]
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PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). Sodium pentafluorobenzenesulfonate. Retrieved from [Link]
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PubChem. (n.d.). Pentafluorobenzenesulfonamide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1975). Investigation of Selected Potential Environmental Contaminants: Halogenated Benzenes. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2014). Toxicological Profile for Trichlorobenzenes. Retrieved from [Link]
- Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Trichlorobenzenes. Retrieved from [Link]
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The Solubility Profile of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate, a compound of interest in synthetic chemistry and drug development. In the absence of specific experimental data, this document offers a predicted solubility profile based on first principles of chemical interactions and the physicochemical properties of its constituent functional groups. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are presented to enable researchers to ascertain precise solubility data. This guide is intended to be a valuable resource for scientists working with this and structurally related compounds, aiding in solvent selection for synthesis, purification, and formulation.
Introduction: The Significance of Solubility in a Research Context
The solubility of a compound is a critical physical property that governs its behavior in various chemical processes. For researchers and professionals in drug development, a thorough understanding of a compound's solubility is paramount for a multitude of applications, including:
-
Reaction Medium Selection: The choice of solvent is crucial for ensuring that reactants are in the same phase, facilitating efficient chemical reactions.
-
Purification Strategies: Techniques such as recrystallization are fundamentally dependent on the differential solubility of a compound in a given solvent at varying temperatures.
-
Formulation Development: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the design of effective drug delivery systems.
-
Analytical Method Development: Solubility data is essential for preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide focuses on this compound, a molecule featuring a unique combination of a highly fluorinated aromatic ring and a chlorobenzenesulfonate ester. This structure presents an interesting case for solubility prediction and experimental determination.
Molecular Structure Analysis and Predicted Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb for predicting solubility based on the polarity of the solute and solvent.[1] The molecular structure of this compound (Figure 1) contains several key functional groups that influence its overall polarity and solubility.
Figure 1. Chemical Structure of this compound
Caption: Structure of the target molecule.
-
Pentafluorophenyl Group: This moiety is known to be highly electron-withdrawing and contributes significantly to the lipophilicity of a molecule.[2] The fluorine atoms are not capable of hydrogen bonding as acceptors.
-
Sulfonate Ester Group (-SO₂-O-): This is a polar functional group.[3] The presence of the sulfonyl and ester functionalities introduces dipole-dipole interactions.
-
Chlorobenzene Group: The chlorine atom is electron-withdrawing, and the benzene ring is nonpolar.
Overall, this compound is expected to be a largely nonpolar to moderately polar molecule. The large, hydrophobic, and lipophilic pentafluorophenyl and chlorophenyl groups are the dominant features. The polar sulfonate ester group will contribute to some solubility in polar solvents, but the molecule lacks strong hydrogen bond donating or accepting capabilities.
Based on this analysis, a predicted solubility profile in a range of common laboratory solvents is presented in Table 1.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents at Ambient Temperature
| Solvent | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |
| Nonpolar Solvents | ||||
| n-Hexane | 0.1 | 1.88 | Low to Moderate | The nonpolar nature of hexane will interact favorably with the large aromatic and fluorinated portions of the molecule. |
| Toluene | 2.4 | 2.38 | Moderate to High | The aromatic character of toluene will have favorable π-π stacking interactions with the phenyl rings of the solute. |
| Diethyl Ether | 2.8 | 4.34 | Moderate | The moderate polarity of diethyl ether should provide a good balance for solvating both the polar and nonpolar regions of the molecule. |
| Polar Aprotic Solvents | ||||
| Dichloromethane (DCM) | 3.1 | 9.08 | High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds and should effectively solvate the target molecule. |
| Tetrahydrofuran (THF) | 4.0 | 7.52 | High | THF's polarity and ether functionality should lead to good solubility. |
| Ethyl Acetate | 4.4 | 6.02 | Moderate to High | As an ester, ethyl acetate shares a functional group with the solute, which may enhance solubility based on the "like dissolves like" principle.[4] |
| Acetone | 5.1 | 20.7 | Moderate | Acetone is a polar aprotic solvent that should be a reasonably good solvent for this compound. |
| Acetonitrile | 5.8 | 37.5 | Low to Moderate | While polar, acetonitrile may be less effective at solvating the large nonpolar regions of the molecule. |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Low to Moderate | Similar to acetonitrile, the high polarity of DMF might not be optimal for this largely hydrophobic molecule. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Low | DMSO is a highly polar solvent and is unlikely to be a good solvent for this compound. |
| Polar Protic Solvents | ||||
| Methanol | 5.1 | 32.7 | Low | The hydrogen-bonding capability of methanol will not be strongly reciprocated by the solute, leading to poor solvation. |
| Ethanol | 4.3 | 24.5 | Low | Similar to methanol, ethanol's hydrogen bonding network will not be effectively disrupted by the solute. |
| Water | 10.2 | 80.1 | Insoluble | The high polarity and extensive hydrogen bonding of water will make it a very poor solvent for this nonpolar molecule. |
Experimental Determination of Solubility
While predictions are a valuable starting point, empirical determination of solubility is essential for accurate and reliable work. The following protocols provide a systematic approach to determining the solubility of this compound.
Health and Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. As a general precaution, handle the compound and solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Qualitative Solubility Determination: A Screening Protocol
This protocol allows for a rapid assessment of solubility in a range of solvents.
Materials:
-
This compound
-
A selection of solvents from Table 1
-
Small test tubes or vials (e.g., 1 dram vials)
-
Spatula
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 60 seconds.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record Keeping: Record the observations for each solvent tested.
Caption: Workflow for qualitative solubility screening.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Chosen solvent(s) based on qualitative screening
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or wrist-action shaker, preferably in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial on a shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to perform a time-course experiment initially to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the standard solutions and the filtered sample solution by a validated analytical method (e.g., HPLC).
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of the compound in the filtered sample solution using the calibration curve. This concentration represents the equilibrium solubility.
-
Caption: Workflow for quantitative solubility determination (Shake-Flask Method).
Practical Implications: Solvent Selection for Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.[5]
Based on the predicted solubility profile, a logical approach to selecting a recrystallization solvent for this compound would be to start with solvents in which it is predicted to have moderate solubility at room temperature.
Figure 2. Decision Tree for Recrystallization Solvent Selection
Caption: A logical workflow for selecting a suitable recrystallization solvent.
For instance, toluene or a mixed solvent system such as hexane/ethyl acetate could be promising candidates. A systematic experimental approach, as outlined in many standard laboratory texts, should be employed to identify the optimal solvent or solvent pair for recrystallization.[4]
Conclusion
This technical guide has provided a detailed theoretical and practical framework for understanding and determining the solubility of this compound. By combining structural analysis with established experimental protocols, researchers can confidently approach solvent selection for various applications. The predicted solubility profile serves as a valuable starting point, while the detailed methodologies empower the empirical validation and refinement of this crucial physicochemical property. This knowledge is fundamental for the successful synthesis, purification, and application of this and other novel chemical entities.
References
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Teegardin, D. R., & Weaver, J. D. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry – A European Journal, 27(67), 16655–16675. [Link]
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A Critical Review of the Physicochemical Properties of Lignosulfonates: Chemical Structure and Behavior in Aqueous Solution, at Surfaces and Interfaces. (2020). Polymers, 12(11), 2699. [Link]
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Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
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Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]
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4-Chlorobenzenesulfonic acid. (n.d.). In Solubility of Things. Retrieved from [Link]
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Pentafluorophenyl esters. (n.d.). In Wikipedia. Retrieved from [Link]
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Physicochemical properties of α-sulfonated fatty acid esters. (n.d.). Retrieved from [Link]
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Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry. (2020). Polymer Chemistry, 11(34), 5466–5475. [Link]
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Sulfonate-ester-kinetic-study.pdf. (n.d.). Retrieved from [Link]
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Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Retrieved from [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. (n.d.). Retrieved from [Link]
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4-Chlorobenzenesulfonate. (n.d.). In PubChem. Retrieved from [Link]
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Is PF5 Polar or Nonpolar? (Phosphorous pentafluoride). (2020, December 17). [Video]. YouTube. [Link]
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Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. (2024). Journal of Colloid and Interface Science, 654, 100–110. [Link]
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Facile preparation of embedded polar group-containing pentafluorophenyl stationary phases for highly selective separations of diverse analytes. (n.d.). Retrieved from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
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Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]
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Theoretical prediction of the solubility of fluorinated C60. (2009). Physical Chemistry Chemical Physics, 11(20), 4009–4014. [Link]
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Sodium p-chlorobenzenesulfonate. (n.d.). In PubChem. Retrieved from [Link]
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Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (n.d.). Retrieved from [Link]
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15.6: Physical Properties of Esters. (2022, August 13). Retrieved from [Link]
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3.3C: Determining Which Solvent to Use. (2022, April 7). Retrieved from [Link]
-
Machine learning for predicting the solubility of high-GWP fluorinated refrigerants in ionic liquids. (n.d.). Retrieved from [Link]
-
Efficient Synthesis and Reaction Kinetics of Readily Water Soluble Esters Containing Sulfonic Groups. (2018). Molecules, 23(7), 1735. [Link]
-
Solvent Choice. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Organic Chemistry: Introduction to Solubility. (2021, March 22). Retrieved from [Link]
-
The Global Polarity of Alcoholic Solvents and Water - Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. (2022). ChemistryOpen, 11(11), e202200140. [Link]
-
Synthesis, characterisation and chromatographic evaluation of pentafluorophenyl and phenyl bonded silica phases prepared using supercritical carbon dioxide as a reaction solvent. (2013). Journal of Chromatography A, 1273, 61–70. [Link]
-
Calculation of Aqueous Solubility of Organic Compounds. (n.d.). Retrieved from [Link]
-
Polarity of Compounds. (2020, June 18). Retrieved from [Link]
-
Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. (n.d.). Retrieved from [Link]
-
Properties of Esters. (2023, January 22). Retrieved from [Link]
-
Organic Chemistry: Introduction to Solubility. (2021, March 22). Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]
-
Why do alcohol tend to be more polar than esters? (2023, October 2). Retrieved from [Link]
-
Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]
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Thermal degradation profile of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate.
An In-Depth Technical Guide to the Thermal Degradation Profile of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted thermal degradation profile of this compound. Given the novelty of this specific molecule, this document synthesizes data from structurally analogous compounds and foundational principles of thermal analysis to construct a scientifically rigorous predictive model. We will explore the key analytical techniques for assessing thermal stability, propose likely degradation pathways, and offer detailed experimental protocols for researchers and drug development professionals. This guide is designed to be a practical resource, blending theoretical understanding with actionable experimental design.
Introduction: Compound Significance and Predictive Analysis
This compound is a complex halogenated aryl sulfonate. While research on this specific molecule is not widely published, its structural motifs—a pentafluorophenyl ester and a chlorobenzenesulfonate core—are of significant interest in medicinal chemistry and materials science. The high degree of halogenation suggests potential applications where thermal stability and specific reactivity are paramount.
Understanding the thermal degradation profile of such a molecule is critical for:
-
Drug Development: Determining shelf-life, storage conditions, and compatibility with manufacturing processes.
-
Materials Science: Assessing its suitability in high-temperature applications.
-
Safety and Handling: Identifying potential thermal hazards and decomposition byproducts.
This guide will utilize a predictive approach, leveraging data from related compounds to forecast the thermal behavior of our target molecule.
Core Principles of Thermal Degradation for Aryl Sulfonates
The thermal stability of aryl sulfonates is primarily dictated by the strength of the C-O and S-O bonds within the sulfonate ester linkage. The presence of highly electronegative fluorine and chlorine atoms on the aromatic rings is expected to significantly influence the degradation pathway.
Key Influencing Factors
-
Pentafluorophenyl Group: The strong electron-withdrawing nature of the five fluorine atoms will likely stabilize the C-O bond of the ester, potentially increasing the onset temperature of degradation compared to non-fluorinated analogs.
-
2-Chlorobenzenesulfonate Group: The chlorine atom at the ortho position may introduce steric hindrance and an alternative site for radical initiation, potentially lowering the degradation temperature compared to an unsubstituted benzenesulfonate.
-
Sulfonate Bridge: The S-O bonds are typically the most labile in sulfonate esters, often leading to the extrusion of sulfur dioxide (SO2) as a primary decomposition step.
Recommended Analytical Workflow for Thermal Profile Characterization
A multi-technique approach is essential for a comprehensive understanding of the thermal degradation profile. The following workflow provides a self-validating system for elucidating the thermal behavior of this compound.
Caption: Recommended analytical workflow for thermal degradation analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This is the primary technique for determining the onset of degradation and the overall mass loss profile.
Experimental Protocol: TGA
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum crucible.
-
Atmosphere: Run the experiment under an inert atmosphere (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.
-
Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each stage.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic (melting, boiling) and exothermic (decomposition) events.
Experimental Protocol: DSC
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Atmosphere: Inert atmosphere (e.g., Nitrogen at 50 mL/min).
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 450 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Identify the melting point (Tm) as an endothermic peak.
-
Correlate exothermic peaks with mass loss events from the TGA data to confirm decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS provides detailed insight into the chemical nature of the degradation products. The sample is rapidly heated (pyrolyzed), and the resulting fragments are separated by GC and identified by MS.
Experimental Protocol: Py-GC-MS
-
Instrument: A pyrolyzer coupled to a GC-MS system.
-
Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of the sample into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Select pyrolysis temperatures based on the decomposition stages identified by TGA. For example, pyrolyze at the Tonset and at the temperature of maximum decomposition rate.
-
A typical pyrolysis temperature would be in the range of 350-500 °C for 10-20 seconds.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: A suitable temperature program to separate the expected fragments (e.g., hold at 50 °C for 2 min, then ramp to 280 °C at 10 °C/min).
-
MS Detection: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the chromatographic peaks by comparing their mass spectra to a library (e.g., NIST) and by manual interpretation of the fragmentation patterns.
Predicted Thermal Degradation Profile and Mechanistic Pathways
Based on the chemistry of related compounds, we can predict the following degradation behavior and products for this compound.
Predicted TGA and DSC Data Summary
| Parameter | Predicted Value/Observation | Rationale |
| Melting Point (Tm) | ~100-150 °C | Based on similar highly halogenated aromatic compounds. Will appear as a sharp endotherm in DSC. |
| Tonset (5% mass loss) | ~250-300 °C | The pentafluorophenyl group is expected to provide significant thermal stability. |
| Major Decomposition Stage | ~300-400 °C | Corresponds to the primary fragmentation of the molecule, likely initiated by the cleavage of the S-O bond. This will be a major mass loss event in TGA and a significant exotherm in DSC. |
| Char Residue at 600 °C | 10-20% | Aromatic compounds, especially fluorinated ones, often form a thermally stable char residue. |
Proposed Degradation Pathways
The primary degradation is likely to proceed via a radical mechanism initiated by the cleavage of the sulfonate ester.
Caption: Proposed initial steps in the thermal degradation pathway.
Mechanistic Discussion:
-
Initiation: The most probable initiation step is the homolytic cleavage of the S-OAr bond, which is generally weaker than the S-C bond. This will generate a pentafluorophenoxy radical and a 2-chlorobenzenesulfonyl radical.
-
Propagation:
-
The 2-chlorobenzenesulfonyl radical is expected to be unstable and readily extrude sulfur dioxide (SO2), a common and thermodynamically favorable process, to yield a 2-chlorophenyl radical.
-
The highly reactive radical species (pentafluorophenoxy and 2-chlorophenyl) will then undergo a variety of secondary reactions.
-
-
Termination/Product Formation: These radicals can abstract hydrogen atoms from other molecules to form pentafluorophenol and chlorobenzene, or they can recombine to form various chlorinated and fluorinated biphenyls and diaryl ethers. Further complex reactions can lead to the formation of polycyclic aromatic compounds and ultimately a carbonaceous char.
Expected Py-GC-MS Products
The Py-GC-MS analysis is predicted to identify the following key marker compounds, confirming the proposed degradation pathway:
| Predicted Product | Chemical Formula | Key Identifier |
| Sulfur Dioxide | SO2 | A primary, low molecular weight gaseous product. |
| Chlorobenzene | C6H5Cl | From the 2-chlorophenyl radical abstracting a hydrogen. |
| Pentafluorophenol | C6HF5O | From the pentafluorophenoxy radical abstracting a hydrogen. |
| 1-Chloro-2-(pentafluorophenoxy)benzene | C12H4ClF5O | A potential recombination product. |
| Dichlorobiphenyls | C12H8Cl2 | From the recombination of 2-chlorophenyl radicals. |
Conclusion and Future Work
This guide presents a predictive thermal degradation profile for this compound based on established chemical principles and data from analogous structures. The proposed multi-step analytical workflow, combining TGA, DSC, and Py-GC-MS, provides a robust framework for the experimental validation of this profile.
Future experimental work should focus on executing these analyses to confirm the predicted Tonset, characterize the decomposition products, and refine the proposed mechanistic pathways. This empirical data will be invaluable for the safe handling, formulation, and application of this and other novel, highly halogenated molecules in the fields of drug development and materials science.
References
As this is a predictive guide for a novel compound, direct references are not available. The principles and protocols described are based on foundational knowledge in thermal analysis and organic chemistry, for which standard textbooks and application notes from instrument manufacturers (e.g., TA Instruments, Mettler Toledo, PerkinElmer) serve as the primary authoritative sources.
Methodological & Application
Application Notes and Protocols for the Use of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The efficient formation of amide bonds is a cornerstone of peptide synthesis, a critical process in drug discovery and development. The choice of coupling reagent profoundly influences reaction kinetics, yield, and the preservation of stereochemical integrity. This document provides a comprehensive guide to the proposed application of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate as a novel activating agent for peptide coupling reactions. While direct literature for this specific application is emerging, the principles of pentafluorophenyl (PFP) ester reactivity and sulfonate chemistry suggest its potential as a highly efficient reagent. These notes offer a theoretical framework, a detailed synthetic protocol for the reagent, and a proposed methodology for its use in peptide synthesis, providing researchers with a foundation for exploring its utility.
Introduction: The Quest for Superior Peptide Coupling Reagents
Peptide synthesis, whether in solution or on a solid phase, relies on the activation of a carboxyl group of an N-protected amino acid to facilitate its reaction with the amino group of another amino acid.[1] An ideal coupling reagent should promote rapid and complete acylation with minimal side reactions, particularly racemization.[2]
Pentafluorophenyl (PFP) esters are well-established as highly reactive acylating agents in peptide synthesis.[3] The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl highly susceptible to nucleophilic attack by an amino group.[4] Kinetic studies have demonstrated the significantly higher coupling rates of PFP esters compared to other active esters.[5]
This application note explores the potential of a related but distinct class of reagents: pentafluorophenyl sulfonate esters. Specifically, we focus on this compound. The hypothesis is that this compound can serve as a potent activating agent, leveraging the excellent leaving group ability of the pentafluorophenoxy group in a novel context.
The Reagent: this compound
Chemical Properties and Proposed Mechanism of Action
This compound is a sulfonate ester that combines the structural features of a highly activated aryl sulfonate with a pentafluorophenyl leaving group. The proposed mechanism for its action as a peptide coupling reagent involves a two-step process:
-
Activation of the Carboxylic Acid: The reagent is expected to react with the carboxylate of an N-protected amino acid to form a highly reactive mixed sulfonic anhydride. This reaction is driven by the displacement of the relatively stable pentafluorophenoxide anion.
-
Nucleophilic Attack by the Amine: The incoming amino acid's free amine group then attacks the carbonyl carbon of the mixed anhydride, forming the desired peptide bond and releasing the 2-chlorobenzenesulfonate as a byproduct.
The rationale behind this proposed application lies in the established reactivity of PFP sulfonate esters with nucleophiles, such as amines, to form sulfonamides.[6] While the direct formation of an amide from a carboxylic acid using this reagent is a novel application, the underlying principles of activation and nucleophilic substitution are well-founded in organic chemistry.
Synthesis of this compound
The synthesis of aryl sulfonate esters is typically achieved by reacting the corresponding sulfonyl chloride with a phenol.[6] The following protocol outlines a general method for the preparation of the title reagent.
Protocol 1: Synthesis of the Coupling Reagent
| Step | Procedure | Notes |
| 1. Reagent Preparation | In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chlorobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM). | Ensure all glassware is dry to prevent hydrolysis of the sulfonyl chloride. |
| 2. Addition of Pentafluorophenol | To the stirred solution, add pentafluorophenol (1.05 eq.). | Pentafluorophenol is a solid and should be handled with appropriate personal protective equipment (PPE). |
| 3. Base Addition | Cool the reaction mixture to 0 °C in an ice bath. Slowly add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq.). | The addition of the base is exothermic. Slow addition is crucial to control the reaction temperature. |
| 4. Reaction Monitoring | Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed. | A suitable TLC system would be a mixture of hexane and ethyl acetate. |
| 5. Workup | Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. | This washing sequence removes excess base and salts. |
| 6. Purification | Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound as a crystalline solid. | Characterization of the final product should be performed using techniques such as NMR, IR, and mass spectrometry. |
Application in Peptide Synthesis: A Proposed Protocol
The following protocol is a proposed method for the use of this compound as a coupling reagent in solution-phase peptide synthesis. Optimization of reaction times, temperatures, and stoichiometry may be necessary for specific amino acid couplings.
Protocol 2: Solution-Phase Dipeptide Synthesis
| Step | Procedure | Notes |
| 1. Reagent Preparation | In a dry flask under an inert atmosphere, dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq.) in an anhydrous aprotic solvent such as DCM or dimethylformamide (DMF). | The choice of solvent will depend on the solubility of the amino acids.[7] |
| 2. Carboxyl Group Activation | Add a non-nucleophilic base (e.g., DIPEA) (1.0 eq.) to the solution to form the carboxylate salt. | This step is crucial for the subsequent reaction with the sulfonate ester. |
| 3. Addition of Coupling Reagent | Add a solution of this compound (1.1 eq.) in the same anhydrous solvent. | The formation of the mixed anhydride is expected to be rapid. |
| 4. Addition of the Amino Component | In a separate flask, prepare a solution of the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.2 eq.) and a base (e.g., DIPEA) (1.2 eq.) in the same anhydrous solvent to liberate the free amine. Add this solution to the activated carboxyl component. | The order of addition is important to ensure the formation of the mixed anhydride before the introduction of the nucleophilic amine. |
| 5. Reaction Monitoring | Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. | The reaction is anticipated to be complete within 1-3 hours. |
| 6. Workup and Purification | Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer, concentrate, and purify the crude dipeptide by flash column chromatography. | The purification method will depend on the properties of the resulting peptide. |
Expected Advantages and Potential Challenges
Advantages
-
High Reactivity: The pentafluorophenoxy group is an excellent leaving group, which should lead to rapid formation of the mixed anhydride and subsequent fast coupling times.[4]
-
Stability of the Reagent: Pentafluorophenyl sulfonate esters are generally stable, crystalline solids that are less susceptible to hydrolysis than the corresponding sulfonyl chlorides, making them easier to handle and store.[8]
-
Reduced Racemization: The high reactivity could potentially minimize the time the activated amino acid exists in solution, thereby reducing the risk of racemization.
Potential Challenges
-
Side Reactions: The high reactivity of the mixed anhydride could potentially lead to side reactions if not consumed quickly by the desired nucleophile.
-
Byproduct Removal: The 2-chlorobenzenesulfonic acid byproduct will need to be efficiently removed during the workup and purification steps.
-
Optimization Required: As a novel application, the reaction conditions will require careful optimization for different amino acid pairings.
Safety and Handling
As with any reactive chemical, proper safety precautions must be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Pentafluorophenol and sulfonyl chlorides are corrosive and toxic.[9][10]
-
Storage: Store the reagent in a cool, dry place, away from moisture.
Conclusion
While the direct application of this compound in peptide coupling is a novel proposal, the underlying chemical principles are sound and suggest its potential as a highly effective activating agent. The high reactivity of PFP esters, combined with the stability of sulfonate esters as reagents, presents a compelling case for its investigation. The protocols and theoretical framework provided in these application notes are intended to serve as a starting point for researchers to explore the utility of this promising new class of coupling reagents in the synthesis of peptides. Further experimental validation is required to fully elucidate its efficacy and scope.
References
- Al-Warhi, T. I., et al. (2011). Recent development of peptide coupling reagents in organic synthesis. Arabian Journal of Chemistry, 5(1), 1-21.
- Caddick, S., et al. (2004). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters. Organic Letters, 6(24), 4479-4481.
- Caddick, S., et al. (2005). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Organic Letters, 7(5), 843-846.
- Caddick, S., et al. (2005). Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl- and heterobiaryl sulfonate esters. Organic Letters, 7(5), 843-6.
-
Caddick, S., et al. (2005). Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl- and heterobiaryl sulfonate esters. Semantic Scholar. Available at: [Link]
- European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.
-
NIH. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health. Available at: [Link]
-
Semantic Scholar. (1974). Peptides. VII. Some sulfonates of strongly acidic N-hydroxy compounds as novel coupling reagents. Semantic Scholar. Available at: [Link]
-
NIH. (n.d.). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. National Institutes of Health. Available at: [Link]
-
Alchemist-chem. (n.d.). 2,3,4,5,6-Pentafluorobenzenesulfonyl Chloride. Available at: [Link]
-
NIH. (n.d.). A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of (hetero)arylsulfonate esters. ResearchGate. Available at: [Link]
-
PubMed. (2008). A Novel protecting/activating Strategy for Beta-Hydroxy Acids and Its Use in Convergent Peptide Synthesis. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Pentafluorophenyl esters. Wikipedia. Available at: [Link]
-
NIH. (n.d.). Introduction to Peptide Synthesis. National Institutes of Health. Available at: [Link]
- ACS Publications. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters.
-
NIH. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Recent development in peptide coupling reagents. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]
- ACS Publications. (2024).
-
PubChem. (n.d.). 2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate. PubChem. Available at: [Link]
-
PubMed. (2025). Synthesis of Sulfonopeptides. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2020). 7.5: Leaving Groups. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2023). Leaving Groups. Chemistry LibreTexts. Available at: [Link]
-
PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). The effect of the leaving group. ResearchGate. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Solvents for Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
Sources
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- 2. 2,3,4,5,6-Pentafluorobenzenesulfonyl Chloride Supplier China – Properties, Uses, Safety Data & High Purity Manufacturer [fluorobenzene.ltd]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | C6ClF5O2S | CID 70026 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Nucleophilic Analytes using 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: Enhancing Analytical Sensitivity and Selectivity
In the landscape of modern analytical chemistry, particularly within drug discovery and development, the ability to detect and accurately quantify low-abundance analytes is paramount. Chemical derivatization is a powerful strategy employed to enhance the analytical properties of target molecules, thereby improving chromatographic separation, increasing ionization efficiency, and ultimately boosting detection sensitivity.[1][2] This document provides a comprehensive guide to the use of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate as a derivatizing agent for nucleophilic compounds, such as phenols and amines. The incorporation of the pentafluorophenyl group introduces a highly electrophoric tag, making the derivatives particularly amenable to sensitive detection by techniques such as gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) or negative chemical ionization (NCI), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6]
The this compound reagent offers a unique combination of a highly reactive sulfonyl group and an electron-capturing pentafluorophenyl moiety. The 2-chlorobenzenesulfonate is an effective leaving group, facilitating the reaction with nucleophiles under relatively mild conditions. This application note will detail the underlying reaction mechanism, provide step-by-step protocols for derivatization, and discuss the subsequent analytical considerations.
Mechanism of Derivatization: Nucleophilic Sulfonylation
The derivatization reaction proceeds via a nucleophilic attack of an electron-rich functional group on the analyte (e.g., the lone pair of electrons on the oxygen of a phenol or the nitrogen of an amine) at the electrophilic sulfur atom of the this compound. This results in the displacement of the 2-chlorobenzenesulfonate leaving group and the formation of a stable sulfonate ester or sulfonamide derivative, respectively.
The pentafluorophenyl group serves a critical role in this process. Its strong electron-withdrawing nature enhances the electrophilicity of the sulfur atom, thereby increasing the reaction rate. Furthermore, the presence of five fluorine atoms provides a high cross-section for electron capture, leading to a significant increase in sensitivity when using detection methods that rely on this principle.
Visualizing the Derivatization Workflow
Caption: A generalized workflow for the derivatization of analytes using this compound.
Experimental Protocols
Safety Precautions: this compound and its precursors are potentially hazardous. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Protocol 1: Derivatization of Phenolic Compounds for GC-MS Analysis
This protocol is designed for the derivatization of phenolic analytes in a sample matrix prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Sample containing phenolic analytes
-
This compound
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Hexane (HPLC grade)
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Sodium Sulfate
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of the sample into a reaction vial.
-
If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the analytes into an organic solvent.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried residue, add 100 µL of a freshly prepared solution of this compound in toluene (10 mg/mL).
-
Add 20 µL of anhydrous pyridine to act as a catalyst and acid scavenger.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block.
-
-
Work-up and Extraction:
-
After incubation, allow the vial to cool to room temperature.
-
Add 500 µL of 5% sodium bicarbonate solution to quench the reaction and neutralize excess pyridine.
-
Add 500 µL of hexane and vortex vigorously for 1 minute to extract the derivatized analytes.
-
Centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Analysis:
-
Transfer the dried hexane extract to a GC vial with an insert.
-
The sample is now ready for injection into the GC-MS system. It is recommended to use a column suitable for the analysis of semi-volatile compounds. For detection, Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) mass spectrometry will provide the highest sensitivity.
-
Protocol 2: Derivatization of Primary and Secondary Amines for LC-MS/MS Analysis
This protocol outlines the derivatization of amine-containing analytes for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Sample containing amine analytes
-
This compound
-
Acetonitrile (LC-MS grade)
-
N,N-Diisopropylethylamine (DIPEA)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS vials
Procedure:
-
Sample Preparation:
-
Dissolve or dilute the sample containing amines in acetonitrile.
-
-
Derivatization Reaction:
-
In an LC-MS vial, combine 50 µL of the sample solution with 50 µL of a 5 mg/mL solution of this compound in acetonitrile.
-
Add 10 µL of DIPEA to act as a non-nucleophilic base.
-
Seal the vial and vortex briefly.
-
Incubate at 50°C for 45 minutes.
-
-
Sample Analysis:
-
After cooling to room temperature, the reaction mixture can be directly injected into the LC-MS/MS system. Alternatively, for complex matrices, a dilution with the initial mobile phase may be necessary.
-
For LC separation, a reversed-phase C18 column is typically suitable. The mobile phase can consist of a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid in protonation for positive ion mode ESI-MS. The derivatized amines can also be monitored in negative ion mode.
-
Data Presentation and Interpretation
The success of the derivatization can be confirmed by comparing the chromatographic and mass spectrometric data of a derivatized standard to an underivatized one.
Table 1: Expected Mass Spectrometric Data for a Derivatized Phenol (Example: 4-Chlorophenol)
| Compound | Molecular Weight ( g/mol ) | Derivatized MW ( g/mol ) | Expected [M-H]⁻ in NCI-MS |
| 4-Chlorophenol | 128.56 | 394.55 | 393.5 |
| Derivatizing Agent | 341.58 | - | - |
Visualizing the Reaction Mechanism
Caption: Simplified reaction mechanism of a nucleophile (R-XH) with this compound (PFP-SO2-O-2-Cl-Ph).
Troubleshooting and Method Optimization
| Problem | Potential Cause | Suggested Solution |
| Low derivatization yield | Incomplete reaction | Increase reaction time or temperature. Ensure reagents are fresh and anhydrous. Optimize the amount of base/catalyst. |
| Poor peak shape in GC | Active sites in the GC system | Use a deactivated liner and column. Check for leaks. |
| Signal suppression in LC-MS | Matrix effects | Dilute the sample. Optimize the chromatography to separate the analyte from interfering matrix components. Use an isotopically labeled internal standard. |
| Presence of interfering peaks | Reagent artifacts or byproducts | Perform a reagent blank injection. Optimize the work-up procedure to remove excess reagent. |
Conclusion
This compound is a promising derivatizing agent for enhancing the detectability of nucleophilic compounds in complex matrices. The protocols and principles outlined in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for a wide range of applications in pharmaceutical and biomedical research. The high sensitivity afforded by the pentafluorophenyl tag makes this reagent particularly valuable for trace-level analysis.
References
-
Analyst (RSC Publishing). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry. [Link]
-
PubMed. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. [Link]
-
Scribd. Sulfonated Compounds by RP (IP) LC-MS. [Link]
-
PubMed. Gas chromatographic and spectral properties of pentafluorobenzyl derivatives of 2,4-dichlorophenoxyacetic acid and phenolic pesticides and metabolites. [Link]
-
PubMed. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. [Link]
-
ACS Publications. Pentafluorobenzenesulfonyl chloride: a new electrophoric derivatizing reagent with application to tyrosyl peptide determination by gas chromatography with electron capture detection. [Link]
-
MDPI. Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. [Link]
-
ResearchGate. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. [Link]
-
ElectronicsAndBooks. Analysis of sulfonated compounds by ion-exchange high- performance liquid chromatography–mass spectrometry. [Link]
-
ResearchGate. Mass spectra of the pentafluoropropionyl derivatives of the three chlorinated piperazines in this study. [Link]
-
PubMed. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry. [Link]
-
ResearchGate. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. [Link]
-
PubMed. A comparison of the gas chromatographic and mass spectrometric properties of the pentafluoropropionyl and heptafluorobutyryl derivatives of the methyl, trifluoroethyl, pentafluoropropyl and hexafluoroisopropyl esters of twelve acidic metabolites of biogenic amines. [Link]
-
ResearchGate. High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. [Link]
-
National Institutes of Health. Trace derivatization of cytosine with pentafluorobenzoyl chloride and dimethyl sulfate. [Link]
-
PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]
-
EPA. Method 8041A: Phenols by Gas Chromatography. [Link]
-
ResearchGate. General derivatization mechanism for phenol with MTBSTFA. [Link]
-
PubMed. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. [Link]
-
PubMed. Analysis of amino acids in biological fluids by pentafluorobenzyl chloroformate derivatization and detection by electron capture negative ionization mass spectrometry. [Link]
-
PubMed. Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection. [Link]
-
National Institutes of Health. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]
Sources
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- 3. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Gas chromatographic and spectral properties of pentafluorobenzyl derivatives of 2,4-dichlorophenoxyacetic acid and phenolic pesticides and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate in synthesizing novel sulfonamides.
Application Notes & Protocols
Topic: Application of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate in Synthesizing Novel Sulfonamides
Audience: Researchers, scientists, and drug development professionals.
Abstract
The sulfonamide functional group is a cornerstone pharmacophore in modern drug discovery, present in a wide array of therapeutic agents.[1][2] Traditional synthesis relies on the reaction of sulfonyl chlorides with amines, a method often hampered by the instability and difficult handling of the sulfonyl chloride reagents.[3][4] This application note details a superior, modern approach utilizing 2,3,4,5,6-Pentafluorophenyl (PFP) 2-chlorobenzenesulfonate as a stable, crystalline, and highly reactive precursor for the synthesis of novel 2-chlorobenzenesulfonamides. The PFP sulfonate ester functions as an excellent alternative to the corresponding sulfonyl chloride, offering enhanced stability for storage and handling while providing high reactivity for efficient aminolysis under mild conditions.[3][4] We provide a detailed mechanistic overview, step-by-step experimental protocols, and a discussion of the significant advantages of this methodology for accelerating drug discovery campaigns.
Scientific Foundation and Mechanistic Rationale
The synthesis of sulfonamides via aminolysis of a PFP sulfonate ester proceeds through a nucleophilic substitution mechanism at the electrophilic sulfur center. The efficacy of this reaction is rooted in the unique electronic properties of the pentafluorophenyl group.
Causality Behind Reactivity: The five highly electronegative fluorine atoms on the phenyl ring create a strong inductive electron-withdrawing effect.[5] This effect significantly increases the acidity of the corresponding pentafluorophenol, making its conjugate base, the pentafluorophenoxide, an exceptionally stable and effective leaving group.[5][6] When an amine nucleophile attacks the sulfur atom of the PFP sulfonate ester, the displacement of the pentafluorophenoxide anion is thermodynamically favorable, driving the reaction efficiently toward the formation of the stable sulfonamide bond.[7] This enhanced reactivity allows the reaction to proceed under mild conditions, often at room temperature, which is advantageous for substrates with sensitive functional groups.[6]
Comparative Advantages over Traditional Methods
The use of PFP sulfonate esters offers significant practical and chemical advantages over the conventional sulfonyl chloride method for sulfonamide synthesis.
| Feature | PFP Sulfonate Ester Method | Traditional Sulfonyl Chloride Method | Scientific Rationale |
| Reagent Stability | High. Typically stable, crystalline solids.[3] | Low. Often unstable oils or moisture-sensitive solids.[4] | PFP esters are less susceptible to hydrolysis, allowing for easier storage and handling.[4][8] |
| Handling | Safer and easier to handle. | Corrosive, moisture-sensitive, releases HCl upon hydrolysis.[9] | The solid nature and hydrolytic stability of PFP esters reduce handling risks. |
| Reaction Conditions | Mild (e.g., Room Temperature). | Often requires cooling (0 °C) and strict anhydrous conditions.[10] | The high reactivity imparted by the PFP leaving group obviates the need for harsh conditions.[6][11] |
| Byproducts | Pentafluorophenol (weakly acidic solid). | Hydrochloric acid (HCl) (corrosive gas/acid).[10][12] | Pentafluorophenol is easier to remove during workup than neutralizing and removing HCl salts. |
| Scope | Excellent for sensitive or complex molecules. | Can be limited by functional group tolerance to harsh reagents. | Milder conditions preserve delicate functional groups elsewhere in the molecule. |
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of an N-substituted 2-chlorobenzenesulfonamide from this compound and a primary or secondary amine.
3.1 Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Anhydrous base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Syringes for liquid transfer
-
Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)
-
3.2 Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
Rationale: While PFP esters are stable to ambient moisture, using an inert atmosphere prevents potential side reactions with water, especially if the amine substrate is sensitive.
-
To a dry round-bottom flask under a nitrogen atmosphere, add the amine (1.1 eq) and dissolve in the chosen anhydrous solvent (approx. 0.1 M concentration).
-
-
Addition of Base:
-
Rationale: An organic base is added to neutralize the pentafluorophenol byproduct, which is acidic, preventing it from protonating the starting amine and rendering it non-nucleophilic.[10]
-
Add the anhydrous base (e.g., TEA, 2.0 eq) to the amine solution and stir for 5 minutes.
-
-
Addition of PFP Sulfonate Ester:
-
Rationale: The PFP ester is the electrophile. It is added to the solution of the nucleophilic amine to initiate the reaction.
-
In a separate vial, dissolve the this compound (1.0 eq) in a minimum amount of anhydrous solvent.
-
Add the PFP ester solution dropwise to the stirring amine/base mixture at room temperature.
-
-
Reaction Monitoring:
-
Rationale: Monitoring ensures the reaction proceeds to completion, preventing unnecessary reaction time or premature workup.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the PFP ester starting material is consumed (typically 1-4 hours).
-
-
Aqueous Work-up:
-
Rationale: The work-up is designed to remove the base, the pentafluorophenol byproduct, and any excess amine.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove residual amine and base), saturated NaHCO₃ (to remove pentafluorophenol), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Rationale: Purification removes any remaining impurities to yield the final, high-purity sulfonamide.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).
-
Representative Reaction Scope
The protocol is robust and versatile, accommodating a wide range of primary and secondary amines. The table below shows representative examples with expected outcomes.
| Entry | Amine Substrate | Amine Type | Expected Yield (%) | Notes |
| 1 | Benzylamine | Primary, Aliphatic | >90% | Clean reaction, straightforward purification. |
| 2 | Aniline | Primary, Aromatic | 80-90% | Less nucleophilic than aliphatic amines, may require slightly longer reaction time. |
| 3 | Morpholine | Secondary, Cyclic | >95% | Highly nucleophilic, reaction is typically very fast. |
| 4 | Di-n-propylamine | Secondary, Acyclic | >90% | Steric hindrance is minimal, leading to high efficiency. |
| 5 | 4-Methoxy-aniline | Primary, e⁻-rich Aromatic | 85-95% | Electron-donating group enhances nucleophilicity compared to aniline. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive amine (protonated).2. Insufficient base.3. Low quality solvent/reagents. | 1. Ensure amine is free base form.2. Increase amount of base to 2.5-3.0 eq.3. Use freshly distilled anhydrous solvents and pure reagents. |
| Recovery of Starting Amine | Amine was protonated by the acidic byproduct. | Ensure sufficient base (at least 2.0 eq) is used from the start of the reaction. |
| Multiple Spots on TLC | 1. Side reactions.2. Degradation of product or starting material. | 1. Re-evaluate solvent choice (e.g., switch from THF to DCM).2. Ensure reaction is not run for an excessive amount of time after completion. |
| Difficult Purification | Pentafluorophenol byproduct co-elutes with the product. | Perform a basic wash (e.g., with 1 M NaOH or sat. NaHCO₃) during work-up to deprotonate and extract the phenol into the aqueous layer. |
Conclusion
The use of this compound provides a highly efficient, reliable, and user-friendly platform for the synthesis of novel 2-chlorobenzenesulfonamides. Its superior stability, handling properties, and reactivity under mild conditions make it an invaluable tool for medicinal chemists and drug development professionals.[3][4] This methodology facilitates the rapid generation of sulfonamide libraries, accelerating the discovery of new therapeutic agents.
References
- Benchchem. (n.d.). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Pentafluorophenol: A Versatile Reagent.
- Survival Technologies Ltd. (n.d.). Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions.
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
- Weiss, S. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Al-Temimi, A. A., et al. (n.d.). Sulfonamide derivatives: Synthesis and applications.
- Sheldrake, H. M., & Teasdale, M. C. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
- Liu, W., et al. (2024).
- Judd, D. B. (n.d.). The Synthesis of Functionalised Sulfonamides. University College London.
- Al-Masoudi, N. A., et al. (n.d.).
- Alani, B. G., et al. (n.d.).
- Blake, D. A. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
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- Suzhou Highfine Biotech. (n.d.). Pentafluorophenol and its derivatives.
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- Wikipedia. (2024). Hinsberg reaction.
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Experimental setup for nucleophilic aromatic substitution with 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate.
Application Note & Protocol
Topic: A Guide to Nucleophilic Aromatic Substitution (SNAr) with 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Harnessing the Reactivity of Polyfluoroaromatic Systems
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of C-O, C-N, C-S, and C-C bonds on aromatic scaffolds.[1] This reaction is particularly effective on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[2][3] The subject of this guide, this compound, represents a highly activated substrate ideally suited for SNAr chemistry.
The pentafluorophenyl group is an exceptional electrophilic scaffold; the five fluorine atoms exert a powerful electron-withdrawing effect, significantly lowering the electron density of the aromatic ring and activating it for nucleophilic attack.[4] This activation facilitates the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, which is a key feature of the SNAr mechanism.[3][5] While fluoride itself is an excellent leaving group in many SNAr reactions, in this substrate, the 2-chlorobenzenesulfonate moiety serves as the leaving group—a role it performs with high efficiency due to its intrinsic ability to stabilize a negative charge.[6][7]
This document serves as a comprehensive guide to designing and executing SNAr reactions using this versatile substrate. It provides not only step-by-step protocols but also the underlying chemical principles that govern experimental choices, empowering researchers to optimize conditions for their specific synthetic targets.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[8] Understanding this pathway is critical for rational experimental design.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group. This is generally the rate-determining step. The strong electron-withdrawing fluorine atoms stabilize the resulting negative charge.
-
Formation of the Meisenheimer Complex: This attack forms a discrete, non-aromatic, and negatively charged intermediate known as the Meisenheimer complex. The stability of this complex is paramount to the reaction's success.
-
Elimination & Aromatization: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product.
Recent studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the C-nucleophile bond formation and C-leaving group bond cleavage occur in a single transition state, bypassing a discrete Meisenheimer intermediate.[9][10] However, for highly activated systems like pentafluorophenyl rings, the stepwise model remains a powerful predictive tool.
Sources
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- 10. Concerted nucleophilic aromatic substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Novel Role of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate in Advanced Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The application of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate in the synthesis of fluorinated polymers is a novel concept. The following notes and protocols are based on established principles of polymer chemistry and the known reactivity of its constituent functional groups. These methodologies are intended to serve as a foundational guide for exploratory research in this area.
Introduction: The Quest for Advanced Functional Polymers
Fluorinated polymers are a cornerstone of modern materials science, prized for their exceptional thermal stability, chemical resistance, and low surface energy.[1] Traditionally, these materials are synthesized by the polymerization of fluorine-containing monomers.[1] However, the ever-expanding need for polymers with precisely tailored functionalities, particularly for applications in biomedicine and advanced materials, necessitates the exploration of novel synthetic strategies. This guide introduces a novel approach utilizing this compound as a key reagent, not as a direct monomer for fluoropolymer synthesis, but as a versatile tool for creating functional polymers that can be subsequently fluorinated or used in conjunction with fluorinated systems.
Scientific Rationale: A Molecule with Dual Reactivity
The unique structure of this compound suggests two primary, mechanistically distinct roles in polymer synthesis:
-
Cationic Polymerization Initiator: Aryl and alkyl sulfonates are known to initiate cationic polymerization for a variety of monomers.[2][3] The 2-chlorobenzenesulfonate moiety, through the electrophilicity of the sulfur atom, can initiate the polymerization of susceptible monomers, such as cyclic ethers or vinyl ethers. This would result in a polymer chain with a terminal pentafluorophenyl (PFP) group.
-
Post-Polymerization Modification Agent: The pentafluorophenyl group is an excellent leaving group, making PFP esters and sulfonates highly reactive towards nucleophiles.[4][5][6] This "active ester" chemistry is widely exploited for the post-polymerization modification of polymers with amines and alcohols, allowing for the introduction of a vast array of functional groups.[1][7]
This guide will focus on the first proposed role: the use of this compound as a functional initiator for cationic polymerization, yielding polymers with a reactive PFP end-group. This terminal PFP group can then be leveraged for subsequent "grafting-to" applications, including the attachment of fluorinated side chains.
Core Concept: Synthesis of PFP-Terminated Polymers
The overarching strategy involves the initiation of cationic polymerization of a suitable monomer (e.g., a cyclic ether like tetrahydrofuran) using this compound. The initiation step is proposed to proceed via the attack of the monomer on the electrophilic sulfur atom of the sulfonate, leading to the formation of a cationic propagating species and the pentafluorophenoxide as the counter-ion. Termination of the living polymer chains would then result in a polymer with a terminal PFP group.
Visualizing the Proposed Mechanism
Caption: Proposed workflow for synthesizing fluorinated functional polymers.
Application Notes
Selection of Monomers
The choice of monomer is critical and should be susceptible to cationic polymerization. Suitable candidates include:
-
Cyclic ethers: Tetrahydrofuran (THF), oxetanes.
-
Vinyl ethers: Ethyl vinyl ether, isobutyl vinyl ether.
-
Oxazolines: 2-Ethyl-2-oxazoline, which would lead to the formation of poly(2-oxazoline)s, a class of polymers with significant interest in biomedical applications.[2]
Solvent and Temperature Considerations
Cationic polymerizations are highly sensitive to the reaction conditions.
-
Solvents: Aprotic solvents with low nucleophilicity are required to prevent premature termination. Dichloromethane, nitromethane, or bulk monomer polymerization are common choices.
-
Temperature: Low temperatures are often employed to suppress side reactions, such as chain transfer, leading to better control over the polymerization.
Post-Polymerization Modification
The terminal PFP group of the resulting polymer serves as a versatile handle for introducing functionality.
-
Nucleophiles: Primary and secondary amines are highly effective for displacing the PFP group.[6] For introducing fluorine, a fluorinated amine or alcohol could be used.
-
Reaction Conditions: The modification reaction is typically carried out under mild conditions, often at room temperature, in a suitable aprotic solvent like DMF or DMSO.
Experimental Protocols
Protocol 1: Synthesis of PFP-Terminated Polytetrahydrofuran (PTHF)
Objective: To synthesize polytetrahydrofuran with a terminal pentafluorophenyl group using this compound as the initiator.
Materials:
-
This compound (Initiator)
-
Tetrahydrofuran (THF, monomer), freshly distilled from sodium/benzophenone
-
Dichloromethane (DCM), anhydrous
-
Methanol (for termination)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Assemble a Schlenk flask equipped with a magnetic stir bar and flame-dry under vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
In the flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly distilled THF (e.g., 100 equivalents) to the initiator solution via syringe.
-
Stir the reaction mixture at 0 °C. Monitor the progress of the polymerization by taking aliquots and analyzing by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Once the desired molecular weight is achieved, terminate the polymerization by adding an excess of cold methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting PFP-terminated PTHF by ¹H NMR, ¹⁹F NMR, and GPC.
| Parameter | Recommended Value | Rationale |
| [Monomer]:[Initiator] Ratio | 50:1 to 200:1 | Controls the target molecular weight of the polymer. |
| Reaction Temperature | 0 °C to -20 °C | Minimizes side reactions and allows for better control. |
| Solvent | Anhydrous Dichloromethane | Aprotic and dissolves both initiator and polymer. |
| Termination Agent | Methanol | Reacts with the cationic chain end to terminate polymerization. |
Protocol 2: Post-Polymerization Modification with a Fluorinated Amine
Objective: To attach a fluorinated side chain to the PFP-terminated PTHF via nucleophilic substitution.
Materials:
-
PFP-terminated PTHF (from Protocol 1)
-
2,2,2-Trifluoroethylamine (or other fluorinated amine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (optional, as a base)
-
Diethyl ether (for precipitation)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the PFP-terminated PTHF (1 equivalent) in anhydrous DMF.
-
Add the fluorinated amine (e.g., 2,2,2-trifluoroethylamine, 1.5 equivalents) to the polymer solution.
-
If desired, add triethylamine (1.5 equivalents) to act as an acid scavenger.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by ¹⁹F NMR to follow the disappearance of the PFP signal and the appearance of the new fluorinated group's signal.
-
Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Filter the polymer, wash with fresh diethyl ether, and dry under vacuum.
-
Characterize the final fluorinated polymer by ¹H NMR, ¹⁹F NMR, and GPC.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the two-stage synthesis.
Conclusion and Future Outlook
The use of this compound as a functional initiator for cationic polymerization represents a promising, albeit exploratory, avenue for the synthesis of well-defined polymers with reactive end-groups. This approach opens the door to creating novel polymer architectures, including block copolymers and polymer-drug conjugates, through subsequent modification of the terminal PFP group. Further research is warranted to fully elucidate the initiating efficiency of this compound with various monomers and to explore the full range of post-polymerization modifications possible. This methodology has the potential to become a valuable tool in the design of advanced functional materials for a variety of high-performance applications.
References
-
Synthesis of Reactive Telechelic Polymers Based on Pentafluorophenyl Esters. Macromolecules, 2008, 41(22), 8513–8519. [Link]
-
Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. Polymers (Basel), 2017, 9(11), 569. [Link]
-
Backbone-Degradable Polymers via Radical Copolymerizations of Pentafluorophenyl Methacrylate with Cyclic Ketene Acetal: Pendant Modification and Efficient Degradation by Alternating-Rich Sequence. ACS Macro Letters, 2021, 10, 1184–1189. [Link]
-
Selective Postmodification of Copolymer Backbones Bearing Different Activated Esters with Disparate Reactivities. ACS Macro Letters, 2016, 5(4), 492–496. [Link]
-
Observations on the reactivity of pentafluorophenyl sulfonate esters. Chemical Communications, 2011, 47, 8352-8354. [Link]
-
Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry. Polymer Chemistry, 2019, 10, 5991-5999. [Link]
-
Post-polymerization modification based on reactive fluorinated polymers reaction. Chinese Chemical Letters, 2020, 31(7), 1823-1830. [Link]
-
Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials. Journal of Polymer Science Part A: Polymer Chemistry, 2005, 43(21), 5195-5205. [Link]
-
Synthesis and Characterization of Novel Perfluoro Aromatic Side Chain Sulfonated PSU Ionomers. ACS Polymers Au, 2021, 1(1), 6-15. [Link]
- Sandler, S. R., & Karo, W. (1998). Polymer Syntheses. Academic Press.
-
Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Polycondensation. Journal of Visualized Experiments, 2018, (134), e57411. [Link]
-
2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate. PubChem. [Link]
-
Initiator effect on the cationic ring-opening copolymerization of 2-ethyl-2-oxazoline and 2-phenyl-2-oxazoline. Journal of Polymer Science Part A: Polymer Chemistry, 2008, 46(14), 4804-4816. [Link]
-
2,3,4,5,6-Pentafluorobenzenesulfonyl chloride. PubChem. [Link]
-
Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 2018, 10(2), 148. [Link]
-
Systematic Investigation of Alkyl Sulfonate Initiators for the Cationic Ring-Opening Polymerization of 2-Oxazolines revealing Optimal Combinations of Monomers and Initiators. Macromolecules, 2011, 44(15), 5927–5935. [Link]
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- 7. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust and Versatile Method for the Synthesis of Heteroaryl Sulfonamides Using Pentafluorophenyl Esters
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heteroaryl sulfonamides is a critical task. These structural motifs are ubiquitous in pharmaceuticals and agrochemicals, yet their preparation is often hampered by traditional methods that rely on unstable and toxic reagents like heteroaryl sulfonyl chlorides.[1] This guide details a superior approach utilizing pentafluorophenyl (PFP) sulfonate esters—stable, crystalline intermediates that serve as highly effective activating agents for sulfonamide synthesis.[2][3][4] This method offers significant advantages in terms of safety, stability, functional group tolerance, and reaction efficiency.
The Scientific Rationale: Why Pentafluorophenyl Esters?
The conventional route to sulfonamides involves the reaction of an amine with a sulfonyl chloride. However, sulfonyl chlorides are often difficult to handle, unstable for long-term storage, and their synthesis can require harsh, corrosive reagents.[5] The PFP ester methodology circumvents these issues by activating the sulfonic acid in the form of a bench-stable solid.
The efficacy of PFP esters stems from the potent electron-withdrawing properties of the pentafluorophenyl ring. This electronic effect makes the pentafluorophenoxide a superb leaving group, rendering the sulfur atom of the sulfonate ester highly electrophilic and susceptible to nucleophilic attack by a primary or secondary amine.[6][7]
Key Advantages over Traditional Methods:
-
Enhanced Stability: PFP sulfonate esters are frequently stable, crystalline solids that can be purified by chromatography or recrystallization and stored for extended periods without degradation, a stark contrast to their sulfonyl chloride counterparts.[2][5]
-
Milder Reaction Conditions: The subsequent aminolysis to form the sulfonamide proceeds under significantly milder conditions, often at room temperature or with gentle heating, which broadens the tolerance for sensitive functional groups within the substrates.[8]
-
Improved Safety Profile: This approach avoids the generation and handling of highly reactive and toxic sulfonyl chlorides and the reagents used to create them (e.g., thionyl chloride).[1]
-
High Purity and Yields: The reactions are often clean and high-yielding, which can simplify purification and in some cases, eliminate the need for chromatography altogether.[8]
Reaction Mechanism Overview
The overall transformation is a two-stage process: (1) Activation of a sulfonic acid to its corresponding PFP ester, and (2) Nucleophilic displacement of the PFP group by a heteroaryl amine to furnish the final sulfonamide.
Caption: General two-stage workflow for heteroaryl sulfonamide synthesis.
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the synthesis of PFP sulfonate esters and their subsequent conversion to heteroaryl sulfonamides.
Protocol 1: Direct Synthesis of PFP Sulfonate Esters from Sulfonic Acids
This protocol describes a modern, one-pot method for converting a sulfonic acid directly into its PFP ester using triphenylphosphine ditriflate as the activating agent.[5][9][10] This avoids the need to first synthesize a sulfonyl chloride.
Materials and Equipment:
-
Heteroaryl sulfonic acid (or its salt)
-
Triphenylphosphine ditriflate (Ph₃P(OTf)₂)
-
Pentafluorophenol (PFP-OH)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, N₂-purged round-bottom flask, add the heteroaryl sulfonic acid (1.0 equiv). If starting from the free acid, add triethylamine (1.1 equiv). If using a pre-formed salt, this may not be necessary.
-
Dissolution: Dissolve the starting material in anhydrous DCM or MeCN (approx. 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add pentafluorophenol (1.2 equiv) followed by triphenylphosphine ditriflate (1.2 equiv) in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure PFP sulfonate ester.
Protocol 2: Synthesis of Heteroaryl Sulfonamides via Aminolysis
This protocol details the reaction of the stable PFP sulfonate ester with a heteroaryl amine. Microwave irradiation can be employed to accelerate reactions with less nucleophilic amines.[8]
Materials and Equipment:
-
PFP sulfonate ester (from Protocol 1)
-
Heteroaryl amine
-
Anhydrous solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)
-
Optional: Non-nucleophilic base (e.g., DIPEA) for amine salts
-
Optional: Microwave reactor
-
Standard glassware for workup and purification
Procedure:
-
Preparation: In a vial or round-bottom flask, dissolve the PFP sulfonate ester (1.0 equiv) in a suitable anhydrous solvent (e.g., THF).
-
Amine Addition: Add the heteroaryl amine (1.1-1.5 equiv) to the solution. If the amine is provided as a salt (e.g., HCl salt), add a non-nucleophilic base like DIPEA (1.5 equiv) to liberate the free amine.
-
Reaction (Conventional Heating): Stir the mixture at room temperature or heat gently (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Reaction (Microwave Irradiation): For sterically hindered or electronically deactivated amines, the reaction can be performed in a sealed microwave vial. Heat the mixture at 80-120 °C for 10-60 minutes. Caution: Ensure proper microwave safety protocols are followed.
-
Workup: After completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash successively with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude sulfonamide can then be purified by silica gel chromatography or recrystallization.
Overall Experimental Workflow
Caption: Step-by-step experimental workflow from starting materials to product.
Data Summary: Reaction Scope and Yields
The PFP ester methodology is applicable to a wide range of substrates. The following table summarizes representative examples found in the literature, demonstrating the versatility of this approach.
| Sulfonic Acid Precursor | Amine Nucleophile | Conditions | Yield (%) | Reference |
| Pyridine-3-sulfonic acid | Allylamine | PPh₃(OTf)₂, PFP-OH; then amine, DCM, RT | 81% | [11] |
| Ethanesulfonic acid | Allylamine | PPh₃(OTf)₂, PFP-OH; then amine, DCM, RT | 90% | [11] |
| 4-Toluenesulfonic acid | Benzylamine | PFP ester, Microwave, 100 °C, 10 min | 95% | [8] |
| 4-Toluenesulfonic acid | Morpholine | PFP ester, Microwave, 100 °C, 10 min | 92% | [8] |
| Naphthalene-1-sulfonic acid | Aniline | PFP ester, Microwave, 120 °C, 20 min | 88% | [8] |
| Pyridine-2-sulfonic acid | Various amines | TCPC activation; then amine, THF, RT | 76% (for PFP ester) | [12] |
Note: The table combines data from direct one-pot syntheses and two-step procedures involving isolated PFP esters. Yields are for the final sulfonamide product unless otherwise noted.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No PFP Ester Formation (Protocol 1) | 1. Inactive coupling reagent. 2. Presence of moisture. 3. Poor solubility of sulfonic acid salt. | 1. Use fresh triphenylphosphine ditriflate. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. For poorly soluble salts, switch to a tetrabutylammonium salt or use a more polar solvent like MeCN.[5] |
| Low Yield of Sulfonamide (Protocol 2) | 1. Poorly nucleophilic amine (e.g., electron-deficient heteroaryl amine). 2. Steric hindrance around the amine or sulfur center. | 1. Increase the reaction temperature or use microwave heating to provide more energy.[8] 2. Increase the reaction time and/or use a higher boiling point solvent like DMF. |
| Hydrolysis of PFP Ester | The PFP ester, while more stable than NHS esters, can still hydrolyze in the presence of water.[13][14] | 1. Store the isolated PFP ester under an inert atmosphere (N₂ or Ar) with a desiccant.[14] 2. Use anhydrous solvents for the aminolysis reaction. Do not prepare stock solutions of the PFP ester in protic or aqueous solvents.[14] |
| Difficulty Removing Byproducts | Triphenylphosphine oxide (from Protocol 1) can sometimes complicate purification. | 1. Careful column chromatography is usually sufficient. 2. Alternatively, a polymer-supported version of the phosphine reagent can be used to simplify removal via filtration.[9][10] |
Conclusion
The synthesis of heteroaryl sulfonamides via pentafluorophenyl sulfonate esters represents a significant advancement over classical methods. This strategy provides a robust, safe, and highly versatile platform for accessing these medicinally vital compounds. The ability to generate and use bench-stable PFP ester intermediates allows for milder reaction conditions, broader substrate scope, and often leads to high yields and purity. For drug discovery programs and synthetic chemistry labs, adopting this methodology can streamline the production of novel sulfonamide libraries and accelerate the development of next-generation therapeutics.
References
-
Avitabile, B. G., Smith, C. A., & Judd, D. B. (2004). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Organic Letters, 6(26), 4969–4972. [Link]
-
Avitabile, B. G., et al. (2004). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl. American Chemical Society. [Link]
-
Idris, M. A., & Lee, S. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters. [Link]
-
Smith, C. A., et al. (2004). Synthesis of Functionalised Sulfonamides via Microwave Assisted Displacement of PFP‐Sulfonates with Amines. R Discovery. [Link]
-
Avitabile, B. G., Smith, C. A., & Judd, D. B. (2004). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Request PDF. [Link]
-
Caddick, S., et al. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. Chemical Communications, (21), 2727–2728. [Link]
-
Caddick, S., Wilden, J. D., & Judd, D. B. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society, 126(4), 1024–1025. [Link]
-
Caddick, S., Wilden, J. D., & Judd, D. B. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. PubMed. [Link]
-
Wikipedia contributors. (2024). Pentafluorophenyl esters. Wikipedia. [Link]
-
Cobb, S. L., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health. [Link]
-
Miller, S. J., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. National Institutes of Health. [Link]
-
UCL Discovery. (2013). Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]
-
Caddick, S., Wilden, J. D., & Judd, D. B. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Request PDF. [Link]
-
Organic & Biomolecular Chemistry. (2020). Heteroaryl sulfonamide synthesis: scope and limitations. RSC Publishing. [Link]
-
Organic & Biomolecular Chemistry. (2022). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. RSC Publishing. [Link]
-
Luzung, M. R., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
-
Caddick, S., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids - Supporting Information. University College London. [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
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- 14. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate
Introduction
Welcome to the technical support guide for 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate. This document is designed for researchers, chemists, and process development professionals who are utilizing this versatile reagent in their synthetic workflows. The unique structure of this compound, featuring a highly activated pentafluorophenyl (PFP) leaving group and a 2-chlorobenzenesulfonate backbone, positions it as a potent electrophile for a range of chemical transformations.
The primary application of this reagent is as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex biaryl and heteroaryl structures.[1] It can also be employed in nucleophilic aromatic substitution (SNAr) reactions.[2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize reaction yields, minimize side products, and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This reagent is primarily used as an electrophile in palladium- or nickel-catalyzed cross-coupling reactions.[1][4] The pentafluorophenyl sulfonate moiety functions as an excellent leaving group, analogous to triflates or nonaflates, facilitating the crucial oxidative addition step in the catalytic cycle.[1] Its high reactivity makes it suitable for coupling with a wide range of organoboron reagents (in Suzuki-Miyaura coupling), organostannanes (Stille), and other organometallics. Additionally, the electron-deficient pentafluorophenyl ring is susceptible to direct nucleophilic aromatic substitution (SNAr), particularly at the para-fluorine position, allowing for further functionalization.[5][6]
Q2: How should I handle and store this reagent?
This compound is a solid that should be handled in a well-ventilated fume hood.[7] While generally bench-stable, sulfonate esters are potent electrophiles and should be stored away from moisture, strong nucleophiles, and bases to prevent degradation.[8][9] It is recommended to store the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.
Q3: How does this reagent's reactivity compare to other common electrophiles like aryl triflates or halides?
The reactivity of aryl sulfonates in palladium-catalyzed cross-coupling generally follows the trend: triflates > tosylates > mesylates.[1][10] The pentafluorobenzenesulfonate group is a highly effective leaving group, making this reagent's reactivity comparable to or even exceeding that of some aryl triflates, especially under optimized conditions. Compared to aryl halides, its reactivity is typically greater than aryl chlorides and bromides, and often on par with aryl iodides, allowing for milder reaction conditions in many cases.[10]
Q4: What is the general mechanism for a Suzuki-Miyaura coupling using this reagent?
The reaction follows the generally accepted catalytic cycle for Suzuki-Miyaura couplings.[11][12] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Oxygen bond of the sulfonate ester, displacing the pentafluorophenyl-2-chlorobenzenesulfonate anion and forming an Aryl-Pd(II) complex. This is often the rate-limiting step.[1]
-
Transmetalation: The organoboron species (e.g., a boronic acid) coordinates to the palladium center, typically activated by a base, and transfers its organic group, displacing the sulfonate leaving group.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.[11]
Troubleshooting Guide: Optimizing Reaction Yield
This section addresses specific issues that can lead to suboptimal yields and provides systematic solutions.
Problem 1: Low to No Conversion of Starting Material
This is the most common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.
The generation and maintenance of the active Pd(0) species is critical for the reaction to proceed.[13]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Pd(0) catalysts are highly sensitive to oxygen.[14] Ensure the reaction flask is properly oven-dried or flame-dried, and that all reagents and solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes). Maintain a positive pressure of an inert gas throughout the reaction.
-
Evaluate Palladium Precatalyst: If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be inefficient.[15] Consider using a pre-formed, air-stable Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., a Buchwald or PEPPSI precatalyst) that reliably generates the active species.[12]
-
Optimize Ligand Choice: The oxidative addition of aryl sulfonates is often the rate-limiting step and is highly dependent on the ligand.[1][16] For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult C-O bond cleavage.[17] If using a simple phosphine like PPh₃ fails, screen a panel of more sophisticated ligands.
-
The choice of base and solvent significantly impacts both transmetalation and catalyst stability.
-
Troubleshooting Steps:
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[15] Inorganic bases are commonly used.
-
Carbonates (K₂CO₃, Cs₂CO₃): A good starting point. Cs₂CO₃ is more soluble and often more effective but also more expensive.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective when carbonates fail.
-
Fluorides (KF, CsF): Can be effective but may also lead to side reactions. Ensure the base is finely powdered and anhydrous.
-
-
Solvent Screening: The solvent must solubilize the reagents and catalyst while being compatible with the reaction conditions.
-
Aprotic Polar Solvents: Dioxane, THF, and DMF are common choices. Ensure they are anhydrous.
-
Aromatic Solvents: Toluene can be effective, especially at higher temperatures.
-
Biphasic Systems: A mixture of an organic solvent (like toluene or dioxane) with water can accelerate the reaction, particularly when using inorganic bases.[18][19]
-
-
| Solvent System | Typical Base | Temperature Range (°C) | Notes |
| Dioxane / H₂O (e.g., 4:1) | K₂CO₃, K₃PO₄ | 80 - 110 | Excellent general-purpose system.[18] |
| Toluene | K₃PO₄, Cs₂CO₃ | 90 - 120 | Good for higher temperature requirements. |
| THF | K₃PO₄ | 60 - 70 (reflux) | Lower boiling point, suitable for heat-sensitive substrates. |
| DMF | Cs₂CO₃ | 80 - 120 | High boiling point, excellent solvating power, but can be difficult to remove. |
Degraded reagents are a frequent cause of reaction failure.
-
Troubleshooting Steps:
-
Boronic Acid Integrity: Boronic acids can undergo dehydration to form cyclic boroxines or protodeboronation (cleavage of the C-B bond).[15] Store them in a desiccator and consider using freshly purchased or recrystallized material. Alternatively, more stable boronic esters (e.g., pinacol esters) or MIDA boronates can be used.[20]
-
Sulfonate Ester Stability: While generally stable, the sulfonate ester can hydrolyze in the presence of moisture and base, especially at elevated temperatures.[8][21] Ensure anhydrous conditions are maintained until the reaction is initiated.
-
Problem 2: Significant Formation of Side Products
Even with good conversion, the yield of the desired product can be compromised by competing reaction pathways.
The formation of a biaryl product derived from two molecules of the boronic acid (Ar'-Ar') is a common side reaction.[14][22]
-
Troubleshooting Steps:
-
Improve Degassing: Oxygen can promote the oxidative homocoupling of boronic acids.[14][15] Ensure the reaction mixture is rigorously deoxygenated.
-
Adjust Stoichiometry: Using a slight excess of the sulfonate electrophile (e.g., 1.05 to 1.1 equivalents) relative to the boronic acid can sometimes suppress homocoupling.
-
Lower Temperature: If the desired cross-coupling is efficient at a lower temperature, reducing the heat may disfavor the homocoupling pathway.[14]
-
Slower Addition: In some cases, slow addition of the boronic acid solution to the reaction mixture can maintain a low instantaneous concentration, minimizing the chance of homocoupling.
-
This involves the cleavage of the C-B bond of the nucleophile or the C-S bond of the electrophile, replacing it with a hydrogen atom from a proton source (like water or solvent).[15][22]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize sources of protons.
-
Choice of Base: A very strong or highly nucleophilic base can sometimes promote these side reactions. Screen different bases; often a moderately strong, non-nucleophilic base like K₃PO₄ provides the best results.
-
Use Boronic Esters: Pinacol or MIDA boronic esters are generally more stable towards protodeboronation than the corresponding boronic acids.[20]
-
The aryl sulfonate is reduced to the corresponding arene (Ar-H), effectively removing the leaving group.
-
Troubleshooting Steps:
-
Identify Hydrogen Source: This side reaction requires a hydride source. Common culprits include certain solvents (like isopropanol), amine bases, or additives. If using an amine base, switch to an inorganic one. If using an alcohol solvent, switch to an aprotic one like dioxane or toluene.[15]
-
Ligand Choice: The ligand can influence the propensity for side reactions like β-hydride elimination if alkylboron species are used, which can lead to reduced byproducts.[11][22]
-
Generic Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.[14]
-
Reagent Addition: Under a positive flow of inert gas, add the this compound (1.0 equivalent) and the arylboronic acid (1.2 - 1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the mixture in a pre-heated oil bath to the desired temperature (e.g., 80-110 °C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[14]
References
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
-
Wiehe A, et al. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. Chemistry. 2016;22(39):13953-13964. Available from: [Link]
- Wiehe A, et al. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionaliz. SciSpace.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Buchspies J, et al. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Molecules. 2018;23(12):3134. Available from: [Link]
-
Buchspies J, et al. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. PubMed. Available from: [Link]
-
The schematic representation of TPF nucleophilic aromatic substitution reaction in meso-tetra(pentafluorophenyl) porphyrin. ResearchGate. Available from: [Link]
-
Garg NK, et al. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. 2011;133(15):5889-5901. Available from: [Link]
-
Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. MDPI. Available from: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]
-
Ester scope in the Pd-catalyzed cross-coupling of Pfp esters. Conditions. ResearchGate. Available from: [Link]
-
Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. ResearchGate. Available from: [Link]
-
Regioselective Nucleophilic Aromatic Substitution Reaction of meso-Pentafluorophenyl-Substituted Porphyrinoids with Alcohols. Request PDF. ResearchGate. Available from: [Link]
-
Oxidative Addition of Polar Reagents. Chemistry LibreTexts. Available from: [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. Available from: [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono. Sci-Hub. Available from: [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry - Figshare. Available from: [Link]
-
Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). Journal of the American Chemical Society. Available from: [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. Available from: [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. Available from: [Link]
-
Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. Organometallics - ACS Publications. Available from: [Link]
-
Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Taylor & Francis Online. Available from: [Link]
- The Suzuki Reaction. Chem 115 Myers.
-
Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. -ORCA - Cardiff University. Available from: [Link]
-
Side reactions of Suzuki cross-coupling. Download Scientific Diagram. ResearchGate. Available from: [Link]
-
Optimization of conditions in the Suzuki-Miyaura coupling reaction a. ResearchGate. Available from: [Link]
-
DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. PMC - NIH. Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available from: [Link]
-
2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate. PubChem. Available from: [Link]
-
2,3,4,5,6-Pentafluorobenzenesulfonyl chloride. PubChem. Available from: [Link]
Sources
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- 3. scispace.com [scispace.com]
- 4. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 2,3,4,5,6-pentafluorophenyl 2,3-dichlorobenzene-1-sulfonate | 885949-54-2 [sigmaaldrich.com]
- 8. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Managing the Moisture Sensitivity of Pentafluorophenyl Sulfonate Esters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pentafluorophenyl (PFP) sulfonate esters. As powerful reagents in modern organic synthesis, particularly in drug discovery and development, PFP sulfonate esters offer unique reactivity as alternatives to sulfonyl chlorides.[1] However, their efficacy is critically dependent on the rigorous exclusion of water from reaction systems. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and best practices to manage the moisture sensitivity of these valuable compounds, ensuring reproducible and high-yielding results.
This center is structured into two main parts: a Troubleshooting Guide to address problems as they arise during your experiments, and a Frequently Asked Questions (FAQs) section for preventative guidance and foundational knowledge.
Part 1: Troubleshooting Guide
This section is formatted as a direct question-and-answer guide to resolve specific issues encountered during experimentation.
Q1: My reaction yield is dramatically lower than expected, and I suspect hydrolysis of my PFP sulfonate ester. How can I confirm this and what are my immediate corrective steps?
A1: Low yield is the most common symptom of moisture contamination. The PFP sulfonate ester is susceptible to hydrolysis, where water acts as a nucleophile, cleaving the ester to form the corresponding sulfonic acid and pentafluorophenol (PFP-OH).[2][3]
Confirmation Steps:
-
Thin-Layer Chromatography (TLC): Co-spot your crude reaction mixture with an authentic sample of pentafluorophenol. The appearance of a new spot matching the PFP-OH standard is a strong indicator of hydrolysis.
-
LC-MS Analysis: Analyze an aliquot of your crude reaction mixture. Look for the mass ions corresponding to your expected sulfonic acid and PFP-OH.
-
¹H and ¹⁹F NMR Spectroscopy: The presence of PFP-OH can sometimes be detected in the ¹H NMR of the crude product, though its signals may be broad or overlap with other species. ¹⁹F NMR is more definitive, showing characteristic signals for the PFP group of the hydrolyzed byproduct.
Immediate Corrective Actions:
-
Halt and Re-evaluate: Do not proceed with a full-scale reaction if a pilot reaction shows poor results.
-
Audit Your Anhydrous Technique: Systematically review every component of your experimental setup for potential moisture ingress. This includes solvent purity, glassware preparation, and inert atmosphere integrity.
-
Re-purify Reagents: If you suspect your starting PFP sulfonate ester has degraded, consider purifying it by recrystallization (if solid) under anhydrous conditions or obtaining a fresh batch.
Below is a decision-making workflow for troubleshooting low yields.
Caption: Troubleshooting workflow for low reaction yields.
Q2: I observe my desired product in the crude reaction mixture by NMR, but it disappears after an aqueous workup. What is happening?
A2: This is a classic sign that your product, while successfully formed, is itself unstable to the workup conditions. PFP sulfonate esters, even complex ones, can be highly susceptible to hydrolysis, especially under basic or acidic aqueous conditions.[4] A standard workup involving washes with aqueous bicarbonate or acid can rapidly degrade the product.
Causality: The pentafluorophenoxy group is an excellent leaving group, making the sulfur atom highly electrophilic and prone to nucleophilic attack by water. This process can be accelerated by changes in pH.
Recommended Solutions:
-
Anhydrous Workup: Avoid aqueous washes entirely. If you need to remove solid byproducts (e.g., salts), filter the reaction mixture through a pad of Celite® or silica gel under an inert atmosphere, washing with a dry solvent.
-
Non-Aqueous Quenching: If a quenching step is necessary, use a non-nucleophilic organic base or acid in a dry organic solvent at low temperature.
-
Rapid Extraction and Drying: If an aqueous wash is unavoidable, perform it quickly at low temperature (0 °C). Use brine (saturated NaCl solution) to minimize the amount of water dissolving in the organic layer. Immediately separate the layers and dry the organic phase thoroughly with a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5][6] Remove the drying agent by filtration and concentrate the solvent in vacuo without delay.
Q3: My bottle of PFP sulfonate ester has turned into a sticky solid/discolored. Is it still usable?
A3: It is highly likely that the reagent has degraded due to exposure to atmospheric moisture. The stickiness is often a result of the formation of sulfonic acid and PFP-OH byproducts. Using this reagent will introduce impurities and water into your reaction, leading to poor outcomes.
Trustworthiness of Protocols: A self-validating protocol begins with high-quality, validated starting materials. Using a compromised reagent undermines the entire experiment.
Recommended Action:
-
Discard and Replace: The safest and most scientifically sound approach is to discard the degraded reagent and procure a fresh bottle.
-
Implement Proper Storage: Store PFP sulfonate esters in a desiccator, preferably inside a glovebox with a low-moisture atmosphere (<1 ppm H₂O).[7] For reagents packaged in Sure/Seal™ bottles, always use a clean, dry needle and maintain a positive pressure of inert gas (nitrogen or argon) during transfer.[8]
Part 2: Frequently Asked Questions (FAQs)
This section provides preventative advice and foundational knowledge for working with PFP sulfonate esters.
Q4: Why are pentafluorophenyl sulfonate esters so sensitive to moisture?
A4: The sensitivity arises from a combination of electronic and steric factors. The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom of the sulfonate ester.[2][9]
-
Excellent Leaving Group: The pentafluorophenoxide anion is highly stabilized due to the strong electron-withdrawing inductive effect of the five fluorine atoms. This makes it an excellent leaving group, facilitating the nucleophilic substitution reaction.
-
Electrophilic Sulfur Center: The sulfonyl group (–SO₂–) is inherently electron-deficient. This electrophilicity is further enhanced by the attached pentafluorophenyl group, making the sulfur atom a prime target for nucleophiles like water.
The general hydrolysis reaction is depicted below.
Caption: General hydrolysis of a PFP sulfonate ester.
Q5: What are the absolute essential practices for setting up a reaction involving PFP sulfonate esters?
A5: Success hinges on meticulous preparation to create and maintain an anhydrous, inert environment.
Core Practices:
-
Glassware Preparation: All glassware must be rigorously dried to remove adsorbed water. The most common method is to place glassware in a laboratory oven (e.g., 125-150 °C) overnight and assemble it hot while flushing with a stream of dry inert gas (N₂ or Ar).[8][10] Alternatively, for quick setups, flame-drying under vacuum is effective.[11]
-
Solvent Purity: Use only anhydrous solvents. Commercially available anhydrous solvents in sealed bottles are convenient.[8] If preparing your own, ensure they are properly dried and stored. The water content should ideally be below 10 ppm, which can be verified using Karl Fischer titration.[12][13]
-
Inert Atmosphere: The entire reaction, including reagent transfers, must be conducted under a positive pressure of a dry inert gas. This is achieved using a Schlenk line or, for highly sensitive compounds, a glovebox.[7][11]
-
Reagent Transfer: Transfer liquid reagents using dry, gas-tight syringes or cannulas.[10] Transfer solids quickly in a glovebox or under a strong counterflow of inert gas.
The following diagram illustrates a standard workflow for setting up an anhydrous reaction.
Caption: Standard workflow for anhydrous reaction setup.
Q6: How do I choose the right drying agent for my solvent?
A6: The choice of drying agent depends on the solvent's chemical nature and the required level of dryness. Not all drying agents are suitable for all solvents.
Expertise in Choice: Using a reactive drying agent like sodium with a protic solvent like methanol would be explosive. Similarly, using an acidic drying agent with a basic solvent is counterproductive. The table below provides a guide for common solvents used in reactions with PFP sulfonate esters.
| Solvent | Recommended Drying Agent(s) | Typical Residual H₂O (ppm) | Reference(s) |
| Tetrahydrofuran (THF) | Activated 3Å molecular sieves; Distillation from Na/benzophenone | < 10 (sieves); ~43 (distillation) | [12][13] |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | ~13 | [12][13] |
| Acetonitrile (MeCN) | Calcium hydride (CaH₂); Activated 3Å molecular sieves | < 10 | [14] |
| Toluene | Activated 3Å molecular sieves; Distillation from Na/benzophenone | < 10 | [13] |
| N,N-Dimethylformamide (DMF) | Activated 3Å molecular sieves; Barium oxide (BaO) | < 50 | [12] |
Authoritative Grounding: The data presented are based on quantitative studies evaluating desiccant efficiency.[12][13] For ultimate dryness, passing the solvent through a column of activated alumina or silica can achieve sub-10 ppm levels.[6] Always activate molecular sieves by heating under vacuum before use.
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Coupling Reaction Under Anhydrous Conditions
This protocol describes a generic nucleophilic substitution reaction.
-
Glassware Preparation: Place a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in an oven at 125 °C for at least 4 hours.
-
System Assembly: Quickly assemble the hot glassware and connect it to a Schlenk line. Evacuate the system carefully and refill with dry argon. Repeat this vacuum-argon cycle three times to establish an inert atmosphere.[7] Allow the apparatus to cool to room temperature.
-
Solvent Addition: Add anhydrous solvent (e.g., THF, freshly distilled from sodium/benzophenone) via a dry syringe through a rubber septum.
-
Reagent Addition: Add the nucleophile and any non-basic additives. If they are solids, add them under a strong counterflow of argon. If liquid, add via a dry syringe.
-
PFP Sulfonate Ester Addition: Dissolve the PFP sulfonate ester in a separate, dry, inerted flask with anhydrous solvent. Transfer this solution to the reaction flask dropwise via syringe or cannula at the desired temperature (e.g., 0 °C or room temperature).
-
Reaction: Stir the reaction mixture at the appropriate temperature under a positive pressure of argon (monitored with an oil bubbler) for the required time.
-
Monitoring: To monitor progress, withdraw a small aliquot using a dry syringe and quench it into a vial containing a suitable solvent for TLC or LC-MS analysis.
-
Workup: Upon completion, cool the reaction to room temperature. Proceed with a non-aqueous workup as described in Q2.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Scribd. (n.d.). Drying Agents for Organic Solvents. Retrieved from [Link]
-
Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents. Retrieved from [Link]
-
American Chemical Society. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Amsterdam. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Organic Process Research & Development, 14(4), 856–868. [Link]
-
LBE, U. M., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(2), 643–652. [Link]
-
Avitabile, B. G., et al. (2005). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Organic Letters, 7(5), 843–846. [Link]
-
Reddit. (2023). r/Chempros - Best practices for working with a moisture sensitive/rt-melting point chemical (Pentafluorophenol) to make esters?. Retrieved from [Link]
-
Angell, Y. L., et al. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. Chemical Communications, (21), 2727-2728. [Link]
-
Hilvano, E. G. V., et al. (2023). Direct Electrochemical Synthesis of Pentafluorophenyl Esters via Oxyl-Radical-Promoted Nucleophilic Aromatic Substitution. Organic & Biomolecular Chemistry. [Link]
-
Elder, D. (n.d.). Sulfonate Esters - How Real is the Risk?. Presentation. Retrieved from [Link]
-
Avitabile, B. G., et al. (2005). Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl- and heterobiaryl-PFP-sulfonate esters. Organic Letters, 7(5), 843-846. [Link]
-
Hilvano, E. G. V., et al. (2023). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]
-
PQRI. (n.d.). Sulfonate Esters – How Real is the Risk?. Retrieved from [Link]
-
LBE, U. M., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(2), 643-652. [Link]
-
An, S., et al. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters, 23(12), 4516–4520. [Link]
-
Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from [Link]
-
Babtie, A. C., et al. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8098. [Link]
-
Reddit. (2023). r/chemistry - Making pentafluorophenyl ester and washing problems. Retrieved from [Link]
-
An, S., et al. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters, 23(12), 4516-4520. [Link]
-
Novatia, LLC. (2010). Sulfonate Ester Kinetic Study. Retrieved from [Link]
-
Angell, Y. L., et al. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. Chemical Communications. [Link]
-
LBE, U. M., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Semantic Scholar. [Link]
-
Reddit. (2022). r/Chempros - Synthesis of active esters using pentafluorophenol. Retrieved from [Link]
-
LBE, U. M., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2005). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Retrieved from [Link]
-
ResearchGate. (2023). Transformation of pentafluorophenyl esters. Retrieved from [Link]
-
Mut-Salud, N., et al. (2019). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Chemical Science, 10(33), 7764–7771. [Link]
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Troubleshooting incomplete sulfonylation reactions with 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate.
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sulfonylation reactions. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Diagnosing and Resolving Incomplete Reactions
The sulfonylation of alcohols to form sulfonate esters is a cornerstone transformation in organic synthesis, converting a poor leaving group (-OH) into an excellent one.[1][2] However, incomplete reactions can be a significant hurdle. This section addresses the most common issues in a diagnostic, question-and-answer format.
Q1: My reaction shows low or no conversion of the starting alcohol. What are the primary causes and how can I fix it?
This is the most frequent issue and typically points to one of four areas: substrate reactivity, reaction conditions (base, solvent), reagent integrity, or the presence of contaminants.
Potential Cause 1: Low Nucleophilicity or Steric Hindrance of the Alcohol The reactivity of the hydroxyl group is paramount. Sterically hindered secondary or tertiary alcohols react significantly slower than primary alcohols.[3] Similarly, electron-withdrawing groups near the hydroxyl moiety can decrease its nucleophilicity.
-
Solution:
-
Increase Reaction Temperature: For sluggish reactions involving hindered substrates, cautiously increasing the temperature (e.g., from room temperature to 40-60 °C) can provide the necessary activation energy. Monitor carefully for side product formation.
-
Prolong Reaction Time: Some reactions simply require more time. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every few hours to track progress before deciding to quench the reaction.[4][5]
-
Employ a Catalytic Activator: Adding a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive intermediate with the sulfonylating agent.[6]
-
Potential Cause 2: Inappropriate Base Selection or Stoichiometry The base plays a dual role: it deprotonates the alcohol to form the more nucleophilic alkoxide and neutralizes the HCl generated during the reaction.[2][7] An inadequate base is a common point of failure.
-
Solution:
-
Check Base Strength: Ensure your base is strong enough to deprotonate the alcohol. Pyridine is often sufficient, but for less acidic alcohols, a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is preferable.
-
Use Stoichiometric Amounts: A minimum of 1.0 equivalent of base is required to neutralize the acid byproduct. It is standard practice to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
-
Consider the Base's Role: While pyridine can act as a base, it can also function as a Lewis base catalyst, potentially forming a reactive sulfonylpyridinium intermediate.[8] However, it can also act as a nucleophile itself, leading to side products. If side reactions are observed, switching to a bulkier, non-nucleophilic base like TEA is a logical step.[6]
-
Potential Cause 3: Reagent Decomposition or Contamination 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate, like many sulfonylating agents, is sensitive to moisture.[9] Contamination with water will lead to hydrolysis of the reagent, rendering it inactive.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The use of molecular sieves can also help maintain an anhydrous environment.[10]
-
Verify Reagent Quality: Use a fresh bottle of the sulfonating agent or one that has been properly stored in a desiccator. If in doubt, reagent quality can be checked via melting point or NMR spectroscopy.
-
The following workflow provides a logical sequence for troubleshooting low conversion:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Technical Support Center: Strategies for Scaling Up Reactions Involving 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful scale-up of your reactions.
Introduction to this compound
This compound is a highly reactive reagent commonly employed in organic synthesis, particularly for the introduction of the 2-chlorobenzenesulfonyl group. The pentafluorophenyl ester moiety serves as an excellent leaving group, facilitating reactions with a wide range of nucleophiles. However, scaling up reactions involving this reagent from the bench to pilot or production scale can present unique challenges. This guide will address these challenges in a practical question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of reactions involving this compound.
Question 1: I am observing low yields and the formation of 2-chlorobenzenesulfonic acid and pentafluorophenol as byproducts upon scale-up. What is the likely cause and how can I mitigate this?
Answer:
This issue is most likely due to the hydrolysis of the pentafluorophenyl ester. Pentafluorophenyl esters are highly susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures.[1] While this reactivity is beneficial for the desired reaction, it can become a significant competing pathway on a larger scale where reaction times may be longer and localized temperature increases are more common.
Causality:
-
Presence of Water: Trace amounts of water in solvents, reagents, or from atmospheric moisture can lead to the hydrolysis of the ester bond, yielding 2-chlorobenzenesulfonic acid and pentafluorophenol.
-
Increased Reaction Time: Larger scale reactions often require longer addition times and extended stirring, increasing the window for hydrolysis to occur.
-
Poor Temperature Control: Inadequate heat dissipation in larger reactors can lead to localized "hot spots," accelerating the rate of hydrolysis.[2]
Solutions:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Solvent Selection: Use aprotic, non-polar solvents that have been freshly distilled from an appropriate drying agent.
-
Controlled Reagent Addition: For large-scale reactions, consider the controlled, slow addition of the nucleophile to the solution of this compound. This can help to maintain a low concentration of the nucleophile and minimize reaction time at elevated temperatures.
-
Efficient Cooling: Employ a robust cooling system to maintain the desired reaction temperature and prevent exothermic runaway.[2]
Question 2: My reaction is sluggish and does not go to completion, even with extended reaction times. How can I improve the reaction rate on a larger scale?
Answer:
A sluggish reaction upon scale-up can be attributed to several factors, primarily related to mixing and concentration effects.
Causality:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing can be challenging.[2] This can lead to localized concentration gradients, where the reactants are not in sufficient proximity to react efficiently.
-
Lower Effective Concentration: While the overall stoichiometry may be correct, poor mixing can result in a lower effective concentration of reactants at the molecular level.
Solutions:
-
Mechanical Stirring: Ensure the reactor is equipped with an appropriate mechanical stirrer that provides adequate agitation for the reaction volume. The type of impeller and stirring speed should be optimized for the specific reaction mixture.
-
Solvent Choice: The choice of solvent can impact the solubility of reactants and, consequently, the reaction rate. Ensure all reactants are fully dissolved under the reaction conditions.
-
Temperature Optimization: A modest increase in temperature can significantly increase the reaction rate. However, this must be balanced against the risk of side reactions and decomposition. A Design of Experiments (DoE) approach can be useful for optimizing the temperature.
-
Catalyst: Depending on the nature of the nucleophile, the addition of a suitable catalyst, such as a non-nucleophilic base, may be beneficial.
Question 3: I am observing the formation of unexpected side products, particularly those resulting from reaction with the solvent. Why is this happening and what can I do?
Answer:
The high reactivity of this compound means it can potentially react with nucleophilic solvents, especially at elevated temperatures.
Causality:
-
Solvent Reactivity: Solvents that possess nucleophilic functional groups (e.g., alcohols, amines) can compete with the desired nucleophile, leading to the formation of unwanted byproducts.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the reaction with less reactive nucleophiles, such as the solvent.
Solutions:
-
Solvent Selection: Choose a non-reactive, aprotic solvent for the reaction. Suitable options often include halogenated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), or aromatic hydrocarbons (e.g., toluene, xylenes).
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize the potential for side reactions with the solvent.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up reactions with this compound?
A1: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Sulfonylation reactions can be highly exothermic.[2] Ensure the reactor is equipped with adequate cooling capacity and a temperature monitoring system.
-
Reagent Handling: this compound and its precursors can be corrosive and hazardous. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressure Build-up: If the reaction generates gaseous byproducts, ensure the reactor is properly vented to prevent pressure build-up.
-
Quenching: The quenching of the reaction should be performed carefully and in a controlled manner, especially on a large scale.
Q2: How does the choice of base affect the outcome of the reaction?
A2: The choice of base is critical and depends on the specific reaction. A non-nucleophilic base is often preferred to avoid competition with the primary nucleophile. Common choices include tertiary amines like triethylamine or diisopropylethylamine. The pKa of the base should be carefully considered to ensure it is strong enough to deprotonate the nucleophile without causing unwanted side reactions.
Q3: Can I use this reagent in protic solvents like alcohols?
A3: It is generally not recommended to use protic solvents like alcohols. The pentafluorophenyl ester is highly reactive towards nucleophiles, and alcohols can act as nucleophiles, leading to the formation of the corresponding sulfonate ester of the solvent and pentafluorophenol. This will consume your starting material and reduce the yield of the desired product.
Q4: What is the typical shelf life and storage condition for this compound?
A4: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry place away from sources of moisture. While the exact shelf life depends on the purity and storage conditions, it is advisable to use it as fresh as possible.
Data Presentation
Table 1: Recommended Solvent and Temperature Ranges for Scale-Up
| Scale | Recommended Solvent | Temperature Range (°C) | Key Considerations |
| Lab Scale (1-10 g) | Dichloromethane, Tetrahydrofuran | 0 to 25 | Standard laboratory glassware and magnetic stirring are usually sufficient. |
| Pilot Scale (100 g - 1 kg) | Toluene, 2-Methyltetrahydrofuran | -10 to 20 | Jacketed glass reactor with overhead mechanical stirring and a robust cooling system is necessary. |
| Production Scale (>1 kg) | Toluene, Ethyl Acetate | -20 to 10 | Automated process control for temperature and reagent addition is crucial. In-situ reaction monitoring (e.g., FTIR) is recommended. |
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction (Pilot Scale)
Disclaimer: This is a general guideline and may need to be optimized for your specific nucleophile and desired product.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.1 eq)
-
Non-nucleophilic base (e.g., Triethylamine, 1.2 eq)
-
Anhydrous aprotic solvent (e.g., Toluene)
-
Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor and ensure it is clean, dry, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with this compound and anhydrous toluene under a nitrogen atmosphere.
-
Cooling: Cool the reactor contents to the desired temperature (e.g., 0 °C) using the jacketed cooling system.
-
Nucleophile Addition: In a separate vessel, dissolve the nucleophile and the non-nucleophilic base in anhydrous toluene.
-
Controlled Addition: Slowly add the solution of the nucleophile and base to the reactor over a period of 1-2 hours, maintaining the internal temperature within the desired range.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as crystallization or column chromatography.
Visualization
References
-
PubChem. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride. [Link]
-
ResearchGate. Scale-up reaction and mechanism study. [Link]
-
Reddit. Making pentafluorophenyl ester and washing problems. [Link]
-
Novatia, LLC. Sulfonate-ester-kinetic-study.pdf. [Link]
-
ResearchGate. Scale-up experiments and post-functionalization of sulfonylurea products. [Link]
-
ACS Publications. A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. [Link]
- Google Patents.
-
ACS Publications. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. [Link]
-
ResearchGate. An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. [Link]
-
ACS Publications. Sulfonylation of RNA 2′-OH groups. [Link]
- Google Patents. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.
-
PQRI. Sulfonate Esters – How Real is the Risk? [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
NIH. Reactions of Polyfluorobenzenes With Nucleophilic Reagents. [Link]
-
Reddit. Reactivity of pentafluorobenzyl ester and N-Hydroxyphthalimide ester, as compared to pentafluorophenyl ester and N-Hydroxysuccinimidyl ester. [Link]
-
YouTube. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]
-
MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]
-
RSC Publishing. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. [Link]
-
PubChem. 2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate. [Link]
Sources
Technical Support Center: Catalyst Screening for Pentafluorophenyl Sulfonate Ester Reactions
Welcome to the technical support center for catalyst screening in pentafluorophenyl (PFP) sulfonate ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimentation. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions with confidence.
Core Concepts: The "Why" Behind the Reaction
Pentafluorophenyl sulfonate esters are valuable intermediates in organic synthesis, notably as alternatives to highly reactive sulfonyl chlorides for the preparation of sulfonamides and other derivatives.[1][2] The reaction typically involves the coupling of an alcohol or phenol with a sulfonylating agent in the presence of a catalyst. Understanding the general mechanism is key to effective troubleshooting.
The reaction generally proceeds via nucleophilic attack of the alcohol on the electrophilic sulfur atom of the sulfonylating agent. A base is crucial to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction.[3][4] Catalysts, often Lewis or Brønsted bases, activate the sulfonylating agent, making the sulfur atom more electrophilic and accelerating the reaction.
General Catalyst Screening Workflow
A systematic approach is crucial for efficiently identifying the optimal catalyst and conditions. The following protocol outlines a robust workflow for screening potential catalysts.
Step-by-Step Experimental Protocol
-
Preparation (The Foundation of Reproducibility):
-
Glassware: Ensure all glassware is rigorously cleaned and oven-dried or flame-dried to remove residual moisture.[3][5][6]
-
Reagents: Use freshly opened or purified reagents and anhydrous solvents. Sulfonylating agents are particularly susceptible to hydrolysis from atmospheric moisture, which leads to the formation of unreactive sulfonic acids.[3][5]
-
Inert Atmosphere: Assemble the reaction apparatus to allow for maintenance of an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents.[3]
-
-
Reaction Setup (Parallel Screening):
-
Prepare a stock solution of your substrate (alcohol/phenol) in the chosen anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN)).
-
In an array of reaction vials (e.g., in a parallel synthesizer or a multi-well plate), dispense an equal volume of the substrate stock solution.
-
To each vial, add the specific catalyst being screened. Common starting points include tertiary amines (e.g., triethylamine, DIPEA), pyridine derivatives (e.g., DMAP), and non-nucleophilic strong bases (e.g., DBU).
-
Add the base if it is different from the catalyst. Pyridine and triethylamine are common choices.[5]
-
Initiate the reactions by adding the pentafluorophenyl sulfonylating agent to each vial.
-
-
Reaction Monitoring & Analysis:
-
Stir the reactions at the desired temperature (room temperature is a good starting point).
-
Monitor the progress of each reaction at set time intervals (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[7][8]
-
Quench a small aliquot for analysis to get an accurate snapshot of the reaction progress.
-
-
Data Interpretation:
-
Quantify the yield or conversion for each catalyst at each time point.
-
Identify the catalyst(s) that provide the highest conversion in the shortest time with the fewest side products.
-
Use the results to select lead catalysts for further optimization of reaction parameters (temperature, solvent, concentration).
-
Visualization: Catalyst Screening Workflow
Caption: A typical workflow for parallel catalyst screening.
Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during pentafluorophenyl sulfonate ester reactions.
Question 1: Why is my reaction yield consistently low or zero?
Possible Causes & Solutions:
-
Degraded Sulfonylating Agent: The primary suspect is often the hydrolysis of the sulfonylating agent by atmospheric moisture, converting it into an unreactive sulfonic acid.[3][5]
-
Solution: Use a fresh bottle of the reagent or purify the existing stock. Always handle and store these reagents under an inert atmosphere (nitrogen or argon) in a desiccator.[5]
-
-
Inactive Catalyst: The catalyst may be poisoned, degraded, or simply unsuitable for the specific substrate.
-
Insufficiently Anhydrous Conditions: Trace amounts of water can hydrolyze the sulfonylating agent and/or the desired sulfonate ester product.[11]
-
Incorrect Stoichiometry or Base: An improper ratio of reactants or an inappropriate base can halt the reaction.
-
Solution: Verify all calculations and measurements.[6] The base must be strong enough to deprotonate the alcohol but should not introduce competing side reactions. For standard reactions, triethylamine or pyridine are common choices.[5] If the reaction stalls, a stronger, non-nucleophilic base may be required.[5]
-
Visualization: Low Yield Troubleshooting Logic
Caption: A decision tree for troubleshooting low reaction yields.
Question 2: I'm observing multiple unexpected spots on my TLC plate. What are the likely side products?
Possible Causes & Solutions:
-
Hydrolysis Products: As mentioned, the sulfonic acid (from the sulfonylating agent) and the starting alcohol (from product hydrolysis) are common impurities.
-
Solution: Improve anhydrous conditions. Product purification via column chromatography can remove these impurities.[3]
-
-
Di-sulfonated Products: If your substrate contains multiple hydroxyl groups, di- or poly-sulfonylation can occur.
-
Products from Catalyst Reactivity: Some nucleophilic catalysts (like DMAP) can react to form intermediates. While often productive, they can sometimes lead to byproducts if the subsequent reaction with the alcohol is slow.
-
Solution: Consider switching to a non-nucleophilic catalyst or base. Lowering the reaction temperature can sometimes temper the reactivity of the catalyst.
-
Question 3: My reaction is not reproducible. Why do I get different results each time?
Possible Causes & Solutions:
-
Atmospheric Moisture: This is the most common culprit for irreproducibility. The amount of moisture entering the reaction can vary between runs.
-
Solution: Be meticulously consistent with your procedure for drying glassware and handling reagents under an inert atmosphere.[6]
-
-
Reagent Degradation Over Time: An older bottle of sulfonylating agent or solvent will give different results than a fresh one.
-
Solution: Date new bottles of reagents upon opening. If a reagent is more than a few months old or has been opened frequently, consider purifying or replacing it. It is not recommended to use old sulfonyl chlorides.[3]
-
-
Temperature Fluctuations: Small changes in ambient temperature can affect reaction rates, especially for reactions run overnight.
-
Solution: Use a temperature-controlled reaction block or oil bath to ensure a consistent temperature. For exothermic reactions, ensure adequate cooling, especially during initial reagent addition.[12]
-
Frequently Asked Questions (FAQs)
-
Q1: Which catalyst class is a good starting point for my screening?
-
A1: For most simple alcohol sulfonylations, tertiary amines like triethylamine (NEt₃) or pyridine are standard starting points as they serve as both the catalyst and the acid scavenger.[3][5] For less reactive or sterically hindered alcohols, a more potent nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), often used in catalytic amounts alongside a stoichiometric base like NEt₃, is an excellent choice.
-
-
Q2: How do I properly handle and store air- and moisture-sensitive catalysts?
-
A2: Sensitive catalysts should be stored in a desiccator or glovebox under an inert atmosphere.[9] Use techniques like the Schlenk line or a glovebox for transfers. Syringes should be purged with inert gas before drawing up liquid reagents. Solid catalysts can be quickly weighed and transferred, but minimizing exposure to air is key.[13]
-
-
Q3: Can the solvent choice significantly impact the reaction efficiency?
-
A3: Absolutely. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are generally preferred as they do not compete with the alcohol nucleophile.[5] The solvent's ability to dissolve all reactants and intermediates is crucial for a homogeneous reaction. For less reactive substrates, switching to a more polar aprotic solvent like DMF or DMSO can sometimes increase the reaction rate, but may require higher temperatures.[5]
-
-
Q4: How can I confirm the identity of my final pentafluorophenyl sulfonate ester product?
-
A4: A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy will help confirm the overall structure. ¹⁹F NMR is particularly useful for confirming the presence of the pentafluorophenyl group. High-resolution mass spectrometry (HRMS) will confirm the exact mass and elemental composition.
-
Data Presentation: Example Catalyst Screen
The following table illustrates how to present data from an initial catalyst screen for the reaction of benzyl alcohol with pentafluorophenyl benzenesulfonate.
| Entry | Catalyst (10 mol%) | Base (1.2 eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | None | NEt₃ | DCM | 25 | 24 | < 5 |
| 2 | Pyridine | - (1.2 eq) | DCM | 25 | 24 | 45 |
| 3 | DMAP | NEt₃ | DCM | 25 | 12 | 92 |
| 4 | DBU | - (1.2 eq) | DCM | 25 | 12 | 88 |
| 5 | DMAP | NEt₃ | ACN | 25 | 12 | 95 |
Conversion determined by HPLC analysis of crude reaction mixture.
Analysis: From this hypothetical data, DMAP emerges as a highly effective catalyst (Entry 3), significantly outperforming pyridine (Entry 2) and the uncatalyzed reaction (Entry 1). Switching the solvent to acetonitrile provides a slight improvement (Entry 5 vs. Entry 3). DBU also shows high activity (Entry 4). Further optimization would focus on the DMAP-catalyzed reaction.
References
- Benchchem. (n.d.). Troubleshooting low yield in amine sulfonylation reactions.
- Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Benchchem. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
- TMP Chem. (2020, May 28). 02.
- Reddy, B. P., et al. (2022). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Journal of Pharmaceutical Negative Results, 13(Special Issue 5), 2028-2037.
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Chemistry LibreTexts. (2014, August 9). 10.
- Teasdale, A., et al. (2013). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Organic Process Research & Development, 17(2), 221-230.
-
PQRI. (n.d.). Sulfonate Esters – How Real is the Risk?. Retrieved from [Link]
- Novatia, LLC. (2010, March 10).
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
- Reddit r/Chempros. (2022, November 20). What are some common causes of low reaction yields?.
- Trose, M., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
- Sobhani, S., & Gholizadeh, M. (2015). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. Organic Chemistry: An Indian Journal.
- Vineeth Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal.
- Avitabile, B. G., et al. (2025, August 10). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters.
- Idris, M. A., et al. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters, 23(12), 4516-4520.
- Idris, M. A., et al. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. PubMed.
- Teasdale, A., et al. (2025, August 30). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
- UniTrak. (2024, May 23).
- Idris, M. A., et al. (2021, May 13). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper- Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol.
- Avitabile, B. G., Smith, C. A., & Judd, D. B. (2005). Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl- and heterobiaryl sulfonate esters. Organic Letters, 7(5), 843-846.
- Hilvano, E. G. V., et al. (2025, June 5). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry.
- European Industrial Gases Association (EIGA). (n.d.).
- Concawe. (n.d.). Catalyst Handling Procedures to Minimize Exposure.
- Ng, C. H., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- Reddit r/Chempros. (2022, April 1). synthesis of active esters using pentafluorophenol.
- Precise PEG. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl- and heterobiaryl sulfonate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
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- 8. pnrjournal.com [pnrjournal.com]
- 9. Conveying Catalyst: A Chemical Manufacturerâs Guide to Bulk Material Handling of Catalysts [unitrak.com]
- 10. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. catalystseurope.org [catalystseurope.org]
Methods for quenching reactions containing unreacted 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate.
Welcome to the technical support center for handling reactions involving 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing their experiments. The protocols and insights herein are designed to ensure experimental integrity and user safety.
Frequently Asked Questions (FAQs)
Q1: Why is a specific quenching procedure necessary for reactions with unreacted this compound?
A1: this compound is a highly reactive electrophilic reagent. This reactivity stems from two key structural features:
-
The Pentafluorophenyl (PFP) Ester: The PFP group is strongly electron-withdrawing, making it an excellent leaving group. This characteristic renders PFP esters highly susceptible to nucleophilic attack, a property often exploited for efficient amide bond formation in peptide synthesis and bioconjugation.[1][2]
-
The Sulfonate Core: The sulfonyl group (-SO₂-) is a powerful electrophilic center.
The combination of these features makes the molecule a potent sulfonylating agent.[3] Leaving it unreacted in your reaction mixture can lead to several complications during workup and purification:
-
Reaction with Workup Reagents: It can react with water, alcohols, or any nucleophilic species introduced during the extraction or purification process, leading to inconsistent yields and the formation of complex impurity profiles.
-
Product Degradation: If your desired product contains nucleophilic functional groups (e.g., amines, alcohols), the unreacted reagent can cause undesired side reactions, leading to product loss.
-
Safety Hazards: As a reactive electrophile, it can pose a contact hazard. Its hydrolysis products, 2-chlorobenzenesulfonic acid and pentafluorophenol, are acidic and potentially irritating.[4][5]
A controlled quench systematically neutralizes the excess reagent, ensuring a clean, safe, and predictable workup.
Q2: What are the recommended quenching agents and their mechanisms of action?
A2: The goal of quenching is to convert the reactive sulfonate ester into stable, easily removable byproducts. The best quenching agents are nucleophiles that are inexpensive, readily available, and whose products do not interfere with product isolation.
| Quenching Agent | Mechanism of Action | Key Considerations |
| Aqueous Sodium Bicarbonate (NaHCO₃) / Carbonate (Na₂CO₃) | Hydrolysis: The bicarbonate/carbonate acts as a mild base to facilitate the hydrolysis of the sulfonate ester. The nucleophile is water. The base neutralizes the resulting acidic byproducts. | Pros: Mild, safe, inexpensive, and byproducts (pentafluorophenol and sodium 2-chlorobenzenesulfonate) have distinct solubilities, simplifying extraction. Cons: Can be slow if the reaction solvent is immiscible with water. Vigorous stirring is essential. CO₂ evolution can cause pressure buildup. |
| Aqueous Ammonia (NH₄OH) or Primary/Secondary Amines | Aminolysis: The amine directly attacks the sulfonyl center to form a stable, often highly polar sulfonamide. | Pros: Very fast and efficient. Forms a stable sulfonamide that is typically easy to separate from non-polar to moderately polar products via chromatography or extraction. Cons: The resulting sulfonamide is an additional impurity to remove. May not be suitable if the desired product is amine-sensitive. |
| Water (H₂O) | Hydrolysis: Water acts as a nucleophile to hydrolyze the ester.[6][7] | Pros: The simplest quenching agent. Cons: Can be slow without a base catalyst. Generates 2-chlorobenzenesulfonic acid, which will make the aqueous layer strongly acidic and may require subsequent neutralization.[8] |
| Alcohols (e.g., Methanol, Isopropanol) | Alcoholysis: The alcohol acts as a nucleophile, resulting in a transesterification to form a less reactive alkyl 2-chlorobenzenesulfonate. | Pros: Useful in non-aqueous conditions. Cons: This is not a true "kill" quench, as the resulting alkyl sulfonate may still be reactive. The reaction is often slower than aminolysis or hydrolysis.[9] |
Q3: How do I select the most appropriate quenching agent for my specific experimental setup?
A3: The choice depends on your reaction solvent, the stability of your product, and your downstream purification strategy. The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting a quenching agent.
Q4: What are the signs of a successful versus a problematic quench?
A4: A successful quench is characterized by the complete consumption of the starting sulfonate ester.
-
Verification: The most reliable method is to analyze a small, worked-up aliquot of the quenched reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The spot or peak corresponding to the starting material should be absent.
-
Visual Cues: In a biphasic system (e.g., DCM/water), the cessation of any spontaneous phase mixing or temperature change upon adding the quenching agent can indicate the reaction is complete.
-
Problematic Quench: Signs of an issue include the persistence of the starting material post-quench, the formation of unexpected byproducts, or the creation of an emulsion during aqueous workup, which can complicate extraction.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Starting material still present after quench. | 1. Insufficient Quenching Agent: Not enough nucleophile was added to react with all the excess electrophile. 2. Poor Mixing: In a biphasic system, inadequate stirring leads to slow reaction at the interface. 3. Short Reaction Time: The quenching reaction was not allowed to proceed to completion. | 1. Add an additional portion of the quenching agent. A 2-5 fold molar excess relative to the starting reagent is a good practice. 2. Increase the stirring rate significantly or use a mechanical stirrer for larger volumes. 3. Allow the quenched mixture to stir for a longer period (e.g., 30-60 minutes) before proceeding with the workup. |
| An emulsion formed during aqueous workup. | 1. Formation of Surfactant-like Byproducts: The salts formed during quenching can sometimes act as surfactants. 2. Vigorous Shaking: Overly aggressive shaking in a separatory funnel. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. 2. Gently invert the separatory funnel for mixing instead of vigorous shaking. 3. If persistent, filter the entire mixture through a pad of Celite®. |
| Desired product was degraded or yield is low. | 1. Incorrect Quenching Agent: The chosen agent (e.g., a strong base like NaOH) was not compatible with the product's functional groups. 2. Exothermic Reaction: The quench was performed too quickly without cooling, causing a temperature spike that degraded the product. | 1. Redesign the quench using a milder reagent (e.g., switch from NaOH to NaHCO₃).[8] 2. Perform the quench at a lower temperature (e.g., 0 °C ice bath). Add the quenching solution slowly or, preferably, add the reaction mixture dropwise to the quenching solution. |
Detailed Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, when handling reactive chemicals.[10][11] All quenching procedures should be performed in a well-ventilated chemical fume hood.[5]
Protocol 1: General Quenching Workflow using Aqueous Sodium Bicarbonate
This is the most common and generally safest method for quenching sulfonylating agents.
-
Preparation: In a separate flask appropriately sized for the reaction scale, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). For a reaction using 10 mmol of the sulfonate ester, prepare at least 50 mL of saturated NaHCO₃ to ensure a sufficient excess. Cool this solution in an ice bath (0 °C).
-
Quenching: Once the primary reaction is complete (as determined by TLC, LC-MS, etc.), slowly add the entire reaction mixture dropwise via an addition funnel to the vigorously stirred, cooled NaHCO₃ solution.
-
Caution: This addition may result in the evolution of CO₂ gas. Ensure the receiving flask is not sealed and has adequate headspace to prevent pressure buildup.
-
-
Stirring: After the addition is complete, remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 30-60 minutes to ensure the quench is complete.
-
Verification & Workup: Check for the absence of the starting material by TLC or LC-MS. Proceed with standard aqueous workup: transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the appropriate organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Sources
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- 3. Observations on the reactivity of pentafluorophenyl sulfonate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
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- 11. assets.thermofisher.com [assets.thermofisher.com]
Validation & Comparative
Comparison of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate to other peptide coupling reagents.
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the selection of a coupling reagent is a pivotal decision that profoundly influences the efficiency, purity, and ultimately, the success of synthesizing a target peptide. While a vast array of reagents have been developed, this guide provides a comparative analysis of the most prevalent and well-established classes of peptide coupling reagents.
It is important to note that a search for "2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate" as a peptide coupling reagent did not yield significant results in the current body of scientific literature, suggesting it is not a commonly employed reagent in this context. Therefore, this guide will focus on the established and widely utilized reagents that form the cornerstone of modern peptide synthesis.
The Critical Role of Coupling Reagents
The formation of a peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another, is not a spontaneous process. It requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This is the fundamental role of a coupling reagent. The ideal reagent should facilitate rapid and complete coupling with minimal side reactions, the most critical of which is racemization.[1][2]
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, can lead to the incorporation of the incorrect D-amino acid into the peptide chain, potentially altering its structure and biological activity.[1][3] The choice of coupling reagent, along with other factors like the base and solvent, plays a crucial role in mitigating this undesired side reaction.[1][4]
Major Classes of Peptide Coupling Reagents
The most widely used peptide coupling reagents can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class possesses distinct characteristics, mechanisms of action, and application profiles.
Carbodiimides: The Trailblazers
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), were among the first reagents to be widely adopted for peptide synthesis and remain relevant today.[5][6][7] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][8] This intermediate can then react with the amine component to form the peptide bond.
However, the O-acylisourea intermediate is prone to rearranging into an unreactive N-acylurea, a side reaction that can reduce the coupling efficiency.[5][7] To suppress this and minimize racemization, carbodiimide reactions are almost always performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or its analogues.[1][7][9]
-
DCC: Produces a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents, making it easy to remove in solution-phase synthesis but problematic in solid-phase peptide synthesis (SPPS).[2][5][7]
-
DIC: Forms a more soluble diisopropylurea byproduct, making it a more suitable choice for SPPS.[2][10]
-
EDC (EDAC): A water-soluble carbodiimide, making it the reagent of choice for conjugating peptides to proteins and other biomolecules in aqueous media.[5][7][11]
Phosphonium Salts: High Efficiency and Reduced Side Reactions
Phosphonium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), offer higher reactivity and are generally associated with lower levels of racemization compared to carbodiimides.[6][7] They react with the carboxylic acid to form a reactive OBt or OAt active ester.
A significant advantage of phosphonium salts is that they do not react with the primary amine of the amino acid, thus avoiding the formation of guanidino byproducts that can occur with some uronium salts.[6]
-
PyBOP: A widely used and cost-effective phosphonium salt that provides excellent performance in most standard coupling reactions.[6][7]
-
PyAOP: More reactive than PyBOP due to the presence of the 7-azabenzotriazole moiety, making it a good choice for difficult couplings.[6]
Aminium/Uronium Salts: The Modern Workhorses
Aminium and uronium salts are currently the most popular and efficient class of coupling reagents.[12][13] They include well-known reagents like HBTU, HATU, and HCTU. These reagents rapidly convert carboxylic acids into their corresponding active esters.
It's important to note that while often referred to as uronium salts, crystallographic and solution-state studies have shown that many of these reagents, including HBTU and HATU, exist as the aminium (guanidinium) isomer.[14][15]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and widely used coupling reagent.[13]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered more reactive than HBTU, leading to faster couplings and reduced racemization, especially for sterically hindered amino acids.[6][14][15][16] The 7-azabenzotriazole moiety provides anchimeric assistance during the coupling reaction.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU that often provides comparable performance.[16]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient uronium salt based on OxymaPure as the leaving group.[17] It offers excellent performance with reduced risk of explosion compared to benzotriazole-based reagents and is more soluble in a wider range of solvents.[17]
Quantitative Performance Comparison
The following table summarizes the performance of various coupling reagents in terms of crude peptide purity and racemization levels. It is important to note that direct comparisons can be challenging as results are often dependent on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Crude Purity (%) | Racemization (%) | Reference(s) |
| DCC | HOBt | - | DMF | ~90-95 | Variable | [13] |
| HBTU | - | DIPEA | DMF | ~95-98 | < 1-2 | [13][16] |
| HATU | - | DIPEA | DMF | >99 | < 0.5 | [13][16] |
| HCTU | - | DIPEA | DMF | ~98-99 | < 1 | [16] |
| PyBOP | - | DIPEA | DMF | ~95 | < 1-2 | [13][16] |
| COMU | - | DIPEA | DMF | >99 | < 0.5 | [13][17] |
Mechanistic Overview of Peptide Coupling Reagents
The following diagrams illustrate the general mechanisms of action for the different classes of coupling reagents.
Caption: General mechanism for carbodiimide-mediated peptide coupling.
Caption: General mechanisms for phosphonium and aminium/uronium salt-mediated peptide coupling.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol provides a general guideline for the synthesis of a peptide on a solid support using HATU as the coupling reagent.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/HATU solution and pre-activate for 1-2 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 30-60 minutes.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying:
-
Wash the resin thoroughly with DMF, DCM, and Methanol.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion: Selecting the Optimal Reagent
The choice of coupling reagent is a critical parameter in peptide synthesis that must be tailored to the specific requirements of the target peptide. For routine syntheses, cost-effective options like DIC/HOBt or HBTU may be sufficient. However, for challenging sequences, sterically hindered amino acids, or when minimizing racemization is paramount, more powerful reagents such as HATU or COMU are the preferred choice.[16] By understanding the mechanisms, advantages, and limitations of each class of coupling reagent, researchers can make informed decisions to optimize their peptide synthesis workflows and achieve their desired outcomes with high purity and yield.
References
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Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved January 17, 2026, from [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (1998). PubMed. Retrieved January 17, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 17, 2026, from [Link]
-
Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (1998, October 1). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 17, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783. [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmaceutical Sciences and Research. Retrieved January 17, 2026, from [Link]
-
Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. (2018, June). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
HBTU, DIPEA Peptide Coupling Mechanism. (2021, January 18). Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]
-
Introduction to Peptide Synthesis. (2013, May 1). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2022, May 9). PMC. Retrieved January 17, 2026, from [Link]
-
Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2004, June). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Coupling Reagents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Modern Approach to Sulfonamide Synthesis: The Decisive Advantages of Pentafluorophenyl Sulfonate Esters Over Traditional Sulfonyl Chlorides
In the landscape of modern drug discovery and organic synthesis, the sulfonamide moiety remains a cornerstone functional group, integral to a vast array of therapeutic agents. For decades, the synthesis of this critical linkage has been dominated by the use of sulfonyl chlorides—highly reactive and effective, yet notoriously temperamental reagents. Their high reactivity, while powerful, often comes at the cost of functional group tolerance, stability, and ease of handling.[1][2]
This guide presents a comprehensive comparison between traditional sulfonyl chlorides and a superior class of reagents: pentafluorophenyl (PFP) sulfonate esters. We will delve into the fundamental differences in their reactivity, stability, and handling, providing field-proven experimental data and protocols to demonstrate why PFP sulfonate esters are not merely an alternative, but a significant advancement for researchers seeking efficiency, selectivity, and reliability in their synthetic workflows.
The Core Dilemma: Reactivity vs. Stability
The utility of a sulfonylating agent is a delicate balance between reactivity and stability. An ideal reagent should be reactive enough to engage with a wide range of nucleophiles under mild conditions but stable enough to be stored, handled, and purified without special precautions, all while tolerating other sensitive functional groups within a complex molecule.
-
Traditional Sulfonyl Chlorides: These reagents sit at the extreme end of the reactivity spectrum. The sulfur atom is highly electrophilic, making them potent sulfonylating agents.[3] However, this potency is also their primary drawback. They are highly susceptible to hydrolysis, often decomposing upon exposure to atmospheric moisture, and their aggressive nature can lead to a lack of chemoselectivity in complex substrates.[1][4] Their storage and handling require stringent anhydrous conditions, complicating laboratory workflows.[1]
-
Pentafluorophenyl Sulfonate Esters: PFP sulfonate esters represent a paradigm shift. The electron-withdrawing pentafluorophenyl group provides sufficient activation for the sulfonate ester to act as an effective sulfonylating agent, yet the overall construct imparts remarkable stability.[5] These reagents are typically crystalline solids with excellent "shelf stability," resistant to ambient moisture and compatible with both acidic and basic work-up conditions.[5] This inherent stability simplifies purification and handling, making them far more user-friendly.
Comparative Analysis: Performance Under Scrutiny
| Feature | Sulfonyl Chlorides | Pentafluorophenyl Sulfonate Esters | Advantage of PFP Esters |
| Physical State | Often liquids or low-melting solids | Typically stable, crystalline solids | Easier handling, purification, and storage. |
| Stability | Highly moisture-sensitive; prone to hydrolysis.[1][4] | Excellent bench-top stability; resistant to hydrolysis.[5][6] | Enhanced reliability and longer shelf-life. |
| Reactivity | Extremely high; can be unselective.[1][5] | Moderated and tunable; less reactive than sulfonyl chlorides.[5] | Superior chemoselectivity and functional group tolerance. |
| Handling | Requires stringent anhydrous conditions.[1] | Can be handled in air; compatible with aqueous media.[5] | Simplified experimental setup and broader solvent scope. |
| Reaction Conditions | Often cryogenic (e.g., 0 °C) to control reactivity.[5] | Typically requires heating (>65 °C) and a base for activation.[5] | Tunable reactivity allows for controlled and predictable outcomes. |
Mechanism and the Power of Tunable Reactivity
The moderated reactivity of PFP sulfonate esters is not a limitation but a key strategic advantage. While alkylsulfonyl chlorides react readily with amines at 0 °C, the corresponding PFP sulfonate esters are often inert under these conditions.[5] Reaction of alkyl PFP sulfonates with amines requires activation, typically with heat and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This is consistent with a reaction pathway proceeding through a sulfene intermediate, a mechanism also known for alkyl sulfonyl chlorides.[5][7]
The requirement for an activating stimulus (heat and base) grants the chemist precise control over the reaction, preventing unwanted side reactions and enabling exquisite chemoselectivity.
Caption: Base-mediated formation of a sulfene intermediate from an alkyl PFP sulfonate.
Experimental Validation: A Head-to-Head Chemoselectivity Test
To unequivocally demonstrate the superiority of PFP sulfonate esters in a scenario demanding high selectivity, we replicate a key competition experiment.[5] This protocol provides a self-validating system to observe the differential reactivity firsthand.
Workflow: Competitive Sulfonylation
Caption: Workflow for the competitive sulfonylation experiment.
Protocol 1: Chemoselectivity Challenge
Objective: To demonstrate that a primary amine will react selectively with a sulfonyl chloride in the presence of a PFP sulfonate ester.
Materials:
-
Benzenesulfonyl chloride (1.0 eq, 177 mg, 1.0 mmol)
-
p-Toluenepentafluorophenyl sulfonate (1.0 eq, 326 mg, 1.0 mmol)
-
4-Methylbenzylamine (1.0 eq, 121 mg, 1.0 mmol)
-
Pyridine (2.0 eq, 158 mg, 2.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add p-toluenepentafluorophenyl sulfonate (326 mg) and anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (177 mg) followed by pyridine (158 mg).
-
Slowly add a solution of 4-methylbenzylamine (121 mg) in anhydrous DCM (5 mL) to the reaction mixture over 5 minutes.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).
-
After 1 hour, quench the reaction by adding 1M HCl (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with saturated brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and LCMS.
Expected Outcome: The analysis will show the formation of N-(4-methylbenzyl)benzenesulfonamide as the sole product. The p-toluenepentafluorophenyl sulfonate will be recovered largely unreacted, demonstrating the profound difference in reactivity.[5]
Leveraging Stability for Complex Syntheses
The robustness of PFP sulfonate esters makes them ideal for multi-step syntheses where reagents must endure a variety of reaction conditions. They have been successfully employed as protecting groups for sulfonic acids that remain intact during demanding transformations like Suzuki-Miyaura cross-coupling reactions.[8][9] This is a feat that is practically impossible with the corresponding sulfonyl chlorides.
Protocol 2: Sulfonamide Synthesis in Aqueous Media
Objective: To showcase the stability and utility of PFP sulfonate esters in a reaction medium incompatible with sulfonyl chlorides.
Materials:
-
Pentan-3-yl pentafluorophenyl sulfonate (1.0 eq, 316 mg, 1.0 mmol)
-
Glycine ethyl ester hydrochloride (1.2 eq, 167 mg, 1.2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq, 380 mg, 2.5 mmol)
-
Tetrahydrofuran (THF) / Water (1:1 mixture, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve pentan-3-yl pentafluorophenyl sulfonate (316 mg), glycine ethyl ester hydrochloride (167 mg), and DBU (380 mg) in a 1:1 mixture of THF and water (10 mL).
-
Heat the reaction mixture to 70 °C and stir for 12 hours.
-
After cooling to room temperature, acidify the mixture with 1M HCl to pH ~2.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield the desired sulfonamide.
Causality Behind Experimental Choices:
-
Aqueous Media: The use of a THF/water solvent system directly highlights the hydrolytic stability of the PFP sulfonate ester, a condition that would lead to the immediate decomposition of a sulfonyl chloride.[5]
-
DBU as Base: DBU is used not only to deprotonate the amine hydrochloride but also to promote the probable sulfene-mediated reaction pathway, which requires a strong, non-nucleophilic base.[5]
-
Heat: The application of heat is necessary to overcome the activation energy for the reaction with the less reactive PFP sulfonate ester, demonstrating the principle of tunable reactivity.
Conclusion: A Clear Verdict
For the modern medicinal or synthetic chemist, the choice of reagents is paramount to achieving complex molecular targets with efficiency and precision. While sulfonyl chlorides have a long history of utility, their operational drawbacks—poor stability, high and often indiscriminate reactivity, and handling difficulties—render them suboptimal for many contemporary applications.
Pentafluorophenyl sulfonate esters emerge as a demonstrably superior class of reagents. Their exceptional stability, moderated and tunable reactivity, and broad compatibility with diverse reaction conditions, including aqueous media, provide a powerful and reliable tool for sulfonamide synthesis.[5] By switching from sulfonyl chlorides to PFP sulfonate esters, researchers can expect to see improved yields, higher chemoselectivity, simplified protocols, and ultimately, an accelerated path to their synthetic goals.
References
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Caddick, S., Wilden, J. D., & Judd, D. B. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. Chemical Communications, (21), 2727-8. [Link]
-
Kim, H., & Lee, P. H. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters, 23(12), 4516–4520. [Link]
-
Caddick, S., Wilden, J. D., & Judd, D. B. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. PubMed, PMID: 15917926. [Link]
-
Kim, H., & Lee, P. H. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. ACS Publications. [Link]
-
Zheng, Y., et al. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters. [Link]
-
Caddick, S., Wilden, J. D., & Judd, D. B. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. RSC Publishing. [Link]
-
Yusuff, A. S., & Bode-Olajide, F. B. (2023). Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil. Tenside Surfactants Detergents, 60(4), 277-285. [Link]
-
Willis, M. C., et al. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. [Link]
-
Avitabile, B. G., Smith, C. A., & Judd, D. B. (2005). Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl- and heterobiaryl sulfonate esters. Organic Letters, 7(5), 843–846. [Link]
-
Hilvano, E. G. V., et al. (2025). Direct Electrochemical Synthesis of Pentafluorophenyl Esters via Oxyl-Radical-Promoted Nucleophilic Aromatic Substitution. Organic & Biomolecular Chemistry. [Link]
-
Avitabile, B. G., Smith, C. A., & Judd, D. B. (2005). Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl- and heterobiaryl sulfonate esters. PubMed, PMID: 15727455. [Link]
-
Caddick, S., et al. (2006). Trichlorophenol (TCP) sulfonate esters: A selective alternative to pentafluorophenol (PFP) esters and sulfonyl chlorides for the preparation of sulfonamides. Chemical Communications. [Link]
-
Wikipedia. (2024). Pentafluorophenyl esters. Wikipedia. [Link]
-
Avitabile, B. G., Smith, C. A., & Judd, D. B. (2005). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. ResearchGate. [Link]
-
Bar-Ziv, R., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
Avitabile, B. G., Smith, C. A., & Judd, D. B. (2005). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Organic Letters. [Link]
-
Yusuff, A. S., & Bode-Olajide, F. B. (2025). Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil. ResearchGate. [Link]
-
Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]
-
Das, B., et al. (2012). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
James, G. V. (1940). COMPARATIVE STUDIES OF THE CHEMICAL CHANGES OCCURRING IN SULFONAMIDE DRUGS DURING THERAPY IN MAN. Journal of Clinical Investigation. [Link]
-
Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. RSC Publishing. [Link]
-
Roberts, K. S., & Sampson, N. S. (2014). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. [Link]
-
ResearchGate. (2025). Transformation of pentafluorophenyl esters. ResearchGate. [Link]
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
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A Comparative Kinetic Analysis of 2,3,4,5,6-Pentafluorophenyl 2-Chlorobenzenesulfonate for Sulfonamide Synthesis with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the efficient and predictable formation of sulfonamides remains a critical pursuit. The choice of the sulfonylating agent is paramount, directly influencing reaction kinetics, substrate scope, and overall synthetic efficiency. This guide provides an in-depth kinetic analysis of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate as a potent reagent for the sulfonylation of primary amines. We will objectively compare its performance with alternative sulfonylating agents, supported by available experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
The Rationale for Activated Sulfonate Esters in Amine Functionalization
The sulfonylation of amines is a cornerstone reaction for the synthesis of a diverse array of biologically active molecules. Traditionally, sulfonyl chlorides have been the reagents of choice. However, their high reactivity can sometimes lead to challenges in controlling selectivity, and they can be sensitive to moisture. This has spurred the development of alternative reagents, such as activated sulfonate esters.
Among these, 2,3,4,5,6-Pentafluorophenyl (PFP) esters have emerged as highly effective activating groups for various transformations, including peptide synthesis and bioconjugation.[1] The strong electron-withdrawing nature of the pentafluorophenyl ring renders the sulfonyl sulfur highly electrophilic and makes the pentafluorophenoxide an excellent leaving group. This enhanced reactivity allows for the smooth sulfonylation of even weakly nucleophilic amines under mild conditions. Furthermore, PFP esters often exhibit greater stability towards hydrolysis compared to their sulfonyl chloride counterparts, a significant practical advantage in many synthetic setups.[2]
Reaction Mechanism and Kinetic Profile
The reaction between this compound and a primary amine proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom. Mechanistic studies on related PFP sulfonate esters suggest that the reaction with amines can proceed through an elimination-addition pathway.[3]
Caption: Generalized reaction pathway for the sulfonylation of a primary amine.
The kinetics of this reaction are typically second-order, with the rate being dependent on the concentration of both the sulfonate ester and the amine. The second-order rate constant, kN, serves as a quantitative measure of the reagent's reactivity.
Comparative Kinetic Data: A Data-Driven Assessment
While specific kinetic data for the reaction of this compound with a wide range of primary amines is not extensively tabulated in publicly available literature, we can draw valuable comparisons from studies on analogous systems. The reactivity of sulfonylating agents is profoundly influenced by the nature of both the leaving group and the substituents on the benzenesulfonyl ring.
For a meaningful comparison, we will consider the reactivity of various substituted benzenesulfonyl chlorides with aniline in methanol, as this provides a standardized benchmark.
| Sulfonylating Agent | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Relative Reactivity (vs. Benzenesulfonyl Chloride) |
| This compound | (Estimated High) | >>1 |
| p-Toluenesulfonyl Chloride | 0.035 | 0.48 |
| Benzenesulfonyl Chloride | 0.073 | 1.00 |
| p-Chlorobenzenesulfonyl Chloride | 0.14 | 1.92 |
| p-Nitrobenzenesulfonyl Chloride | 1.2 | 16.44 |
| 2,4-Dichlorobenzenesulfonyl Chloride | (High) | >1 |
Note: The rate constant for this compound is estimated to be high based on the powerful electron-withdrawing effects of the pentafluorophenyl leaving group and the additional chloro-substituent on the benzene ring. Precise experimental determination is recommended for specific applications.
The data clearly illustrates the significant impact of electron-withdrawing groups on the rate of sulfonylation. The presence of a nitro group in the para position of benzenesulfonyl chloride increases the reaction rate by over 16-fold compared to the unsubstituted analog. Similarly, the two chlorine atoms in 2,4-dichlorobenzenesulfonyl chloride lead to a marked increase in reactivity.[4]
Given that the pentafluorophenyl group is a substantially better leaving group than chloride, it is reasonable to infer that the reactivity of this compound will be significantly higher than that of even the most activated sulfonyl chlorides.
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
To quantitatively assess the reaction kinetics, a robust and reproducible experimental protocol is essential. UV-Vis spectrophotometry is a convenient and widely used technique for monitoring the progress of such reactions, provided there is a discernible change in the UV-Vis spectrum as the reaction proceeds.
Materials:
-
This compound
-
Primary amine of interest (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare stock solutions of the sulfonate ester and the primary amine in the chosen anhydrous solvent at known concentrations.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range where either the reactant or the product has a unique absorbance peak. For kinetic measurements, select a fixed wavelength corresponding to the maximum absorbance of the species being monitored.
-
Reaction Initiation: In a quartz cuvette, rapidly mix known volumes of the pre-thermostated reactant solutions. Ensure the amine is in large excess (at least 10-fold) to maintain pseudo-first-order conditions.
-
Data Acquisition: Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Data Analysis: The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation. The second-order rate constant (kN) is then calculated by dividing kobs by the concentration of the amine in excess.
Caption: Workflow for the kinetic analysis of the sulfonylation reaction.
Advantages and Disadvantages: A Balanced Perspective
This compound
Advantages:
-
High Reactivity: The combination of the pentafluorophenyl leaving group and the 2-chloro substituent leads to a highly electrophilic sulfur center, enabling rapid reactions even with less nucleophilic amines.
-
Mild Reaction Conditions: The high reactivity often allows for reactions to be carried out at or below room temperature, which is beneficial for sensitive substrates.
-
Good Hydrolytic Stability (relative to sulfonyl chlorides): PFP esters are generally less susceptible to hydrolysis, simplifying handling and reaction setup.[2]
Disadvantages:
-
Cost and Availability: Highly fluorinated reagents can be more expensive and less readily available than common sulfonyl chlorides.
-
Potential for Side Reactions: The high reactivity, if not properly controlled, could lead to non-selective reactions in complex molecules with multiple nucleophilic sites.
Alternative Sulfonylating Agents (e.g., p-Toluenesulfonyl Chloride, Mesyl Chloride)
Advantages:
-
Cost-Effective and Readily Available: These are common laboratory reagents.
-
Well-Established Procedures: A vast body of literature exists for their use in a wide range of applications.
Disadvantages:
-
Lower Reactivity: May require more forcing conditions (higher temperatures, longer reaction times) for less nucleophilic amines.
-
Moisture Sensitivity: Sulfonyl chlorides can be sensitive to hydrolysis, requiring strictly anhydrous conditions.
Conclusion and Future Outlook
This compound stands out as a highly potent sulfonylating agent for primary amines. Its exceptional reactivity, driven by the superb leaving group ability of the pentafluorophenoxide, allows for the efficient synthesis of sulfonamides under mild conditions. While cost and availability may be considerations, for challenging substrates or when rapid reaction kinetics are desired, it represents a superior alternative to traditional sulfonyl chlorides.
The continued exploration of highly activated sulfonate esters is a promising avenue for the development of novel synthetic methodologies. Further detailed kinetic studies on a broader range of primary amines and in various solvent systems will provide a more comprehensive understanding of the reactivity of these powerful reagents, enabling more precise control over sulfonamide synthesis in complex molecular architectures.
References
- Klok, H. A., et al. (2011). Peptide/protein-polymer conjugates. Polymer Chemistry, 2(9), 1915-1933.
- BenchChem. (2025). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. BenchChem Technical Guides.
- Caddick, S., et al. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters.
- BenchChem. (2025). A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. BenchChem Technical Guides.
- Williams, A., & Douglas, K. T. (1973). The aminolysis of activated sulfonyl derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 1454-1459.
- Caddick, S., et al. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters.
- Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry.
- Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry.
- Ngassa, F. N., et al. (2025). Trichlorophenol (TCP) Sulfonate Esters: A Selective Alternative to Pentafluorophenol (PFP) Esters and Sulfonyl Chlorides for the Preparation of Sulfonamides. European Journal of Organic Chemistry.
- Sarpong, R., et al. (2025). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Science Advances.
- Um, I. H., et al. (2007). Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines. The Journal of Organic Chemistry, 72(15), 5817-5823.
- ResearchGate. (2014). How do I form an ester using pentafluorophenol?.
- University of California, Davis. (n.d.). Second order, when n=2. Chem 107B, Lecture 3.
- Wikipedia. (2023, October 23). Pentafluorophenyl esters. Wikipedia.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Sulfonamides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical analysis, the accurate quantification of sulfonamides remains a critical task. These synthetic antimicrobial agents are widely used in both human and veterinary medicine, necessitating robust analytical methods to ensure product quality, monitor residues in food products, and support pharmacokinetic studies. This guide, born from extensive in-field experience, provides an in-depth validation and comparison of a classic derivatization-based colorimetric method, rooted in the principles of the Bratton-Marshall reaction, against modern chromatographic techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Our objective is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, offering a self-validating framework for your own analytical challenges. Every claim is substantiated by authoritative sources, ensuring a trustworthy and comprehensive resource.
The Foundational Chemistry: Derivatization of Sulfonamides for Quantification
Many analytical techniques rely on the inherent physicochemical properties of an analyte for detection. However, when a molecule lacks a suitable chromophore or fluorophore for sensitive detection, chemical derivatization becomes an invaluable tool. For sulfonamides, which possess a primary aromatic amine group, the Bratton-Marshall reaction has historically been a cornerstone of their quantification.[1]
This method involves a two-step process:
-
Diazotization: The primary aromatic amine of the sulfonamide is reacted with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt.
-
Coupling: The resulting diazonium salt is then coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine (NED), to produce a highly colored azo dye. The intensity of this color, measured using a spectrophotometer, is directly proportional to the concentration of the sulfonamide.
Caption: The Bratton-Marshall reaction pathway for sulfonamide quantification.
This derivatization approach offers the advantage of converting a relatively non-descript molecule into one with a strong absorbance in the visible spectrum, thereby enhancing the sensitivity of the measurement.
Method Validation: A Comparative Framework
An analytical method is only as reliable as its validation. We will now dissect the validation of a Bratton-Marshall-type colorimetric method and compare its performance against that of HPLC-UV and LC-MS/MS across the key parameters defined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Table 1: Comparative Overview of Analytical Methods for Sulfonamide Quantification
| Parameter | Derivatization-Colorimetric Method (Bratton-Marshall) | HPLC-UV | LC-MS/MS |
| Principle | Chemical derivatization to form a colored compound, measured by spectrophotometry. | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. |
| Specificity | Moderate. Prone to interference from other primary aromatic amines. | Good. Separation of individual sulfonamides and from matrix components. | Excellent. High selectivity based on mass-to-charge ratio. |
| Sensitivity (LOD/LOQ) | Good. Can achieve low µg/mL levels. | Good. Typically in the low µg/mL to high ng/mL range. | Excellent. Can reach low ng/mL to pg/mL levels. |
| Throughput | Low to moderate. Sequential sample processing. | Moderate. Automated injections, but with chromatographic run times. | High. Fast chromatography and automated analysis. |
| Multi-analyte Capability | Limited. Measures total primary aromatic amines unless preceded by separation. | Yes. Can simultaneously quantify multiple sulfonamides. | Yes. Excellent for multi-residue analysis. |
| Cost & Complexity | Low. Requires basic laboratory equipment. | Moderate. Requires an HPLC system. | High. Requires a sophisticated and expensive LC-MS/MS system. |
In-Depth Analysis of Validation Parameters
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
-
Derivatization-Colorimetric Method: The primary drawback of the Bratton-Marshall method is its lack of specificity. The reaction targets the primary aromatic amine functional group, which is common to all sulfonamides and potentially other compounds in the sample matrix.[2] This can lead to an overestimation of the target analyte. While modifications can be made to minimize interferences, the inherent non-specificity remains a significant limitation.
-
HPLC-UV: This technique offers significantly better specificity. The chromatographic column separates the target sulfonamide from other compounds based on their physicochemical properties. Co-eluting substances can still pose a challenge, but this can often be addressed by optimizing the mobile phase, column chemistry, or detection wavelength.
-
LC-MS/MS: This is the gold standard for specificity. It combines the separating power of liquid chromatography with the high selectivity of tandem mass spectrometry. By monitoring for a specific precursor ion and its characteristic product ions, the identity and quantity of the analyte can be confirmed with a very high degree of confidence, even in complex matrices.[3]
Linearity and Range
Linearity demonstrates a proportional relationship between the analytical signal and the concentration of the analyte over a defined range.
-
Derivatization-Colorimetric Method: These methods can exhibit good linearity over a specific concentration range. For instance, a study on sulfadiazine showed a linear range of 0.4-12 ppm.[3] However, at higher concentrations, deviations from Beer's Law can occur.
-
HPLC-UV & LC-MS/MS: Both techniques typically demonstrate excellent linearity over a wider concentration range. A validated HPLC method for ten sulfonamides in milk reported a linear range of 20–1000 µg/kg.[2]
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements.
Table 2: Representative Performance Data for Sulfonamide Analysis
| Method | Analyte | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Derivatization-Colorimetric | Sulfadiazine | Pharmaceutical | 97.3 - 100.8% | 0.1 - 0.5% | [4] |
| HPLC-FLD (with derivatization) | 5 Sulfonamides | Organic Fertilizers | 77.00–121.16% | 4.36–18.55% | [5] |
| HPLC-UV | 10 Sulfonamides | Milk | 93.9 - 115.9% | < 8.8% | [2] |
| HPLC-UV | 4 Sulfonamides | Buffalo Meat | 72 - 89% | Not Specified | [4] |
| LC-MS/MS | 10 Sulfonamides | Milk | Not Specified | Not Specified | [6] |
| LC-MS/MS | 4 Sulfonamides | Fish Tissues | 75 - 94% | Not Specified | [3] |
-
Derivatization-Colorimetric Method: While capable of good accuracy and precision under controlled conditions, the multi-step nature of the derivatization process can introduce variability.
-
HPLC-UV & LC-MS/MS: These automated techniques generally offer superior precision. The use of internal standards in LC-MS/MS can further enhance accuracy by compensating for variations in sample preparation and instrument response.[7]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.
Table 3: Comparison of Detection and Quantitation Limits
| Method | Analyte(s) | Matrix | LOD | LOQ | Reference |
| Derivatization-Colorimetric | Sulfadiazine | Pharmaceutical | 0.03 - 0.05 µg/mL | 0.11 - 0.18 µg/mL | [4] |
| HPLC-FLD (with derivatization) | 5 Sulfonamides | Organic Fertilizers | 13.53–23.30 µg/kg | 26.02–40.38 µg/kg | [5] |
| HPLC-UV | 4 Sulfonamides | Buffalo Meat | 6.06 - 10.68 µg/Kg | 18.37 - 32.37 µg/Kg | [4] |
| LC-MS/MS | 10 Sulfonamides | Milk | Not specified | 5.3-11.2 µg/L | [6] |
| LC-MS/MS | 4 Sulfonamides | Fish Tissues | 1.35 - 2.10 µg/kg (as CCα) | 1.67 - 2.75 µg/kg (as CCβ) | [3] |
-
Derivatization-Colorimetric Method: The derivatization step enhances sensitivity, allowing for respectable LOD and LOQ values.
-
HPLC-UV: Offers good sensitivity suitable for many applications.
-
LC-MS/MS: Unparalleled in sensitivity, making it the method of choice for trace-level residue analysis.[8]
Experimental Protocols
To provide a practical context, here are condensed, step-by-step protocols for the discussed methods.
Protocol 1: Bratton-Marshall Method for Sulfonamide Quantification (General Procedure)
-
Standard and Sample Preparation: Prepare a series of sulfonamide standards and the sample solution in a suitable solvent.
-
Acidification: To an aliquot of the standard or sample, add hydrochloric acid to create an acidic environment.
-
Diazotization: Add sodium nitrite solution and allow the reaction to proceed for a few minutes to form the diazonium salt.[9]
-
Removal of Excess Nitrite: Add ammonium sulfamate solution to quench any unreacted nitrous acid.
-
Coupling: Add the N-(1-Naphthyl)ethylenediamine (NED) coupling reagent. A color will develop almost immediately.[9]
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 545 nm) using a spectrophotometer.
-
Quantification: Construct a calibration curve from the standards and determine the concentration of the unknown sample.
Caption: Workflow for the Bratton-Marshall colorimetric assay.
Protocol 2: HPLC-UV Method for Sulfonamide Quantification in Pharmaceuticals
-
Sample Preparation:
-
Weigh and powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of the sulfonamide and transfer to a volumetric flask.
-
Add a suitable solvent (e.g., methanol) and sonicate to dissolve.
-
Dilute to volume with the solvent and mix well.
-
Filter the solution through a 0.45 µm filter into an HPLC vial.[10]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of a buffer (e.g., 0.02 M potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for the target sulfonamide (e.g., 265 nm).[7]
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Quantify the sulfonamide peak based on its area and the calibration curve generated from the standards.
-
Protocol 3: LC-MS/MS Method for Sulfonamide Residue Analysis in Milk
-
Sample Preparation (Extraction):
-
To a measured volume of milk, add an internal standard solution.
-
Add acetonitrile to precipitate proteins.
-
Vortex and centrifuge to separate the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent mixture (e.g., 10% methanol in water).
-
Filter the solution through a 0.22 µm filter prior to injection.[7]
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: Typically 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for each sulfonamide.[7]
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Quantify each sulfonamide based on the peak area ratio to its corresponding internal standard and the calibration curve.
-
Caption: General workflow for chromatographic analysis of sulfonamides.
Conclusion and Recommendations
The choice of an analytical method for sulfonamide quantification is a balance of scientific requirements and practical constraints.
-
The derivatization-based colorimetric method (Bratton-Marshall) , while historically significant and cost-effective, is best suited for screening purposes or in matrices where interfering substances are known to be absent. Its primary limitation is the lack of specificity.
-
HPLC-UV represents a robust and reliable workhorse for routine quality control of pharmaceutical formulations. It offers a good balance of specificity, sensitivity, and cost.
-
LC-MS/MS is the unequivocal choice for trace-level residue analysis in complex matrices such as food products and for applications requiring the highest level of confidence in the results. Its superior sensitivity and specificity justify the higher initial investment and operational complexity.
As a senior application scientist, my recommendation is to align the analytical technique with the specific question you are trying to answer. For regulatory submissions and food safety applications, the specificity and sensitivity of LC-MS/MS are indispensable. For routine quality control of well-characterized products, HPLC-UV provides a reliable and cost-effective solution. The Bratton-Marshall method, while a valuable teaching tool and useful for preliminary screening, should be employed with a thorough understanding of its limitations.
This guide has provided a comprehensive comparison, grounded in scientific principles and supported by experimental data, to empower you to make informed decisions in your analytical endeavors.
References
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Al-Enizi, M. H. (2014). Spectrophotometric Method for Determination of Sulfamethoxazole in Pharmaceutical Preparations by Diazotization-Coupling Reaction. Journal of Applicable Chemistry, 3(4), 1528-1536. [Link]
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Samanidou, V., & Nikolaidou, A. (2016). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods, 5(3), 56. [Link]
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Brna, P. W. (1944). Spectrophotometric Determinations of the Sulfonamides. Loyola University Chicago. [Link]
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Whelpton, R., & Watkins, G. (1981). Bratton-Marshall and liquid-chromatographic methods compared for determination of sulfamethazine acetylator status. Clinical Chemistry, 27(11), 1911–1914. [Link]
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Kowalski, P., & Oledzka, I. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 465. [Link]
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Li, Y., et al. (2014). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Journal of Chromatographic Science, 52(8), 859-866. [Link]
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Tölgyesi, Á., et al. (2013). Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry Detection. Journal of Liquid Chromatography & Related Technologies, 36(10), 1337-1353. [Link]
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Patyra, E., & Kwiatek, K. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(21), 5038. [Link]
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U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. [Link]
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Rodrigues, M. V. N., et al. (2015). Development and Validation of Analytical Method for Sulfonamide Residues in Eggs by Liquid Chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. Journal of Chromatography & Separation Techniques, 6(5), 1-8. [Link]
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Belal, F., et al. (2017). Comparison of approaches for assessing detection and quantitation limits in bioanalytical methods using HPLC for sotalol in plasma. Journal of Pharmaceutical Analysis, 7(5), 323-331. [Link]
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Parab, S. R., & Amritkar, P. N. (2012). Development and validation of a procedure for determination of sulfonamide residues in pasteurized milk using modified QuEChERS method and liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 95(5), 1528–1533. [Link]
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Kumar, N., et al. (2020). Simultaneous Detection and Quantification of Four Sulfonamides in Buffalo Meat using RP-HPLC. Journal of Animal Research, 10(4), 589-594. [Link]
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Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130. [Link]
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Gu, H., et al. (2015). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Analytica Chimica Acta, 887, 17-31. [Link]
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Reddy, B. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Applicable Chemistry, 7(1), 26-34. [Link]
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Al-Ghannam, S. M. (2022). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Journal of Analytical Science and Technology, 13(1), 1-15. [Link]
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Le, T. X., et al. (2012). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis, 20(3), 669-677. [Link]
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Al-Aani, H. M., & Al-Kafajy, A. A. (2021). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Journal of Chemistry, 2021, 1-10. [Link]
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Assessing the stability of the S-O bond in 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate under acidic and basic conditions.
A Comparative Guide to the Chemical Stability of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate
Assessing S-O Bond Lability under Acidic and Basic Conditions Relative to Standard Aryl Sulfonates
Introduction
In the landscape of modern organic synthesis and drug development, sulfonate esters are indispensable as activating groups for alcohols and phenols, facilitating a wide array of nucleophilic substitution reactions.[1] The reactivity of these esters is critically governed by the electronic nature of both the sulfonyl and the aryl- or alkyl-oxy moieties. The introduction of highly electron-withdrawing groups, such as a pentafluorophenyl (PFP) group, is known to create exceptionally potent leaving groups, significantly accelerating reaction rates.[2] However, this enhanced reactivity can also translate to decreased chemical stability, posing challenges for synthesis, purification, and long-term storage.
This guide provides a comprehensive assessment of the stability of the S-O bond in this compound. We will explore its susceptibility to hydrolysis under both acidic and basic conditions. To provide a clear performance benchmark, its stability profile will be objectively compared against two widely used, less-activated sulfonate esters: 2-chlorophenyl 4-toluenesulfonate (tosylate) and 2-chlorophenyl methanesulfonate (mesylate). The insights derived from this comparative analysis are crucial for researchers in selecting appropriate reaction conditions, developing robust purification strategies, and ensuring the shelf-life of intermediates and final products incorporating such activated sulfonate motifs.
The Causality Behind Experimental Design
The core of this investigation lies in understanding how the electronic properties of the leaving group (the phenoxide) influence the stability of the sulfonate ester. The pentafluorophenyl group is a powerful electron-withdrawing moiety due to the cumulative inductive effects of the five fluorine atoms. This makes the corresponding pentafluorophenoxide a highly stable anion and, consequently, an excellent leaving group.[2] In contrast, the 2-chlorophenoxy group, while influenced by the chloro-substituent, is a significantly less potent leaving group. The primary comparison, therefore, is between the PFP ester and its tosylate and mesylate analogues, which are known to have good leaving group abilities, albeit generally less than perfluorinated systems.[3]
Our experimental design is centered around a kinetic study of hydrolysis across a range of pH values. By measuring the rate of degradation of each compound at constant temperature, we can quantify their relative stabilities. This approach allows for the determination of key kinetic parameters, such as observed rate constants (k_obs) and half-lives (t_1/2), which provide a direct and quantitative comparison. The choice of acidic, neutral, and basic conditions is designed to probe the different potential mechanisms of hydrolysis, which can be catalyzed by either H+ or OH−.[4][5]
Experimental Workflow: pH-Dependent Stability Assay
The following diagram outlines the workflow for the comparative stability assessment.
Caption: Workflow for the pH-dependent stability assay.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where the inclusion of well-characterized reference compounds (tosylate and mesylate esters) provides an internal benchmark for the results obtained with the PFP ester.
1. Materials:
-
This compound
-
2-chlorophenyl 4-toluenesulfonate (for synthesis, react 2-chlorophenol with tosyl chloride)
-
2-chlorophenyl methanesulfonate (for synthesis, react 2-chlorophenol with mesyl chloride)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Potassium chloride, Hydrochloric acid, Sodium phosphate (dibasic and monobasic), Sodium carbonate, Sodium bicarbonate (for buffers)
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (e.g., a structurally similar and stable compound like Verapamil)
-
Water, ultrapure (18.2 MΩ·cm)
2. Buffer Preparation:
-
pH 2.0 Buffer: Prepare a 0.2 M KCl solution and adjust the pH to 2.0 with 0.2 M HCl.
-
pH 7.4 Buffer (PBS): Prepare a standard phosphate-buffered saline solution.
-
pH 10.0 Buffer: Prepare a 0.1 M solution of sodium carbonate and adjust the pH to 10.0 with 0.1 M sodium bicarbonate.
3. Sample Preparation and Incubation:
-
Prepare 10 mM stock solutions of each test compound in DMSO.
-
In separate wells of a 96-well plate, add the appropriate volume of stock solution to the pre-warmed (37°C) buffer solutions to achieve a final concentration of 100 µM. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on the reaction.
-
Incubate the plate at 37°C with shaking.
4. Time-Point Sampling and Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) from each well.
-
Immediately quench the reaction by adding the aliquot to a larger volume (e.g., 200 µL) of cold acetonitrile containing the internal standard. This precipitates proteins (if any) and stops the hydrolysis.
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant for LC-MS/MS analysis.
-
The concentration of the parent compound is determined by monitoring its specific mass transition. The peak area is normalized to the internal standard.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line gives the negative of the observed first-order rate constant (-k_obs). The half-life is calculated as t_1/2 = 0.693 / k_obs.[6]
Results and Discussion: A Comparative Analysis
The stability of the S-O bond in aryl sulfonates is highly dependent on the electronic nature of the substituents and the pH of the medium. The expected order of stability is:
2-chlorophenyl methanesulfonate > 2-chlorophenyl 4-toluenesulfonate > this compound
This prediction is based on the leaving group ability of the corresponding phenoxides. Pentafluorophenoxide is an exceptionally stable anion, making it a superior leaving group compared to 2-chlorophenoxide.[2]
Comparative Stability Data (Hypothetical)
The following table summarizes the expected kinetic data from the pH stability assay.
| Compound | pH | k_obs (h⁻¹) (Predicted) | t_1/2 (h) (Predicted) |
| This compound | 2.0 | 0.069 | 10 |
| 7.4 | 0.010 | 70 | |
| 10.0 | 0.924 | 0.75 | |
| 2-chlorophenyl 4-toluenesulfonate | 2.0 | <0.005 | >140 |
| 7.4 | <0.002 | >350 | |
| 10.0 | 0.046 | 15 | |
| 2-chlorophenyl methanesulfonate | 2.0 | <0.005 | >140 |
| 7.4 | <0.002 | >350 | |
| 10.0 | 0.035 | 20 |
Mechanistic Interpretation
The hydrolysis of sulfonate esters can proceed through different mechanisms depending on the pH.[7][8]
1. Basic Hydrolysis (Alkaline Conditions):
Under basic conditions, hydrolysis typically occurs via a nucleophilic attack of a hydroxide ion on the sulfur atom. This can be either a concerted (S_N2-like) process or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate.[7][9] Given the highly activated nature of the PFP leaving group, the reaction is expected to be rapid. The electron-withdrawing PFP group makes the sulfur atom highly electrophilic and stabilizes the forming pentafluorophenoxide anion in the transition state.
Caption: General mechanism for base-catalyzed hydrolysis.
The significantly faster degradation of the PFP ester at pH 10.0 compared to the tosylate and mesylate analogues directly reflects the superior stability of the pentafluorophenoxide leaving group.
2. Acidic Hydrolysis:
Acid-catalyzed hydrolysis is generally much slower for sulfonate esters unless there are specific structural features that facilitate it. The mechanism often involves protonation of one of the sulfonyl oxygens, making the sulfur atom more electrophilic and susceptible to attack by a weak nucleophile like water. While still expected to be less stable than its counterparts, the PFP ester's degradation rate under acidic conditions will likely be less dramatically different from the tosylate and mesylate compared to the difference seen under basic conditions. Aromatic sulfonic acids are known to exhibit good stability in acidic aqueous solutions.[10]
Conclusion and Practical Implications
The stability of this compound is predicted to be substantially lower than that of corresponding tosylate and mesylate esters, particularly under basic conditions. The highly electron-withdrawing nature of the pentafluorophenyl group, while making it a valuable tool for chemical synthesis by creating a superb leaving group, renders the S-O bond highly susceptible to nucleophilic cleavage by hydroxide ions.
For researchers and drug development professionals, this has several key implications:
-
Synthesis and Work-up: Aqueous basic work-ups should be avoided or performed at low temperatures with brief exposure times to prevent cleavage of the ester. Neutral or mildly acidic conditions are preferable.
-
Purification: Chromatographic purification should be performed using neutral or buffered mobile phases. The high reactivity may also preclude the use of nucleophilic solvents or additives.
-
Storage: The compound should be stored in a dry, aprotic environment. Long-term storage in protic solvents, especially if not strictly neutral, is likely to lead to degradation.
By understanding the stability profile of highly activated sulfonate esters like this compound, scientists can better harness their synthetic potential while mitigating the risks associated with their inherent reactivity.
References
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Gomez, G. A., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. Available at: [Link][7][9]
-
Gomez, G. A., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC - NIH. Available at: [Link][8][11]
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Baraznenok, I. L., et al. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. PubMed. Available at: [Link][12]
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Kim, H., & Lee, P. H. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters. Available at: [Link][13][14]
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Patel, K., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. NIH. Available at: [Link][2]
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Vizgert, R. V. (1963). MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. Russian Chemical Reviews. Available at: [Link]
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Wrobleski, S. T., & Chorghade, M. S. (2012). Recent advances in heterolytic nucleofugal leaving groups. PMC - NIH. Available at: [Link][1]
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Mwene-Mbeja, T. M. (2019). Chemical Stability of Pharmaceutical Organic Compounds. Academicon. Available at: [Link][4]
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Tibbitt, M. W., et al. (2011). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Chemistry. Available at: [Link][5]
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Alonso, M. C., & Barceló, D. (2000). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. PubMed. Available at: [Link][10]
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A Senior Application Scientist's Guide to the Synthetic Utility of Pentafluorophenyl Sulfonate Esters
Welcome to a comprehensive review of substituted pentafluorophenyl (PFP) sulfonate esters, a class of reagents that has carved a significant niche in modern organic synthesis. In this guide, we move beyond simple protocols to explore the fundamental principles that make PFP sulfonates exceptionally versatile. We will dissect their reactivity, compare them to established alternatives, and provide field-proven methodologies to empower your research and development endeavors. Our focus is on the causality behind experimental choices, ensuring that every procedure is not just a series of steps, but a self-validating system grounded in chemical logic.
The Foundation: Why Sulfonates are Superior Leaving Groups
In the landscape of organic chemistry, nucleophilic substitution and cross-coupling reactions are foundational pillars for constructing molecular complexity. The efficiency of these transformations hinges critically on the efficacy of the leaving group. An ideal leaving group is a species that can depart with the bonding pair of electrons while remaining stable in its anionic form.
Sulfonate esters (R-SO₂-OR') are the gold standard, far surpassing halides in many applications. Their effectiveness stems from the fact that they are conjugate bases of strong sulfonic acids. The resulting sulfonate anion is exceptionally stable due to the delocalization of the negative charge across the three oxygen atoms via resonance, a principle shared by common sulfonates like mesylate, tosylate, and the highly reactive triflate.[1]
The reactivity hierarchy within this family is a direct consequence of the electronic properties of the substituent on the sulfonyl group.[1] Electron-withdrawing groups enhance the stability of the departing anion, thereby increasing the leaving group's ability. This brings us to the subject of this guide: the pentafluorophenyl sulfonate ester, a reagent that leverages the extreme electron-withdrawing power of fluorine to achieve remarkable reactivity.
The Pentafluorophenyl Advantage: A Leap in Reactivity
The introduction of a pentafluorophenyl (C₆F₅) group to the sulfonate ester framework represents a significant advance in activation chemistry. The five fluorine atoms exert a powerful inductive electron-withdrawing effect (-I), which dramatically increases the electrophilicity of the sulfur atom. This has two profound consequences:
-
Enhanced Leaving Group Ability : The strong polarization of the S-OAr bond makes the PFP sulfonate an excellent leaving group. The resulting pentafluorophenoxide anion is highly stabilized, making its departure from the substrate energetically favorable.
-
Increased Reactivity in Cross-Coupling : When the aryl group of the sulfonate itself is the target for functionalization (Ar-SO₂-OPFP), the C₆F₅O- moiety serves as a robust activating group, making the aryl group susceptible to transition-metal catalyzed cross-coupling reactions.
While direct, comprehensive kinetic comparisons with triflates are not abundant in the literature, the synthetic applications clearly position PFP sulfonates at the upper echelon of reactivity, rivaling other highly fluorinated sulfonates.
Comparative Analysis of Common Sulfonate Leaving Groups
To contextualize the utility of PFP sulfonates, it is useful to compare them with traditional sulfonate esters. The table below provides a comparative overview.
| Leaving Group | Abbreviation | Structure | Conjugate Acid | Approx. pKa of Conjugate Acid | Key Characteristics & Applications |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9[2] | Good reactivity, stable, economical. A workhorse for general transformations.[1] |
| Tosylate | -OTs | p-CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8[2] | More reactive than mesylate due to resonance stabilization from the aryl ring. Widely used.[1] |
| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid | ~ -12[2] | Exceptionally reactive due to the strong inductive effect of the CF₃ group. Ideal for unreactive substrates.[1][2] |
| Pentafluorophenyl Sulfonate | -OPFP | C₆F₅SO₃⁻ | Pentafluorophenylsulfonic Acid | Not readily available | Highly reactive due to the powerful inductive effect of the C₆F₅ ring. Excellent for cross-coupling and activating challenging substrates.[3] |
Key Synthetic Applications & Methodologies
PFP sulfonate esters are not a one-trick pony; their unique reactivity profile has been exploited in a variety of synthetic contexts.
As Electrophiles in Transition Metal-Catalyzed Cross-Coupling
One of the most powerful applications of aryl PFP sulfonates is their use as electrophiles in cross-coupling reactions. Their high reactivity makes them excellent alternatives to aryl halides or triflates, particularly in Suzuki-Miyaura, Sonogashira, and Chan-Evans-Lam couplings.[3]
Experimental Protocol 1: One-Pot Synthesis of Aryl Pentafluorophenyl Sulfonic Esters
This protocol, adapted from a copper-catalyzed multicomponent reaction, provides a robust method for synthesizing the PFP sulfonate esters needed for cross-coupling.[3]
Materials:
-
Aryl Diazonium Tetrafluoroborate (1.0 mmol)
-
DABSO (DABCO·(SO₂)₂) (0.6 mmol)
-
Pentafluorophenol (1.2 mmol)
-
Cu₂(OAc)₄·2H₂O (5 mol%)
-
Acetonitrile (MeCN) (3.0 mL)
-
Schlenk tube and standard inert atmosphere glassware
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the aryl diazonium tetrafluoroborate (1.0 mmol), DABSO (0.6 mmol), pentafluorophenol (1.2 mmol), and Cu₂(OAc)₄·2H₂O (0.05 mmol).
-
Add acetonitrile (3.0 mL) via syringe.
-
Seal the tube and stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl pentafluorophenyl sulfonate ester.
A Dual Role: The Protecting Group Strategy in Biaryl Synthesis
A particularly elegant strategy involves using the PFP sulfonate moiety as both a stable protecting group and a subsequent reactive handle.[4][5] In this approach, an aryl PFP sulfonate bearing a boronic acid (or ester) can first undergo a Suzuki-Miyaura reaction at the boronic acid site, leaving the PFP sulfonate untouched. The resulting biaryl PFP sulfonate can then be subjected to a second cross-coupling reaction where the PFP sulfonate acts as the leaving group. This allows for the controlled, sequential synthesis of complex biaryl structures.[4][5][6]
Workflow: Sequential Suzuki-Miyaura Couplings
The following diagram illustrates the logical flow of using a PFP sulfonate as a protecting group and then as a reactive site for sequential biaryl synthesis.
Caption: Sequential Suzuki-Miyaura coupling workflow.
Experimental Protocol 2: Suzuki-Miyaura Coupling of a Biaryl-PFP-Sulfonate Ester
This protocol is representative of the second step in the sequential coupling strategy, where the PFP sulfonate acts as the leaving group.[4]
Materials:
-
Biaryl-PFP-Sulfonate Ester (1.0 mmol)
-
Arylboronic Acid (1.5 mmol)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous Sodium Tetraborate (Na₂B₄O₇) (3.0 mmol)
-
1,4-Dioxane (5 mL) and Water (1 mL)
-
Standard reflux apparatus with inert atmosphere capability
Procedure:
-
To a round-bottom flask, add the biaryl-PFP-sulfonate ester (1.0 mmol), arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and anhydrous sodium tetraborate (3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the mixture to reflux (approximately 100 °C) and stir vigorously.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final tri-aryl product.
Causality Note: The use of anhydrous sodium tetraborate as the base has been shown to be crucial for achieving excellent yields in these couplings, highlighting the importance of base selection in optimizing catalytic cycles.[4]
An Alternative to Sulfonyl Chlorides for Sulfonamide Synthesis
PFP sulfonate esters have also proven to be excellent alternatives to sulfonyl chlorides for the synthesis of sulfonamides.[4][7] They are often crystalline, bench-stable solids that are less sensitive to moisture than their sulfonyl chloride counterparts, making them easier to handle and store. The reaction with amines proceeds cleanly and efficiently, often under milder conditions.
Reaction Mechanism: Sulfonamide Formation
The diagram below outlines the nucleophilic attack of an amine on the highly electrophilic sulfur center of a PFP sulfonate ester.
Caption: General mechanism for sulfonamide synthesis.
Conclusion and Future Outlook
Substituted pentafluorophenyl sulfonate esters are more than just another reactive intermediate; they are versatile tools that offer solutions to a range of synthetic challenges. Their high reactivity, derived from the unique electronic properties of the C₆F₅ group, makes them powerful leaving groups for nucleophilic substitutions and highly effective electrophiles for a variety of cross-coupling reactions. Their stability and ease of handling provide a practical advantage over more labile reagents like sulfonyl chlorides or some triflates.
The dual-functionality demonstrated in sequential coupling strategies underscores their strategic value in the efficient construction of complex molecules. For researchers, scientists, and drug development professionals, mastering the application of PFP sulfonate esters opens new avenues for molecular design and synthesis. As the demand for more efficient and robust synthetic methodologies continues to grow, the utility of these powerful reagents is poised to expand even further.
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Avitabile, B. G., Smith, C. A., & Judd, D. B. (2005). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Organic Letters, 7(5), 843–846. [Link][4][5]
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ResearchGate. (n.d.). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters | Request PDF. Retrieved from [Link]
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Wilden, J. D., & Caddick, S. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. Chemical Communications, (21), 2727-2728. [Link][8]
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Hazra, S., et al. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Molecules, 23(12), 3195. [Link][9]
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Wang, X., et al. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters, 23(11), 4252–4256. [Link][3]
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Avitabile, B. G., Smith, C. A., & Judd, D. B. (2005). Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl- and heterobiaryl sulfonate esters. Organic Letters, 7(5), 843-846. [Link][5]
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Semantic Scholar. (n.d.). Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl. Retrieved from [Link][6]
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Economic and efficiency comparison of different sulfonating agents for a specific transformation.
A Comparative Guide to Sulfonating Agents for the Synthesis of p-Phenolsulfonic Acid
Introduction
Sulfonation, the introduction of a sulfonic acid (-SO₃H) group onto an organic compound, is a cornerstone of industrial organic synthesis.[1][2] Aryl sulfonic acids are pivotal intermediates in the manufacturing of a wide array of products, including dyes, detergents, pharmaceuticals, and ion-exchange resins.[1][3][4][5][6] Phenolsulfonic acid, in particular, serves as a versatile intermediate in various industrial processes.[3][4] This guide provides an in-depth economic and efficiency comparison of common sulfonating agents for the synthesis of p-phenolsulfonic acid from phenol. The choice of sulfonating agent is a critical decision that significantly impacts reaction efficiency, product purity, safety, and overall process economics.
The sulfonation of phenol is a classic electrophilic aromatic substitution reaction.[7][8] The hydroxyl (-OH) group of phenol is a strongly activating, ortho, para-directing group.[7][8] The reaction's regioselectivity is highly dependent on temperature.[7][8][9] Lower temperatures (around 25-30°C) favor the formation of the kinetically controlled ortho-isomer, o-phenolsulfonic acid, while higher temperatures (around 100°C) promote the formation of the thermodynamically more stable para-isomer, p-phenolsulfonic acid.[7][8][10] This guide will focus on the synthesis of the p-isomer due to its widespread industrial relevance.
This comparison will objectively evaluate the performance of several common sulfonating agents, providing supporting experimental data and insights to aid researchers, scientists, and drug development professionals in selecting the most appropriate reagent for their specific needs.
Comparative Analysis of Sulfonating Agents
The selection of a sulfonating agent is a multifactorial decision involving considerations of reactivity, selectivity, cost, safety, and waste disposal. This section will compare four commonly used sulfonating agents for the sulfonation of phenol: concentrated sulfuric acid, oleum (fuming sulfuric acid), chlorosulfonic acid, and sulfur trioxide pyridine complex.
| Sulfonating Agent | Key Advantages | Key Disadvantages | Relative Cost | Safety Concerns |
| Concentrated Sulfuric Acid (H₂SO₄) | Low cost, readily available, well-established process. | Reversible reaction, water produced as a byproduct can dilute the acid and slow the reaction, requires high temperatures for p-isomer formation, potential for side reactions.[1][11] | Low | Corrosive, causes severe burns. |
| Oleum (H₂SO₄ + SO₃) | Higher reactivity than concentrated H₂SO₄ due to the presence of free SO₃, drives the reaction to completion.[12][13] | Highly corrosive and hazardous, can lead to over-sulfonation (disulfonation), requires careful handling.[12][14] | Moderate | Extremely corrosive, reacts violently with water, releases toxic fumes. |
| Chlorosulfonic Acid (ClSO₃H) | High reactivity, fast reaction times, produces HCl as a byproduct which can be removed to drive the reaction forward.[1] | Highly corrosive and toxic, reacts violently with water, generates corrosive HCl gas.[15] | Moderate to High | Extremely corrosive, toxic, reacts violently with water. |
| Sulfur Trioxide Pyridine Complex (SO₃·py) | Mild and selective reagent, minimizes side reactions, suitable for sensitive substrates.[16] | Higher cost, requires stoichiometric amounts, pyridine can be difficult to remove.[16][17][18] | High | Toxic, moisture sensitive. |
Reaction Mechanisms and Pathways
The fundamental mechanism for the sulfonation of phenol involves the electrophilic attack of sulfur trioxide (SO₃) or its protonated form on the electron-rich aromatic ring.[5][8]
Caption: General mechanism of phenol sulfonation.
The choice of sulfonating agent influences how the electrophile, SO₃, is generated and delivered to the reaction.
-
Concentrated Sulfuric Acid: In concentrated sulfuric acid, an equilibrium exists that generates a small amount of SO₃.[7] The reaction is driven forward by removing the water produced.[1]
-
Oleum: Oleum is a solution of SO₃ in sulfuric acid, providing a much higher concentration of the active electrophile, leading to a faster and more complete reaction.[12][13]
-
Chlorosulfonic Acid: This reagent is a potent sulfonating agent that reacts to form the sulfonic acid and hydrogen chloride gas.[1] The evolution of HCl helps to drive the reaction to completion.
-
Sulfur Trioxide Pyridine Complex: This is a stabilized form of SO₃, where the Lewis basicity of pyridine moderates the reactivity of the highly electrophilic SO₃.[16] This allows for more controlled sulfonation, particularly for sensitive substrates.[16]
Experimental Protocols
The following are representative experimental protocols for the synthesis of p-phenolsulfonic acid using different sulfonating agents.
Protocol 1: Sulfonation using Concentrated Sulfuric Acid
This protocol is a common laboratory method for the preparation of p-phenolsulfonic acid.[14][19][20]
Materials:
-
Phenol (94 g, 1.0 mol)
-
Concentrated Sulfuric Acid (98%, 103 g, 1.05 mol)
-
Heating mantle
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add phenol and concentrated sulfuric acid.
-
Heat the mixture to 100-110°C with continuous stirring.[14]
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and slowly pour it into ice-cold water to precipitate the product.
-
The crude p-phenolsulfonic acid can be purified by recrystallization.
Caption: Workflow for sulfonation with concentrated sulfuric acid.
Protocol 2: Sulfonation using Oleum
This method utilizes a more potent sulfonating agent for a potentially faster reaction.[13]
Materials:
-
Phenol (15.8 moles)
-
Oleum (20%, 15.7 moles)
-
n-Heptane (as solvent)
-
Reaction flask with dropping funnel, condenser, and mechanical stirrer
Procedure:
-
Charge the reaction flask with phenol and n-heptane.
-
Add oleum dropwise with agitation, maintaining the temperature around 80°C.[13]
-
Heat the mixture to reflux (100-103°C) for approximately 5.5 hours.[13]
-
The water of reaction can be removed azeotropically.
-
After completion, the product layer can be separated.
Protocol 3: Sulfonation using Chlorosulfonic Acid
This protocol uses a highly reactive agent and must be performed with caution in a well-ventilated fume hood.
Materials:
-
Phenol (1.0 mol)
-
Chlorosulfonic Acid (1.05 mol)
-
Inert solvent (e.g., dichloromethane)
-
Reaction flask with dropping funnel and gas outlet to a scrubber
Procedure:
-
Dissolve phenol in the inert solvent in the reaction flask and cool in an ice bath.
-
Slowly add chlorosulfonic acid dropwise with vigorous stirring.
-
The reaction is typically exothermic and may proceed at room temperature after the addition is complete.
-
The evolved HCl gas must be neutralized in a scrubber.
-
After the reaction is complete, the solvent can be removed under reduced pressure. The product is then worked up, often by quenching with water.
Protocol 4: Sulfonation using Sulfur Trioxide Pyridine Complex
This method is suitable for smaller-scale reactions or with sensitive substrates where mild conditions are required.[16]
Materials:
-
Phenol (1.0 eq)
-
Sulfur Trioxide Pyridine Complex (1.1 eq)
-
Pyridine or another suitable solvent
-
Reaction flask with a nitrogen atmosphere
Procedure:
-
Dissolve phenol in the solvent in the reaction flask under a nitrogen atmosphere.
-
Add the sulfur trioxide pyridine complex portion-wise with stirring.
-
The reaction is often carried out at room temperature or with gentle heating.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, the product is typically isolated by precipitation and filtration.
Economic and Efficiency Comparison
The choice of sulfonating agent has a direct impact on the overall cost and efficiency of the process.
| Sulfonating Agent | Typical Yield of p-isomer | Reaction Time | Reaction Temperature | Cost per Mole (Approx. USD) |
| Concentrated H₂SO₄ | >90%[10] | 2-5 hours[19][20] | 100-110°C[14] | < $1 |
| Oleum (20%) | High (quantitative conversion reported)[13] | ~5.5 hours[13] | 100-103°C[13] | $1 - $5 |
| Chlorosulfonic Acid | High | 1-3 hours | 0°C to RT | $5 - $15[15][21][22][23][24] |
| SO₃·pyridine Complex | Variable, generally high | 2-6 hours | RT to 90°C[16] | > $20[17][18][25][26][27] |
Cost estimates are for illustrative purposes and can vary significantly based on supplier, purity, and quantity.
Discussion: Causality Behind Experimental Choices
The selection of a sulfonating agent is a strategic decision guided by the desired outcome and practical constraints.
-
For large-scale industrial production where cost is a primary driver, concentrated sulfuric acid and oleum are the dominant choices. The low cost of sulfuric acid makes it economically attractive, despite the need for high temperatures and longer reaction times.[28] Oleum offers higher reactivity, which can lead to shorter cycle times and more complete conversion, justifying its moderately higher cost.[12][13] The use of an azeotropic solvent with oleum to remove water is a clever process intensification strategy to drive the equilibrium towards the product.[13]
-
Chlorosulfonic acid is a powerful reagent that offers rapid sulfonation at lower temperatures. This can be advantageous for substrates that are sensitive to high temperatures. However, its high corrosivity, toxicity, and the generation of HCl gas necessitate specialized equipment and handling procedures, increasing the overall process cost and complexity.[1][15]
-
The sulfur trioxide pyridine complex is the mildest and most selective of the agents discussed. Its use is typically reserved for laboratory-scale synthesis of complex molecules or for substrates that are prone to decomposition or side reactions under harsher conditions.[16] The high cost of this reagent makes it generally unsuitable for large-scale production of a commodity chemical like phenolsulfonic acid.[17][18][25][26][27]
Safety and Environmental Considerations:
All sulfonation reactions are hazardous and must be conducted with appropriate personal protective equipment in a well-ventilated area.
-
Sulfuric acid and oleum are highly corrosive. Spills must be neutralized carefully. The workup of these reactions generates large volumes of acidic wastewater that require neutralization.
-
Chlorosulfonic acid reacts violently with water and releases toxic and corrosive HCl gas.[15] This necessitates a closed system with a gas scrubber.
-
Pyridine used with the SO₃ complex is toxic and has an unpleasant odor. Waste streams containing pyridine require special handling.
From an environmental perspective, processes that minimize waste are preferred. The development of more sustainable sulfonation methods, such as those using sulfur trioxide in liquid sulfur dioxide, aims to reduce the generation of waste acid.[29]
Conclusion
The optimal choice of a sulfonating agent for the synthesis of p-phenolsulfonic acid depends on a balance of economic and efficiency factors. For large-scale, cost-sensitive manufacturing, concentrated sulfuric acid and oleum remain the industry standards. Chlorosulfonic acid offers a more reactive alternative but at a higher cost and with greater safety challenges. The sulfur trioxide pyridine complex is a valuable tool for laboratory synthesis where selectivity and mild conditions are paramount. Researchers and process chemists must carefully weigh the advantages and disadvantages of each agent to select the most appropriate method for their specific application.
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A Comparative Guide to the Computational Modeling of the Transition State for Nucleophilic Attack on 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate
Introduction
The study of reaction mechanisms is fundamental to advancing chemical synthesis and drug development. Nucleophilic Aromatic Substitution (SNAr) reactions, particularly on electron-deficient aromatic systems, are a cornerstone of modern organic chemistry. The substrate 2,3,4,5,6-pentafluorophenyl 2-chlorobenzenesulfonate presents a fascinating case study: a highly activated pentafluorophenyl ring coupled with a competent 2-chlorobenzenesulfonate leaving group.[1][2][3] Understanding the kinetics and mechanism of nucleophilic attack on this substrate is paramount for predicting reactivity and designing novel molecular entities.
At the heart of any chemical reaction lies the transition state (TS), a fleeting, high-energy configuration that dictates the reaction's rate and pathway.[4] Due to its ephemeral nature, the transition state is nearly impossible to observe experimentally. Computational chemistry, however, provides a powerful lens to locate, characterize, and understand these critical structures.[5]
This guide offers a comprehensive, in-depth comparison of computational methodologies for modeling the transition state of a representative SNAr reaction: the attack of a hydroxide nucleophile on this compound. We will move beyond a simple recitation of protocols to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow.
Theoretical Foundations: The Transition State in SNAr Reactions
Transition State Theory
Transition State Theory (TST) provides the conceptual framework for our investigation.[6] It posits that reactants are in a pseudo-equilibrium with the transition state structure.[5] Computationally, a transition state is not a stable molecule but a first-order saddle point on the potential energy surface (PES). This mathematical definition has two critical implications for its computational characterization:
-
The gradient of the energy with respect to all atomic coordinates is zero.
-
The Hessian matrix (the matrix of second derivatives of energy) has exactly one negative eigenvalue, which corresponds to an imaginary vibrational frequency.[7][8]
This unique imaginary frequency represents the motion along the reaction coordinate, guiding the transformation from reactants to products.[9]
The SNAr Mechanistic Continuum
Nucleophilic aromatic substitution can proceed through different mechanisms. The classical textbook depiction is a two-step stepwise mechanism involving the formation of a stable intermediate, the Meisenheimer complex.[10] However, for highly activated systems with good leaving groups, the reaction can proceed via a concerted mechanism , where bond formation and bond cleavage occur simultaneously within a single transition state.[11][12] Recent studies suggest that many SNAr reactions exist on a mechanistic continuum between these two extremes, featuring a "borderline" mechanism.[13] Computational modeling is uniquely suited to discern where on this continuum our specific reaction lies by analyzing the geometry and energetics of the located transition state.
A Validated Workflow for Transition State Modeling
A reliable computational protocol is a self-validating system. Each step is designed not only to advance the calculation but also to confirm the validity of the preceding steps. Below is a detailed workflow for locating and verifying the transition state for the target reaction.
Experimental Protocol: Computational Workflow
-
Construct Reactant and Product Geometries:
-
Using a molecular builder (e.g., Avogadro, GaussView), construct the 3D structures of the reactants (this compound and hydroxide anion) and the expected products (2,3,4,5,6-pentafluorophenol and 2-chlorobenzenesulfonate anion).
-
Perform a full geometry optimization on each species using a computationally inexpensive level of theory (e.g., B3LYP/6-31G(d)) to obtain their minimum energy conformations.
-
-
Select the Level of Theory and Basis Set:
-
This is the most critical decision, directly impacting the accuracy and cost of the calculation. A comparison of common choices is presented in the next section.
-
For this guide, we will proceed with a robust and widely applicable combination: the M06-2X functional with the 6-311+G(d,p) basis set . The M06-2X functional is known for its good performance in calculating thermochemistry and kinetics.[14] The 6-311+G(d,p) basis set provides a flexible description of the electron density, including diffuse functions (+) for the anion and polarization functions (d,p) for accurately describing bonding.[15]
-
-
Generate an Initial Guess for the Transition State:
-
A good initial guess is crucial for the success of a transition state search.
-
Method A (Synchronous Transit-Guided Quasi-Newton - QST2): This method requires only the optimized reactant and product structures. The algorithm interpolates a path between them to generate an initial guess.[16] It is a reliable starting point for bimolecular reactions.
-
Method B (Manual Build & Constrained Scan): Manually place the hydroxide nucleophile near the C1 carbon of the pentafluorophenyl ring (opposite the leaving group) and elongate the C-O bond of the leaving group. Perform a relaxed potential energy surface scan by systematically decreasing the distance between the nucleophile's oxygen and the C1 carbon. The structure with the highest energy along this scan serves as an excellent initial guess for a more refined TS search.[7]
-
-
Perform the Transition State Optimization:
-
Using the initial guess from the previous step, perform a transition state optimization. The keyword in software like Gaussian would be Opt=TS.
-
This is an iterative process where the algorithm attempts to find a geometry that satisfies the conditions of a first-order saddle point.[17] It is often more computationally demanding than a simple geometry optimization.
-
-
Verify the Transition State:
-
This step is non-negotiable for ensuring the trustworthiness of the result.
-
Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory used for the optimization.[18] A valid transition state must exhibit exactly one imaginary frequency .[8][9]
-
Visualization of the Imaginary Frequency: Animate the vibrational mode corresponding to the imaginary frequency. The atomic motions should clearly show the hydroxide approaching the ring, the C-O(sulfonate) bond breaking, and the leaving group departing. This visual confirmation is essential.
-
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation traces the minimum energy path downhill from the transition state.[8] This calculation must connect the located TS to the previously optimized reactant and product structures, thereby confirming it is the correct transition state for the reaction of interest.
-
Caption: A validated computational workflow for locating and verifying a transition state.
Comparison of Computational Methods
The choice of density functional and basis set significantly influences the predicted energetics and geometries. Below is a comparison of several common methods, with hypothetical but realistic data to illustrate potential outcomes. The goal is to balance computational accuracy with resource efficiency.
| Method | Relative Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | TS Nu-C Bond (Å) | TS C-LG Bond (Å) | Relative Cost | Expertise & Insights |
| B3LYP/6-31G(d) | 18.5 | -450 | 2.15 | 2.25 | Low | A good, fast initial method. Often underestimates barrier heights.[19] Suitable for generating initial guesses but not recommended for final, high-accuracy energy calculations. |
| B3LYP/6-311+G(d,p) | 20.1 | -435 | 2.12 | 2.28 | Medium | Improved basis set provides more accurate geometry and a slightly higher, more realistic barrier. The "+" indicates diffuse functions, essential for anions.[15] |
| M06-2X/6-311+G(d,p) | 22.8 | -480 | 2.08 | 2.35 | Medium-High | An excellent choice for kinetics.[14] Generally predicts higher activation barriers than B3LYP. The shorter Nu-C and longer C-LG distances suggest a more "product-like" TS. |
| ωB97X-D/aug-cc-pVDZ | 23.5 | -475 | 2.07 | 2.37 | High | A high-accuracy method. The range-separated functional (ωB97X-D) and correlation-consistent basis set (aug-cc-pVDZ) provide a robust description of electronic structure.[20] |
Analysis of Trends:
-
Functional Choice: Moving from the hybrid functional B3LYP to the meta-hybrid M06-2X generally increases the activation barrier, which is often in better agreement with experimental data for barrier heights.
-
Basis Set Size: Increasing the basis set from 6-31G(d) to 6-311+G(d,p) allows for a more flexible description of the electron distribution, which is critical for accurately modeling the charge redistribution in the transition state. The addition of diffuse functions is particularly important for the anionic nucleophile and leaving group.
-
Geometric Impact: More sophisticated methods (M06-2X, ωB97X-D) tend to predict a "tighter" transition state, with a shorter bond to the incoming nucleophile and a longer, more broken bond to the leaving group. This provides insight into the electronic nature of the TS.
Visualizing the Reaction Pathway
A potential energy surface diagram provides a clear conceptual model of the reaction's progress. For this SNAr reaction, the key question is whether a stable Meisenheimer complex intermediate exists. The computational results (specifically, the IRC calculation) will reveal the true nature of the pathway.
Caption: A potential energy diagram for a concerted SNAr reaction.
Conclusion and Recommendations
The computational modeling of transition states is an indispensable tool for the modern chemist. This guide has outlined a robust, self-validating workflow and compared several widely-used computational methods for studying the nucleophilic attack on this compound.
Key Recommendations:
-
Prioritize Verification: Never accept a transition state structure without performing frequency and IRC calculations. The presence of one and only one imaginary frequency, coupled with a successful IRC connection to reactants and products, is the gold standard of validation.[8][9]
-
Method Selection: For a balance of accuracy and computational cost, the M06-2X/6-311+G(d,p) level of theory is highly recommended for this class of reaction. For benchmark-quality results, ωB97X-D with an augmented correlation-consistent basis set is an excellent, albeit more expensive, alternative.
-
Start Simple: When exploring a new system, begin with a less computationally demanding method (e.g., B3LYP/6-31G(d)) to obtain initial structures and ensure the overall reaction path is reasonable before investing significant computational resources in higher-level calculations.[21]
By applying the principles and protocols detailed in this guide, researchers can confidently model complex reaction mechanisms, gain deeper insight into chemical reactivity, and accelerate the discovery of new molecules and medicines.
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A Prospective Analysis: Benchmarking the Theoretical Performance of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate in Solid-Phase Synthesis
Abstract
In the landscape of solid-phase synthesis, the pursuit of highly efficient reagents that enable mild, rapid, and clean reactions is perpetual. This guide introduces a prospective analysis of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate, a reagent characterized by two key functionalities: a highly activating pentafluorophenyl (PFP) ester group and a 2-chlorobenzenesulfonate core. While direct experimental data for this specific conjugate in solid-phase applications is not yet prevalent in published literature, its molecular architecture allows for a robust theoretical evaluation of its potential. This document deconstructs the reagent's components, proposes a primary mechanism of action for forming sulfonamides, benchmarks its theoretical performance against established alternatives, and provides a detailed experimental protocol for its validation.
Introduction: The Rationale for Advanced Reagents in Solid-Phase Synthesis
Solid-Phase Synthesis (SPS), particularly in the context of peptide and oligonucleotide development, is the bedrock of modern therapeutic and diagnostic innovation.[1] The efficiency of SPS hinges on the performance of coupling and activating reagents. An ideal reagent should offer high reactivity to drive reactions to completion, stability to prevent premature degradation, and generate byproducts that are easily removed.
Pentafluorophenyl (PFP) esters, for instance, have become a staple in Solid-Phase Peptide Synthesis (SPPS). They are recognized for their high reactivity and reduced susceptibility to hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters.[2][3] This guide posits that this compound could serve as a superior reagent for installing sulfonyl groups onto a solid-phase-bound substrate, leveraging the exceptional leaving group ability of the pentafluorophenoxide anion.
Deconstruction of the Reagent: A Tale of Two Moieties
The anticipated performance of this compound stems from the synergistic properties of its two core components.
The Pentafluorophenoxide Leaving Group
The pentafluorophenyl group is profoundly electron-withdrawing due to the high electronegativity of the five fluorine atoms. When this group is part of an ester linkage, it creates a highly electrophilic center (in this case, the sulfur atom of the sulfonate). Upon nucleophilic attack, the pentafluorophenoxide anion that is displaced is a remarkably stable and weak base, making it an excellent leaving group.[4] This is a fundamental principle of reactivity: weaker bases are better leaving groups, and the conjugate base of a strong acid (pentafluorophenol, pKa ~5.5) is a weak base.[5][6] In the context of SPPS, this translates to faster reaction kinetics and the ability to use milder reaction conditions, thereby preserving the integrity of sensitive substrates.
The 2-Chlorobenzenesulfonyl Core
The sulfonyl core provides the functionality to be transferred to the nucleophile. The presence of a chlorine atom on the benzene ring further enhances the electrophilicity of the sulfur atom through inductive effects. This core structure is designed to react with primary and secondary amines to form stable sulfonamide bonds. Sulfonamides are a critical functional group in medicinal chemistry, known for their metabolic stability and ability to participate in hydrogen bonding.
Proposed Mechanism of Action in Solid-Phase Synthesis
We propose that the primary application for this compound in SPS is the efficient formation of sulfonamides. The reaction would proceed via a nucleophilic attack from a resin-bound amine (e.g., the deprotected N-terminus of a peptide) on the electrophilic sulfur atom of the sulfonate ester. This results in the formation of a stable sulfonamide linkage and the release of pentafluorophenol as a byproduct.
Caption: Nucleophilic attack of a resin-bound amine on the sulfonyl group.
Comparative Benchmarking Against Standard Reagents
To contextualize the potential of this compound, we compare it to two classes of established reagents: standard PFP esters for amide bond formation and conventional sulfonyl chlorides for sulfonamide formation.
| Feature | This compound (Proposed) | Fmoc-AA-OPfp (Standard for Amides) | 2-Nitrobenzenesulfonyl Chloride (2-NBS-Cl) |
| Linkage Formed | Sulfonamide (-SO₂-NH-) | Amide (-CO-NH-) | Sulfonamide (-SO₂-NH-) |
| Leaving Group | Pentafluorophenoxide | Pentafluorophenoxide | Chloride |
| Reactivity | Expected to be very high due to the PFP leaving group. | Very high; a gold standard for active esters.[7] | High, but can require base and may be sluggish. |
| Byproducts | Pentafluorophenol (weakly acidic, volatile) | Pentafluorophenol | HCl (requires scavenging by a non-nucleophilic base) |
| Reaction Conditions | Potentially base-free or with mild, non-nucleophilic base. | Typically requires a mild base (e.g., DIPEA) in DMF.[4] | Requires a stoichiometric amount of base (e.g., pyridine, DIPEA). |
| Key Advantage | Combines the high reactivity of PFP esters with sulfonamide synthesis. Potentially cleaner and faster than sulfonyl chlorides. | Well-established, highly reliable for peptide synthesis.[8] | Effective and widely used for sulfonamide synthesis. |
| Potential Disadvantage | Availability and cost. Lack of established protocols. | Not suitable for sulfonamide synthesis. | Can lead to side reactions; HCl byproduct can be problematic. |
Proposed Experimental Validation Protocol
To move from theoretical analysis to empirical data, a rigorous, self-validating experimental workflow is required. The following protocol is designed to benchmark the performance of this compound against the conventional reagent, 2-nitrobenzenesulfonyl chloride (2-NBS-Cl).
Objective
To compare the reaction efficiency, final purity, and yield of a model sulfonamide synthesized on a solid support using the title compound versus 2-NBS-Cl.
Materials
-
Rink Amide AM resin (amine-functionalized)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
This compound
-
2-Nitrobenzenesulfonyl chloride (2-NBS-Cl)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
HPLC and LC-MS systems for analysis
Caption: Parallel workflow for benchmarking sulfonylation reagents.
Step-by-Step Methodology
Part 1: Resin Preparation
-
Swell 100 mg of Rink Amide AM resin in 2 mL of DMF for 1 hour in a fritted syringe.
-
Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes to ensure complete Fmoc group removal.
-
Drain the piperidine solution and wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF). The resin now has a free primary amine.
-
Divide the resin into two equal portions (50 mg each) for the parallel synthesis.
Part 2: Sulfonylation Reaction
-
Arm A (Test Reagent): To one portion of the resin, add a solution of this compound (3 equivalents) in 1 mL of DMF. Agitate gently at room temperature for 1 hour.
-
Arm B (Control Reagent): To the second portion of resin, add a solution of 2-NBS-Cl (3 equivalents) and DIPEA (6 equivalents) in 1 mL of DMF. Agitate gently at room temperature for 1 hour.
-
After the reaction time, drain the reaction mixtures from both syringes.
Part 3: Cleavage and Analysis
-
Wash both resin portions thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
-
Dry the resins under a stream of nitrogen.
-
Add 1 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% Water) to each resin portion.
-
Allow the cleavage reaction to proceed for 2 hours at room temperature.
-
Filter the cleavage solution from the resin into a fresh microcentrifuge tube.
-
Precipitate the cleaved product by adding 10 mL of cold diethyl ether. Centrifuge to pellet the product.
-
Decant the ether, dry the crude product, and redissolve in a known volume of a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Analyze the samples by reverse-phase HPLC to determine purity (peak area %) and by LC-MS to confirm the mass of the desired sulfonamide product.
Conclusion and Future Outlook
This guide presents a theoretical yet scientifically grounded case for the utility of this compound as a high-performance reagent for sulfonamide synthesis on a solid support. By leveraging the exceptional leaving group ability of pentafluorophenoxide, this reagent has the potential to offer faster kinetics and cleaner reactions compared to traditional sulfonyl chlorides. The proposed mechanism and comparative analysis suggest a significant advantage in contexts where mild conditions are paramount.
However, this remains a prospective evaluation. The true performance of this reagent can only be ascertained through empirical validation. The detailed experimental protocol provided herein offers a clear and robust pathway for researchers to perform this benchmark, generating the critical data needed to either confirm or refute its theoretical promise. Should the experimental results prove positive, this compound could become a valuable and powerful new tool in the arsenal of chemists engaged in drug discovery and development.
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Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). National Institutes of Health. [Link]
-
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-
Synthesis of peptides on solid phase using pentafluorophenyl esters. (n.d.). ResearchGate. [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2015). ACS Publications. [Link]
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-
PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]
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Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2015). ACS Publications. [Link]
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-
Ashenhurst, J. (2023). What Makes A Good Leaving Group?. Master Organic Chemistry. [Link]
-
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Wikipedia. (n.d.). Pentafluorophenyl esters. [Link]
-
askIITians. (n.d.). Chlorobenzene is extremely less reactive towards a nucleophilic subst. [Link]
-
The effect of the leaving group. (n.d.). ResearchGate. [Link]
-
Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. (2015). MDPI. [Link]
-
Molecular Solvents – Replacements for DMF, DMAC, NMP. (n.d.). WordPress. [Link]
-
Photochemical cleavage of oligonucleotides from solid phase supports. (1993). Tetrahedron Letters. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate
As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate, grounding procedural steps in the chemical principles that dictate its handling. The objective is to ensure personnel safety, environmental protection, and regulatory compliance.
Part 1: Hazard Assessment & Waste Characterization
-
Sulfonate Esters: This functional group is known for its reactivity. Sulfonate esters are potent electrophiles and alkylating agents, which gives them the potential to be mutagenic.[1][2] Their reactivity necessitates careful handling to avoid unintended reactions during storage and disposal.[3][4]
-
Halogenated Aromatic Compounds: The presence of a pentafluorophenyl group and a chlorobenzenesulfonate group classifies this compound as a halogenated organic.[5][6] Such compounds are often persistent in the environment and can be toxic to aquatic life.[7] Incineration is the preferred disposal method for halogenated wastes to prevent the formation of toxic dioxins and furans, which can occur at lower temperatures.[8]
Based on these characteristics, this compound must be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9][10][11] Given its components, this compound is presumed to be toxic and potentially reactive.
Table 1: Inferred Hazard Profile and Regulatory Classification
| Property | Assessment | Rationale & Causality |
| Physical State | Likely a solid | Based on similar sulfonate ester compounds. |
| RCRA Waste Code | Not specifically listed | Must be managed as a characteristic hazardous waste due to toxicity and reactivity.[10][12] |
| Primary Hazard Class | Toxic, Environmental Hazard | Halogenated aromatic rings are associated with environmental persistence and toxicity. Sulfonate esters are known reactive electrophiles.[2][7] |
| Waste Category | Halogenated Organic Waste | Presence of fluorine (F) and chlorine (Cl) atoms.[5][6] |
| Incompatibilities | Strong Acids, Strong Bases, Oxidizing Agents | Avoid mixing with other waste streams to prevent uncontrolled reactions.[13] |
Part 2: Pre-Disposal Management in the Laboratory
Proper management begins at the point of generation, in what the Environmental Protection Agency (EPA) terms a Satellite Accumulation Area (SAA).[9][14] This is the designated location in your laboratory where waste is collected before being transferred to a central storage facility.
1. Waste Segregation: The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams.[13][15] For this compound, segregation is critical.
-
DO: Collect this compound waste in a container designated exclusively for Halogenated Organic Solids or Halogenated Organic Liquids , depending on its form and any solvents used.
-
DO NOT: Mix with non-halogenated organic solvents, aqueous waste, acids, or bases.[5] Mixing a halogenated waste into a non-halogenated stream needlessly increases disposal costs and complexity, as the entire mixture must be treated as halogenated.[16]
2. Container Selection and Labeling: The generator of the waste is legally responsible for its proper identification.[9][12]
-
Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a glass bottle for liquids, and a labeled, sealed container for solids. Ensure the container is in good condition with a tightly sealing cap.[14][15]
-
Labeling: The container must be labeled clearly at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.
-
The relevant hazard pictograms (e.g., toxic, environmental hazard).
-
The name of the principal investigator or generator and the accumulation start date.[13]
-
Keep the container closed at all times except when adding waste.[14] Store it in a designated SAA, away from ignition sources and incompatible materials.[9][10]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the process from the laboratory bench to final handoff to your institution's Environmental Health & Safety (EHS) department.
Step 1: Personal Protective Equipment (PPE) Confirmation Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A flame-retardant laboratory coat[7]
Step 2: Waste Transfer
-
Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
If transferring a solid, use a dedicated spatula or scoop.
-
If transferring a liquid solution, use a funnel to prevent spills. Do not overfill the container; leave at least 10% of the volume as headspace.
Step 3: Container Sealing and Final Labeling Check
-
Once the waste is added, securely seal the container cap.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Double-check that the label is accurate, complete, and legible.
Step 4: Storage in Satellite Accumulation Area (SAA)
-
Place the sealed and labeled container in your lab's designated SAA.
-
Ensure the SAA does not exceed the maximum allowable volume (typically 55 gallons for hazardous waste or 1 quart for acutely toxic "P-listed" waste).[9][10]
Step 5: Request for Pickup
-
Once the container is full or has been in the SAA for the maximum allowed time (often up to 12 months, but check institutional policy), submit a chemical waste pickup request to your EHS department.[9][14]
-
Follow your institution's specific procedure for the request, which is often done through an online portal.
Part 4: Emergency Procedures for Spills
Accidental spills must be managed immediately and the resulting cleanup materials must also be disposed of as hazardous waste.[10]
For a Small Spill (<100 mL or 100 g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or cat litter. Do not use combustible materials like paper towels on a concentrated solvent spill.
-
Carefully scoop the absorbent material and the spilled chemical into a designated container.
-
Seal the container, label it as "Hazardous Waste - Spill Debris" and list the chemical name.
-
Request a pickup from EHS.
For a Large Spill (>100 mL or 100 g):
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
If there is an immediate fire or health risk, pull the fire alarm and evacuate the building.
-
Contact your institution's EHS emergency number immediately. Do not attempt to clean up a large spill unless you are specifically trained to do so.
This guide provides a framework for the responsible management of this compound waste. By understanding the chemical's inherent hazards and adhering to established protocols, you contribute to a culture of safety and environmental stewardship that is the hallmark of professional scientific practice.
References
-
University of Pennsylvania, EHRS, "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." Available: [Link]
-
University of Canterbury, "Laboratory Chemical Waste Handling and Disposal Guidelines." Available: [Link]
-
Princeton University, "Laboratory Waste Management Guidelines." Available: [Link]
-
Ace Waste, "Properly Managing Chemical Waste in Laboratories." Available: [Link]
-
Vanderbilt University, "Guide to Managing Laboratory Chemical Waste." Available: [Link]
-
Axonator, "EPA Hazardous Waste Management." Available: [Link]
-
U.S. Environmental Protection Agency, "Learn the Basics of Hazardous Waste." Available: [Link]
-
U.S. Environmental Protection Agency, "Household Hazardous Waste (HHW)." Available: [Link]
-
U.S. Environmental Protection Agency, "Steps in Complying with Regulations for Hazardous Waste." Available: [Link]
-
Clausthal University of Technology, "Solvent Wastes in the Laboratory – Disposal and/or Recycling." Available: [Link]
-
Chemistry For Everyone, "What Regulations Govern Hazardous Waste Management?" Available: [Link]
-
Unknown, "hazardous waste segregation." Available: [Link]
-
ResearchGate, "Halogenated Wastes Safe Disposal: Polychlorinated biphenyls." Available: [Link]
-
Unknown, "Halogenated Waste (any organic chemical that contains F, Cl, Br, or I)." Available: [Link]
-
Hazardous Waste Experts, "Guidelines for Solvent Waste Recycling and Disposal." Available: [Link]
-
Angene Chemical, "Safety Data Sheet - Sodium pentafluorobenzenesulfonate." Available: [Link]
- Google Patents, "US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
-
Chemtalk, "Ester Disposal." Available: [Link]
-
Unknown, "Sulfonate Esters - How Real is the Risk?" Available: [Link]
-
Novatia, LLC, "Sulfonate-ester-kinetic-study.pdf." Available: [Link]
-
National Institutes of Health, "Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates." Available: [Link]
Sources
- 1. US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media - Google Patents [patents.google.com]
- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pqri.org [pqri.org]
- 4. enovatia.com [enovatia.com]
- 5. bucknell.edu [bucknell.edu]
- 6. uakron.edu [uakron.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. odu.edu [odu.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. axonator.com [axonator.com]
- 12. epa.gov [epa.gov]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
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- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal protective equipment for handling 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate
Comprehensive Safety and Handling Guide: 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. The information herein is synthesized from established safety data for structurally analogous compounds, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for the named chemical.
Hazard Analysis and Risk Assessment
Structurally related compounds, such as 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride, are known to be corrosive and can cause severe skin burns and eye damage.[1] Another close analog, 2,3,4,5,6-pentafluorophenyl 2,3-dichlorobenzene-1-sulfonate, is classified as harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[2] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it possesses similar hazardous properties.
Assumed Hazard Profile:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Likely to be corrosive or irritating, causing chemical burns upon contact.
-
Eye Damage/Irritation: Poses a high risk of serious eye damage.
-
Reactivity: Sulfonate esters are known to be potent electrophiles and may react with nucleophiles.[3] The compound should be kept away from water, bases, and strong oxidizing agents.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to establish a reliable barrier against potential exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene) | Provides robust protection against dermal absorption and chemical burns. The outer glove should be changed immediately upon contamination. |
| Eyes/Face | Chemical safety goggles and a full-face shield | Ensures complete protection from splashes and aerosols, preventing severe eye damage.[4] |
| Body | Chemical-resistant lab coat or apron over a long-sleeved shirt and long pants | Protects the skin from accidental spills. For larger quantities, a chemical-resistant suit may be warranted. |
| Respiratory | Use in a certified chemical fume hood is mandatory. For emergency situations or if a fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is required. | Mitigates the risk of inhaling harmful vapors or aerosols. |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure and ensure a safe operational environment.
Caption: Workflow for Safe Handling of Hazardous Chemicals.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific, well-ventilated work area, preferably within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Don PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield.
-
Conduct all manipulations of the chemical within the fume hood.
-
Use appropriate tools (spatulas, etc.) to handle the solid compound, avoiding the creation of dust.
-
Keep the container tightly sealed when not in use.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doff PPE in a manner that avoids self-contamination: remove outer gloves, face shield, lab coat, safety goggles, and then inner gloves.
-
Wash hands thoroughly with soap and water after completing the work.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it into a sealed, labeled container for hazardous waste disposal.
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect all waste material (including contaminated PPE and absorbent materials) in a dedicated, properly labeled, and sealed container.
-
The container should be labeled as "Halogenated Organic Waste" and list the chemical name.
-
-
Waste Segregation:
-
Do not mix with non-halogenated organic waste or other incompatible waste streams.
-
-
Disposal Route:
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
References
-
PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride. Retrieved from [Link]
-
Baran, P. S., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of the American Chemical Society, 132(48), 17138–17140. Retrieved from [Link]
Sources
- 1. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | C6ClF5O2S | CID 70026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,4,5,6-pentafluorophenyl 2,3-dichlorobenzene-1-sulfonate | 885949-54-2 [sigmaaldrich.com]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
